Neopentyl alcohol
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.40 mmiscible with alc, ether; in water: about 3.5% @ 25 °cwater solubility = 3.5x10+4 mg/l at 25 °c.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Propanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-5(2,3)4-6/h6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSSIOMAKSHJJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052501 | |
| Record name | 2,2-Dimethylpropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Volatile solid with an odor of peppermint; [Merck Index] Colorless to white solid; [CHEMINFO] White crystalline solid; [MSDSonline] | |
| Record name | Neopentyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6305 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
114 °C | |
| Record name | NEOPENTYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
98 °F (37 °C) (CLOSED CUP) | |
| Record name | NEOPENTYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
MISCIBLE WITH ALC, ETHER; IN WATER: ABOUT 3.5% @ 25 °C, Water solubility = 3.5X10+4 mg/L at 25 °C. | |
| Record name | NEOPENTYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.812 @ 20 °C/4 °C, Liquid density = 851.5 kg/cu m | |
| Record name | NEOPENTYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
3.0 (AIR= 1) | |
| Record name | NEOPENTYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
16.0 [mmHg], 16 MM HG @ 20 °C | |
| Record name | Neopentyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6305 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | NEOPENTYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS | |
CAS No. |
75-84-3 | |
| Record name | Neopentyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neopentyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Dimethylpropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylpropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEOPENTYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I067PJD7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NEOPENTYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
53 °C | |
| Record name | NEOPENTYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical and Physical Properties of Neopentyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neopentyl alcohol, systematically known as 2,2-dimethylpropan-1-ol, is a primary alcohol with a unique, sterically hindered neopentyl structure. This structural feature imparts distinct chemical and physical properties that are of significant interest in various fields of chemical research and development. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and an analysis of its characteristic spectral data.
Chemical and Physical Properties
This compound is a colorless, volatile crystalline solid at room temperature with a characteristic peppermint-like odor.[1] It is one of the eight isomers of pentyl alcohol. The bulky tert-butyl group attached to the carbinol carbon significantly influences its reactivity and physical characteristics.
Identification and General Properties
A summary of the key identifiers and general properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | 2,2-Dimethylpropan-1-ol | [2][3] |
| Synonyms | Neopentanol, tert-Butyl carbinol | [2][3] |
| CAS Number | 75-84-3 | [2][3] |
| Chemical Formula | C₅H₁₂O | [2][3] |
| Molecular Weight | 88.15 g/mol | [2][3] |
| Appearance | Colorless waxy crystalline solid | [3] |
| Odor | Peppermint-like | [1] |
Physical Properties
The physical properties of this compound are summarized in Table 2. Its relatively high melting point and boiling point compared to other pentanol isomers are a consequence of its compact and symmetrical structure, which allows for efficient crystal packing.
| Property | Value | Reference(s) |
| Melting Point | 52-56 °C | [4] |
| Boiling Point | 113-114 °C | [4] |
| Density | 0.812 g/mL at 20 °C | [2][3] |
| Solubility in Water | 36 g/L at 25 °C | [2] |
| Solubility in Organic Solvents | Very soluble in ethanol and diethyl ether | [2] |
| Vapor Pressure | 16 mmHg at 25 °C | [5] |
| Flash Point | 37 °C (99 °F) | [2] |
| Refractive Index | 1.405 |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical and chemical properties of this compound, as well as a protocol for its synthesis.
Synthesis of this compound from Diisobutylene
This procedure describes the synthesis of this compound via the acid-catalyzed reaction of diisobutylene with hydrogen peroxide, followed by decomposition of the resulting hydroperoxide.[6]
Materials:
-
Diisobutylene
-
30% Hydrogen peroxide
-
95-96% Sulfuric acid
-
Ice
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
Preparation of the Peroxidizing Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, cool 800 g of 30% hydrogen peroxide to 5-10 °C using an ice bath. Separately, prepare a cold solution of sulfuric acid by adding 800 g of 95-96% sulfuric acid to 310 g of cracked ice. Slowly add the cold sulfuric acid solution to the hydrogen peroxide, maintaining the temperature below 20 °C.
-
Reaction with Diisobutylene: To the prepared peroxidizing solution, add 224.4 g (2 moles) of commercial diisobutylene over 5-10 minutes. Remove the ice bath and maintain the reaction mixture at approximately 25 °C with vigorous agitation for 24 hours.
-
Isolation of the Hydroperoxide: After 24 hours, discontinue stirring and transfer the mixture to a separatory funnel. Allow the layers to separate and collect the upper organic layer containing the hydroperoxide.
-
Decomposition of the Hydroperoxide: In a separate flask equipped with a stirrer, thermometer, and dropping funnel, and cooled with an ice bath, place 500 g of 70% sulfuric acid. Add the organic layer from the previous step to the sulfuric acid with vigorous stirring, maintaining the temperature between 15-25 °C. After the addition is complete, continue stirring for 30 minutes at 5-10 °C.
-
Work-up and Distillation: Allow the layers to separate and draw off the lower aqueous layer. The upper organic layer is then distilled without fractionation. Collect the distillate and separate the upper organic layer.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and fractionally distill. Collect the fraction boiling between 111-113 °C.
Determination of Melting Point
The melting point of this compound is determined using the capillary method in a melting point apparatus.
Materials:
-
This compound sample
-
Capillary tubes (one end sealed)
-
Melting point apparatus
Procedure:
-
Sample Preparation: Finely powder a small amount of the this compound sample. Introduce the powdered sample into the open end of a capillary tube and tap the sealed end gently on a hard surface to pack the solid to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the heating block of the melting point apparatus. Heat the block at a rate of 10-15 °C per minute until the temperature is about 15-20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.
Determination of Boiling Point
The boiling point is determined using a micro-boiling point or Thiele tube method.
Materials:
-
This compound sample
-
Small test tube or fusion tube
-
Capillary tube (one end sealed)
-
Thermometer
-
Heating bath (e.g., oil bath or Thiele tube)
Procedure:
-
Sample Preparation: Place a small amount of this compound into the small test tube. Since this compound is a solid at room temperature, it should be gently melted before transferring.
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid sample.
-
Measurement: Attach the test tube to a thermometer and immerse it in the heating bath.
-
Heat the bath gradually. A slow stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.
-
When a continuous and rapid stream of bubbles is observed, stop heating and allow the bath to cool slowly.
-
The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.
Determination of Density
The density of this compound, a waxy solid at room temperature, can be determined by the displacement method after melting.
Materials:
-
This compound sample
-
Pycnometer (specific gravity bottle) of known volume
-
Water bath
-
Analytical balance
Procedure:
-
Calibration of Pycnometer: Determine the exact volume of the pycnometer by weighing it empty and then filled with deionized water at a known temperature.
-
Sample Measurement: Weigh the empty, dry pycnometer.
-
Gently melt the this compound in a warm water bath (above its melting point, e.g., at 60 °C).
-
Fill the pycnometer with the molten this compound, ensuring no air bubbles are trapped.
-
Place the filled pycnometer in a constant temperature water bath (e.g., 60 °C) to allow the liquid to reach thermal equilibrium.
-
Carefully insert the stopper, allowing excess liquid to overflow. Dry the outside of the pycnometer and weigh it.
-
The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.
Determination of Solubility in Water
The solubility of this compound in water is determined by the shake-flask method.
Materials:
-
This compound
-
Deionized water
-
Thermostated shaker bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filter)
-
Analytical instrument for quantification (e.g., Gas Chromatography)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of deionized water in a sealed flask.
-
Equilibration: Place the flask in a thermostated shaker bath set to 25 °C and agitate for at least 24 hours to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Filter the sample if necessary.
-
Quantification: Analyze the concentration of this compound in the aqueous solution using a pre-calibrated analytical method, such as Gas Chromatography (GC).
-
The solubility is expressed in grams per liter (g/L).
Spectral Data and Interpretation
Spectroscopic techniques are essential for the structural elucidation and identification of this compound.
¹H NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
Expected Spectrum:
-
A singlet integrating to 9 protons, corresponding to the three equivalent methyl groups of the tert-butyl group. The typical chemical shift is around δ 0.95 ppm.
-
A singlet integrating to 2 protons, corresponding to the methylene (-CH₂-) group. The typical chemical shift is around δ 3.3 ppm.
-
A broad singlet integrating to 1 proton, corresponding to the hydroxyl (-OH) proton. The chemical shift of this peak is variable and depends on concentration and temperature, typically appearing between δ 1.5 and 2.5 ppm.
Interpretation: The simplicity of the spectrum, with only three distinct signals, is a direct reflection of the high symmetry of the this compound molecule. The absence of splitting for the methyl and methylene protons is due to the quaternary carbon, which has no attached protons to couple with.
¹³C NMR Spectroscopy
Sample Preparation: Dissolve 50-100 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
Expected Spectrum:
-
A signal around δ 26 ppm, corresponding to the three equivalent methyl carbons.
-
A signal around δ 36 ppm, corresponding to the quaternary carbon.
-
A signal around δ 73 ppm, corresponding to the methylene carbon attached to the hydroxyl group.
Interpretation: The ¹³C NMR spectrum further confirms the structure with three distinct carbon environments, consistent with the molecular symmetry.
Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, an IR spectrum can be obtained using the KBr pellet method or as a melt between two salt plates.
Expected Spectrum:
-
A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of an alcohol, broadened due to hydrogen bonding.
-
Strong C-H stretching absorptions in the region of 2850-3000 cm⁻¹.
-
A strong C-O stretching absorption in the region of 1000-1050 cm⁻¹.
-
Characteristic C-H bending vibrations for the tert-butyl group.
Interpretation: The presence of the broad O-H stretch and the C-O stretch are definitive indicators of an alcohol functional group.
Mass Spectrometry
Sample Preparation: The sample is introduced into the mass spectrometer, typically via direct insertion probe or after separation by gas chromatography. Electron ionization (EI) is a common ionization method.
Expected Fragmentation Pattern:
-
The molecular ion peak (M⁺) at m/z = 88 may be weak or absent due to the facile fragmentation of alcohols.
-
A prominent peak at m/z = 57, corresponding to the stable tert-butyl cation ([C(CH₃)₃]⁺), formed by alpha-cleavage.
-
A peak at m/z = 31, corresponding to [CH₂OH]⁺, also from alpha-cleavage.
-
A peak at m/z = 70, resulting from the loss of water (M-18).
Interpretation: The fragmentation pattern is dominated by the formation of the stable tert-butyl cation, which is a key diagnostic feature for compounds containing this group. The loss of water is also a common fragmentation pathway for alcohols.
Conclusion
This compound possesses a unique set of chemical and physical properties dictated by its sterically hindered structure. This guide has provided a detailed overview of these properties, along with comprehensive experimental protocols for their determination and analysis of the compound's spectral data. This information serves as a valuable resource for researchers and professionals working with or considering the use of this compound in their applications.
References
Synthesis of neopentyl alcohol from diisobutylene
An In-Depth Technical Guide to the Synthesis of Neopentyl Alcohol from Diisobutylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (2,2-dimethylpropan-1-ol) is a vital branched-chain primary alcohol featuring a compact, sterically hindered structure.[1] This unique neopentyl arrangement confers unusual reactivity and stability to its derivatives, making it a valuable intermediate in the synthesis of surfactants, plasticizers, synthetic lubricants, resins, and pharmaceuticals.[1] While several synthetic routes exist, this guide details a well-documented industrial method for producing this compound from the bulk chemical feedstock, diisobutylene.[1][2] The process involves the acid-catalyzed addition of hydrogen peroxide to diisobutylene to form a tertiary hydroperoxide intermediate, followed by an acid-catalyzed rearrangement and decomposition to yield this compound.[3]
Overall Synthetic Strategy
The conversion of diisobutylene, a C8 olefin, into this compound, a C5 alcohol, necessitates a carbon-carbon bond cleavage. The described method achieves this through a two-stage process. First, diisobutylene reacts with hydrogen peroxide in the presence of sulfuric acid to form a hydroperoxide. In the second stage, this intermediate is decomposed, again under acidic conditions, which induces a rearrangement and cleavage to yield this compound and acetone as the major products.[3]
The logical workflow for this synthesis is outlined below. The process begins with the preparation of the hydroperoxide intermediate from the starting materials, which is then isolated and subjected to decomposition and subsequent purification to yield the final product.
Caption: Overall experimental workflow for this compound synthesis.
Experimental Protocols
The following protocols are based on a verified procedure from Organic Syntheses.[3][4] Safety Note: This procedure involves strong acids and peroxides. A thorough risk assessment must be conducted, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All operations should be performed in a well-ventilated fume hood.
Stage 1: Preparation of the Hydroperoxide Intermediate
This stage involves the formation of a tertiary hydroperoxide from diisobutylene.
Methodology:
-
A 2-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
800 g of 30% hydrogen peroxide is added to the flask, which is then cooled in an ice bath.
-
A cold (10°C) sulfuric acid solution is prepared by adding 800 g of 95-96% sulfuric acid to 310 g of cracked ice.
-
With rapid stirring, the cold sulfuric acid solution is added slowly to the hydrogen peroxide over approximately 20 minutes, ensuring the reaction temperature does not exceed 20°C.[3][4]
-
224.4 g (2 moles) of commercial diisobutylene is then added over a period of 5-10 minutes.[3]
-
The ice bath is replaced with a water bath to maintain a temperature of approximately 25°C.
-
After 24 hours, stirring is stopped, and the mixture is transferred to a 2-liter separatory funnel to allow the layers to separate. The upper organic layer contains the hydroperoxide intermediate.
| Parameter | Value |
| Reactants | |
| Diisobutylene | 224.4 g (2 moles) |
| Hydrogen Peroxide (30%) | 800 g |
| Sulfuric Acid (95-96%) | 800 g |
| Ice | 310 g |
| Reaction Conditions | |
| Acid Addition Temperature | < 20°C |
| Reaction Temperature | ~25°C |
| Reaction Time | 24 hours |
| Output | |
| Intermediate Organic Layer | 240–250 g |
| Table 1. Quantitative data for hydroperoxide intermediate formation.[3][4] |
Stage 2: Acid-Catalyzed Decomposition and Isolation of this compound
The isolated hydroperoxide is rearranged and cleaved to form this compound.
Methodology:
-
The upper organic layer (240–250 g) from Stage 1 is added via a dropping funnel to a flask containing 500 g of 70% sulfuric acid, cooled in an ice bath.
-
The addition is performed with vigorous stirring over 65–75 minutes, maintaining the reaction temperature between 15–25°C.[3][4]
-
Stirring is continued for an additional 30 minutes at a lower temperature of 5–10°C.
-
The mixture is allowed to stand for 0.5–3 hours until the layers separate completely.
-
The lower aqueous layer is drawn off into 1 liter of water and this mixture is distilled without fractionation.
-
The distillation is stopped after 50-100 ml of water has been collected.
-
The upper organic layer from the distillate (180–190 g) is separated and dried over anhydrous magnesium sulfate.[3][4]
-
The dried organic layer is filtered and purified by fractional distillation. The fraction boiling at 111–113°C is collected as pure this compound.
| Parameter | Value |
| Reactants | |
| Hydroperoxide Layer | 240–250 g |
| Sulfuric Acid (70%) | 500 g |
| Reaction Conditions | |
| Addition Temperature | 15–25°C |
| Post-addition Stirring Temp. | 5–10°C |
| Addition Time | 65–75 minutes |
| Purification | |
| Product Boiling Point | 111–113°C |
| Final Yield | |
| This compound Yield | 60–70 g |
| Theoretical Yield (%) | 34–40% (based on diisobutylene) |
| Table 2. Quantitative data for this compound production and purification.[1][3][4] |
Reaction Mechanism
The core of this synthesis is the acid-catalyzed rearrangement of the tertiary hydroperoxide formed from diisobutylene. This rearrangement proceeds via a Criegee-like mechanism, where a migratory aptitude favors the migration of the bulky tert-butyl group. This migration leads to the cleavage of the C-C bond, ultimately forming this compound and acetone. An alternative, less-favored rearrangement can also occur, yielding small amounts of methyl neopentyl ketone and methanol.[3]
References
An In-depth Technical Guide to the Lithium Aluminum Hydride Reduction of Trimethylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the reduction of trimethylacetic acid (pivalic acid) to 2,2-dimethyl-1-propanol (neopentyl alcohol) using lithium aluminum hydride (LAH). This guide details the reaction mechanism, experimental protocols, quantitative data, and safety considerations pertinent to this specific transformation, which is relevant in various synthetic chemistry applications, including the development of pharmaceutical intermediates.
Introduction
The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of efficiently carrying out this conversion, even with sterically hindered substrates like trimethylacetic acid.[1][2] The t-butyl group of trimethylacetic acid presents a significant steric challenge, making the choice of a powerful reductant like LAH essential for achieving high yields. The product, 2,2-dimethyl-1-propanol, is a valuable building block in the synthesis of various organic molecules.
Reaction Mechanism
The reduction of a carboxylic acid with lithium aluminum hydride proceeds through a multi-step mechanism:
-
Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion from LAH in a rapid acid-base reaction. This initial step forms a lithium carboxylate salt and generates hydrogen gas.
-
Coordination and Hydride Attack: The aluminum hydride species coordinates to the carbonyl oxygen of the carboxylate, activating the carbonyl carbon for nucleophilic attack by a hydride ion.
-
Formation of a Tetrahedral Intermediate: The hydride attack leads to the formation of a tetrahedral dialkoxyaluminate intermediate.
-
Collapse and Aldehyde Formation: This intermediate collapses, eliminating an O-aluminate species to form an aldehyde. It is important to note that the aldehyde is more reactive than the starting carboxylic acid and is immediately reduced further.
-
Second Hydride Attack: A second equivalent of hydride attacks the aldehyde carbonyl, forming an aluminum alkoxide.
-
Work-up: The final step involves quenching the reaction with water and acid or base to hydrolyze the aluminum alkoxide and yield the primary alcohol.
Quantitative Data
The reduction of trimethylacetic acid with lithium aluminum hydride is a high-yielding reaction. The following table summarizes the key quantitative data for this transformation based on established literature.[2]
| Reactant | Reagent | Product | Solvent | Yield |
| Trimethylacetic Acid | Lithium Aluminum Hydride (LAH) | 2,2-Dimethyl-1-propanol | Diethyl Ether | 92% |
Experimental Protocols
The following is a detailed methodology for the reduction of trimethylacetic acid using lithium aluminum hydride, adapted from the general procedure for ether-soluble acids.[2]
Materials:
-
Trimethylacetic acid
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether
-
10% Sulfuric acid (for work-up)
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle
-
Ice bath
Procedure:
-
Setup: A dry three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is assembled. The apparatus is flame-dried or oven-dried and flushed with an inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.
-
Reagent Preparation: A solution of lithium aluminum hydride in anhydrous diethyl ether is prepared in the reaction flask.
-
Addition of Carboxylic Acid: A solution of trimethylacetic acid in anhydrous diethyl ether is added dropwise from the dropping funnel to the LAH solution at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching (Work-up): The reaction flask is cooled in an ice bath. The excess LAH is cautiously quenched by the slow, dropwise addition of water, followed by the addition of 10% sulfuric acid. This should be done in a fume hood as hydrogen gas is evolved.
-
Extraction: The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
Purification: The resulting crude 2,2-dimethyl-1-propanol can be purified by distillation.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the lithium aluminum hydride reduction of trimethylacetic acid.
References
Synthesis of Neopentyl Alcohol via Grignard Reaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of neopentyl alcohol (2,2-dimethyl-1-propanol) utilizing the Grignard reaction. This method represents a cornerstone of carbon-carbon bond formation in organic synthesis. This document details the primary synthetic routes, experimental protocols, quantitative data, and potential side reactions to facilitate its application in research and development.
Executive Summary
The Grignard reaction offers a robust and versatile method for the synthesis of this compound, a sterically hindered primary alcohol. The primary approach involves the nucleophilic addition of a Grignard reagent to formaldehyde. Two principal Grignard reagents are commonly employed: tert-butylmagnesium chloride and neopentylmagnesium chloride/bromide. While both routes are effective, they present different considerations regarding starting materials and potential side reactions. This guide will explore both pathways, providing detailed experimental procedures and available quantitative data to inform reagent and procedural selection.
Reaction Pathways
The synthesis of this compound via a Grignard reaction is a two-step process:
-
Formation of the Grignard Reagent: An organohalide reacts with magnesium metal in an ethereal solvent to form the organomagnesium halide.
-
Nucleophilic Addition to Formaldehyde: The Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent acidic work-up yields this compound.
The two primary pathways are outlined below:
-
Pathway A: Utilizes the commercially available or in situ prepared tert-butylmagnesium chloride.
-
Pathway B: Employs neopentylmagnesium chloride or bromide, prepared from the corresponding neopentyl halide.
Figure 1: Synthetic pathways to this compound via Grignard reaction.
Quantitative Data
The yield of this compound is influenced by the choice of Grignard reagent, the form of formaldehyde used, and the reaction conditions. The following table summarizes available data from various sources. Direct comparison should be made with caution as experimental conditions may vary.
| Grignard Reagent | Carbonyl Source | Solvent | Reported Yield | Purity | Reference |
| tert-Butylmagnesium Chloride | Paraformaldehyde | Tetrahydrofuran (THF) | Not specified | 98% | [Japanese Patent JP2008158864, as cited in 2, 9] |
| Cyclohexylmagnesium Chloride | Gaseous Formaldehyde (from Paraformaldehyde) | Ether | 64-69% | Not specified | [Analogous reaction, 3] |
| Cyclohexylmagnesium Chloride | Paraformaldehyde (direct addition) | Ether | 40-50% | Not specified | [Analogous reaction, 3] |
Experimental Protocols
Strict anhydrous conditions are paramount for the success of any Grignard reaction. All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous ether solvents are essential.
Protocol 1: Synthesis from tert-Butylmagnesium Chloride and Paraformaldehyde
This protocol is based on the method described in Japanese Patent JP2008158864.[1][2]
4.1.1 Materials and Equipment
-
tert-Butylmagnesium chloride solution (e.g., 2.0 M in THF)
-
Paraformaldehyde (dried)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser with a drying tube, and a dropping funnel
-
Inert gas supply (nitrogen or argon)
-
Ice bath
4.1.2 Procedure
-
Apparatus Setup: Assemble the dry glassware under an inert atmosphere.
-
Reaction Setup: Charge the flask with a suspension of dried paraformaldehyde in anhydrous THF.
-
Grignard Addition: Cool the flask in an ice bath. Add the tert-butylmagnesium chloride solution dropwise from the dropping funnel to the stirred suspension. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Work-up (Quenching): Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and remove the solvent by rotary evaporation.
-
Purification: Purify the crude this compound by fractional distillation, collecting the fraction boiling at 113-114°C.
Protocol 2: Synthesis from Neopentyl Halide and Gaseous Formaldehyde
This protocol is adapted from procedures for analogous primary alcohols.[3][4]
4.2.1 Materials and Equipment
-
Neopentyl chloride or bromide
-
Magnesium turnings
-
Iodine crystal (for initiation)
-
Anhydrous diethyl ether or THF
-
Paraformaldehyde (dried)
-
Apparatus for formaldehyde gas generation (a separate flask with a gas inlet tube leading into the Grignard reaction flask)
-
Standard Grignard reaction setup as in 4.1.1
4.2.2 Procedure
-
Grignard Reagent Formation:
-
Place magnesium turnings and a crystal of iodine in the reaction flask under an inert atmosphere.
-
Add a small amount of a solution of neopentyl halide in anhydrous ether to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Once initiated, add the remaining neopentyl halide solution dropwise to maintain a steady reflux.
-
After the addition is complete, continue to stir and reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Formaldehyde:
-
In a separate flask, heat dried paraformaldehyde to 180-200°C to generate gaseous formaldehyde.[4]
-
Pass the gaseous formaldehyde through the stirred Grignard solution via a gas inlet tube.
-
-
Work-up and Purification: Follow steps 5-8 from Protocol 4.1.2.
Figure 2: Experimental workflow for this compound synthesis.
Reaction Mechanism and Potential Side Reactions
The core of the reaction is the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of formaldehyde.
Figure 3: Simplified Grignard reaction mechanism.
Several side reactions can occur, potentially reducing the yield and purity of the desired product:
-
Reaction with Protic Solvents: Grignard reagents are strong bases and will react with any source of protons (e.g., water, alcohols) to form an alkane. This underscores the necessity of strictly anhydrous conditions.
-
Wurtz Coupling: The Grignard reagent can couple with unreacted alkyl halide.
-
Enolization: If the carbonyl compound has an alpha-hydrogen, the Grignard reagent can act as a base, leading to enolate formation. This is not a concern with formaldehyde.
-
Reduction: With sterically hindered ketones, the Grignard reagent can act as a reducing agent, transferring a beta-hydride to the carbonyl carbon.[5]
Safety and Handling
-
Grignard Reagents: Are highly reactive, flammable, and react violently with water. Handle under an inert atmosphere in a fume hood. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Ether Solvents (Diethyl Ether, THF): Are extremely flammable and can form explosive peroxides upon standing. Use in a well-ventilated area away from ignition sources.
-
Formaldehyde/Paraformaldehyde: Formaldehyde is a known carcinogen and is toxic. Handle with appropriate engineering controls (fume hood) and PPE.
Conclusion
The Grignard reaction is a highly effective method for synthesizing this compound. The choice between using tert-butylmagnesium chloride or preparing neopentylmagnesium halide will depend on the availability of starting materials and the desired scale of the reaction. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving high yields and purity. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this synthesis in a laboratory setting.
References
Spectroscopic Analysis of Neopentyl Alcohol: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for neopentyl alcohol (2,2-dimethyl-1-propanol), a key intermediate in various chemical syntheses. The information presented is intended for researchers, scientists, and professionals in drug development and related fields, offering a comprehensive resource for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.
¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the different proton environments in the molecule.
| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1 | 0.93 | Singlet | 9H | -(CH₃)₃ |
| 2 | 3.29 | Singlet | 2H | -CH₂- |
| 3 | 1.5 (variable) | Singlet (broad) | 1H | -OH |
¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum of this compound displays three signals, corresponding to the three unique carbon environments.
| Signal | Chemical Shift (δ) ppm | Assignment |
| 1 | 26.1 | -(C H₃)₃ |
| 2 | 32.2 | -C (CH₃)₃ |
| 3 | 73.1 | -C H₂- |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and alkyl groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3360-3400 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 2958, 2870 | Strong | C-H stretch (sp³ hybridized) |
| 1478, 1367 | Medium | C-H bend (methyl and methylene) |
| 1045 | Strong | C-O stretch (primary alcohol) |
Experimental Protocols
The following are generalized protocols for obtaining the NMR and IR spectra of this compound. Instrument-specific parameters may need to be optimized.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Instrument: 300 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 8-16
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-10 ppm
-
Referencing: The residual solvent peak of CDCl₃ (δ 7.26 ppm) is used as an internal reference.
¹³C NMR Acquisition:
-
Instrument: 75 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 128-1024 (or more, depending on concentration and instrument sensitivity).
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-220 ppm
-
Referencing: The solvent peak of CDCl₃ (δ 77.16 ppm) is used as an internal reference.
IR Spectroscopy
As this compound is a solid at room temperature, a solid sampling technique is required.
Thin Film Method:
-
Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or acetone).
-
Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the solid on the plate.
-
Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
KBr Pellet Method:
-
Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Spectroscopic Data Relationship
The following diagram illustrates the logical flow of how different spectroscopic techniques are used to elucidate the structure of this compound.
Caption: Workflow of Spectroscopic Structure Elucidation.
An In-depth Technical Guide to Neopentyl Alcohol (CAS 75-84-3)
For Researchers, Scientists, and Drug Development Professionals
Neopentyl alcohol, systematically known as 2,2-dimethyl-1-propanol, is a unique primary alcohol with the CAS number 75-84-3. Its distinct branched structure, featuring a quaternary carbon adjacent to the hydroxyl group, imparts significant steric hindrance. This characteristic influences its physical properties and chemical reactivity, making it a valuable intermediate in various fields of organic synthesis, including the development of pharmaceuticals, agrochemicals, and performance materials. This guide provides a comprehensive overview of its properties, synthesis, and analytical characterization.
Core Properties of this compound
This compound is a colorless, volatile crystalline solid at room temperature with a characteristic mint-like or peppermint odor.[1][2][3] Unlike its linear isomer, n-pentanol, its compact and symmetrical structure results in a relatively high melting point.[4]
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 75-84-3 | [1][5] |
| Molecular Formula | C₅H₁₂O | [5][6][7] |
| Molecular Weight | 88.15 g/mol | [2][5][7] |
| Appearance | Colorless crystalline solid | [4][5] |
| Odor | Mint-like, Peppermint | [1][2] |
| Melting Point | 52-56 °C | [4][5] |
| Boiling Point | 113-114 °C | [4][5] |
| Density | 0.812 g/mL at 20 °C | [8] |
| Flash Point | 37 °C (98.6 °F) (closed cup) | [1][9] |
| Solubility in Water | 36 g/L | [8] |
| Vapor Density | 3.0 (Air = 1) | [2] |
| Vapor Pressure | 16.0 mmHg | [2] |
| LogP (octanol/water) | 1.31 | [2] |
Safety and Handling
This compound is classified as a flammable solid and is harmful if inhaled, causing respiratory irritation, drowsiness, or dizziness.[1][9] It is crucial to handle this chemical in a well-ventilated area and away from sources of ignition.[5] Standard personal protective equipment, including gloves, safety glasses, and protective clothing, should be worn.[5]
| Hazard Statement | GHS Classification | Precautionary Measures |
| Flammable Solid | Category 2 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| Harmful if Inhaled | Acute Toxicity, Inhalation (Category 4) | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
| Causes serious eye irritation | Eye Irritation (Category 2A) | Wear eye protection/face protection. |
| May cause respiratory irritation | Specific Target Organ Toxicity – Single Exposure (Category 3) | If inhaled, remove person to fresh air and keep comfortable for breathing. |
| May cause drowsiness or dizziness | Specific Target Organ Toxicity – Single Exposure (Category 3) | Store in a well-ventilated place. Keep container tightly closed. |
Synthesis of this compound
Several synthetic routes to this compound have been established, each with its own advantages and limitations. Common methods include the reduction of pivalic acid or its derivatives, the Grignard reaction, and the hydroperoxide rearrangement of diisobutylene.
Experimental Protocol: Synthesis from Diisobutylene and Hydrogen Peroxide
This procedure is adapted from a well-established method and involves a two-step process: the formation of a hydroperoxide intermediate followed by its acid-catalyzed rearrangement.[5][10]
Step 1: Preparation of the Hydroperoxide
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 800 g of 30% hydrogen peroxide and cool in an ice bath.[5][10]
-
Separately, prepare a cold solution of 800 g of 95-96% sulfuric acid in 310 g of cracked ice.[5][10]
-
Slowly add the cold sulfuric acid solution to the stirred hydrogen peroxide, maintaining the temperature below 20 °C.[5][10]
-
Add 224.4 g (2 moles) of commercial diisobutylene over 5-10 minutes.[5][10]
-
Remove the ice bath and maintain the reaction mixture at approximately 25 °C with vigorous agitation for 24 hours.[5][10]
-
After 24 hours, discontinue stirring and transfer the mixture to a separatory funnel. Allow the layers to separate and collect the upper organic layer.[5][10]
Step 2: Decomposition of the Hydroperoxide
-
To a separate flask containing 500 g of 70% sulfuric acid and cooled in an ice bath, add the organic layer from Step 1 with vigorous stirring, maintaining the temperature between 15-25 °C.[5][10]
-
Continue stirring for an additional 30 minutes at 5-10 °C after the addition is complete.[5][10]
-
Allow the layers to separate and draw off the lower acid layer.[5][10]
-
The upper organic layer is then subjected to fractional distillation. The fraction boiling between 111-113 °C is collected as this compound.[5][10]
Analytical Characterization
The purity and identity of this compound can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
Experimental Protocols for Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
A common method for assessing the purity of volatile compounds like this compound.
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent, such as methanol or dichloromethane.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.
-
GC Separation: Utilize a capillary column (e.g., HP-5MS) with a suitable temperature program. For instance, start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components. Helium is typically used as the carrier gas.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectrum can be compared with library data for confirmation of identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for unambiguous structure elucidation.
-
Sample Preparation: Dissolve 5-25 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[8] Ensure the sample is fully dissolved and free of any solid particles.[8]
-
¹H NMR: The proton NMR spectrum of this compound is simple and characteristic. It will show a singlet for the nine equivalent protons of the three methyl groups and a singlet for the two protons of the methylene group adjacent to the hydroxyl group. The hydroxyl proton will appear as a singlet, the chemical shift of which can vary depending on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon, the methyl carbons, and the methylene carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule.
-
Sample Preparation: As this compound is a solid at room temperature, the sample can be prepared as a KBr pellet or as a melt between two salt plates. Alternatively, a solution in a suitable solvent (e.g., carbon tetrachloride) can be prepared.
-
Analysis: The FTIR spectrum will show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol group. Strong C-H stretching absorptions will be observed around 2800-3000 cm⁻¹.
Applications in Research and Development
The unique sterically hindered structure of this compound makes it a valuable building block in organic synthesis. It is utilized as an intermediate in the production of:
-
Plasticizers and Resins: Its esters are used as plasticizers.[6]
-
Lubricants: Neopentyl polyol esters are used as synthetic lubricants.
-
Pharmaceuticals and Agrochemicals: It serves as a precursor in the synthesis of various active compounds.[11][12]
-
Surfactants and Flotation Agents: Used in the synthesis of surfactants and as a flotation agent.[4][6]
-
Mitsunobu Reaction: It is employed in the Mitsunobu reaction, particularly with sterically hindered substrates.[4]
References
- 1. Page loading... [guidechem.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. whitman.edu [whitman.edu]
- 4. CN103641681A - Synthetic method of this compound of high purity - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound (NMR Spectrum) [chem.purdue.edu]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. grokipedia.com [grokipedia.com]
- 10. Preparation of this compound - Chempedia - LookChem [lookchem.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. depts.washington.edu [depts.washington.edu]
The Solubility Profile of Neopentyl Alcohol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of neopentyl alcohol in various organic solvents. Due to its unique sterically hindered structure, this compound exhibits distinct solubility characteristics that are of significant interest in chemical synthesis, formulation development, and materials science. This document compiles available solubility data, details experimental methodologies for solubility determination, and presents a logical workflow for these experimental procedures.
Quantitative Solubility Data
This compound is a colorless, crystalline solid at room temperature. Its solubility is dictated by its polar hydroxyl group and its compact, branched alkyl structure. While quantitative solubility data in many organic solvents is not extensively documented in publicly available literature, its miscibility with several common solvents is widely reported. The term "miscible" indicates that the two substances mix in all proportions to form a homogeneous solution.
Below is a summary of the known solubility and miscibility of this compound in a range of organic solvents.
| Solvent Class | Solvent | Temperature (°C) | Solubility/Miscibility |
| Alcohols | Ethanol | Ambient | Miscible[1][2] |
| Methanol | Ambient | High solubility ("almost transparent")[3] | |
| Ethers | Diethyl Ether | Ambient | Very Soluble / Miscible[1][2][4] |
| Aromatic Hydrocarbons | Toluene | Not Specified | Miscible[5] |
| Benzene | Not Specified | Miscible[5] | |
| Ketones | Acetone | Not Specified | Miscible[5] |
| Esters | Not Specified | Not Specified | Miscible[5] |
| Water | Water | 20 | 40 g/L[3] |
| Water | 25 | 35 g/L[1][6][7] |
Note: "Miscible" indicates that this compound and the solvent are soluble in each other in all proportions.
Experimental Protocol for Solubility Determination
The determination of the solubility of a solid compound like this compound in an organic solvent is a fundamental experimental procedure in chemistry. The following protocol describes a general method for determining the equilibrium solubility of this compound in a given organic solvent at a specified temperature. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Constant temperature bath (e.g., water or oil bath with temperature controller)
-
Sealable glass vials or flasks
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)
Procedure
-
Preparation of Supersaturated Solution:
-
Place a known volume of the organic solvent into a sealable glass vial containing a magnetic stir bar.
-
Add an excess amount of this compound to the solvent. The presence of undissolved solid is necessary to ensure that the solution reaches saturation.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature bath set to the desired temperature.
-
Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, stop the stirring and allow the excess solid to settle at the bottom of the vial.
-
Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.
-
Immediately filter the withdrawn sample using a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
-
Quantification:
-
Determine the mass of the collected filtrate.
-
Dilute the filtrate with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID for volatile compounds) to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the solvent at the specified temperature. The solubility can be expressed in various units, such as grams per 100 grams of solvent ( g/100g ), grams per liter of solution (g/L), or mole fraction.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of this compound solubility in an organic solvent.
References
- 1. This compound | C5H12O | CID 6404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. haihangchem.com [haihangchem.com]
- 3. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound CAS#: 75-84-3 [m.chemicalbook.com]
- 7. This compound | 75-84-3 [amp.chemicalbook.com]
Thermochemical Profile of 2,2-dimethylpropan-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-dimethylpropan-1-ol, also known as neopentyl alcohol, is a primary alcohol with the chemical formula C5H12O.[1][2] Its unique sterically hindered structure, featuring a quaternary carbon adjacent to the hydroxyl group, imparts distinct physical and chemical properties. A thorough understanding of its thermochemical data is crucial for its application in various fields, including as a solvent, a reagent in organic synthesis, and potentially in pharmaceutical formulations. This technical guide provides a comprehensive overview of the key thermochemical properties of 2,2-dimethylpropan-1-ol, details the experimental methodologies used for their determination, and presents this information in a clear and accessible format for scientific professionals.
Core Thermochemical Data
The following tables summarize the essential thermochemical data for 2,2-dimethylpropan-1-ol, compiled from various sources. These values are critical for modeling chemical processes, predicting reaction outcomes, and ensuring process safety and efficiency.
Enthalpy and Gibbs Free Energy of Formation
| Property | Value | Units | State | Reference |
| Standard Enthalpy of Formation (ΔfH°) | -399.4 | kJ/mol | Liquid | [3] |
| Ideal Gas Heat of Formation | -319.07 | kJ/mol | Gas | [4] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | Not explicitly found | kJ/mol |
Phase Change and Molar Properties
| Property | Value | Units | Condition | Reference |
| Enthalpy of Fusion (ΔfusH°) | 13.8 ± 3.0 | kJ/mol | [5] | |
| Enthalpy of Vaporization (ΔvapH°) | Refer to specific studies | kJ/mol | [6] | |
| Entropy of Fusion (ΔfusS) | 13.43 | J/(mol·K) | at 146 K | [7] |
| Ideal Gas Heat Capacity (Cp,gas) | Refer to specific studies | J/(mol·K) | [6] | |
| Molar Mass | 88.15 | g/mol | [3] |
Experimental Protocols
Accurate determination of thermochemical data relies on precise and well-defined experimental methodologies. Below are detailed descriptions of the common techniques employed to measure the key thermochemical properties of 2,2-dimethylpropan-1-ol.
Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation is often determined indirectly through the enthalpy of combustion, measured using a bomb calorimeter.
Methodology:
-
Sample Preparation: A precisely weighed sample of high-purity 2,2-dimethylpropan-1-ol is placed in a crucible within a high-pressure vessel (the "bomb").
-
Oxygen Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.
-
Immersion in Calorimeter: The bomb is then submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited electrically. The combustion of the alcohol releases heat, which is transferred to the surrounding water and the calorimeter, causing a temperature rise.
-
Temperature Monitoring: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
-
Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the alcohol burned. The standard enthalpy of formation is then calculated using Hess's Law, incorporating the standard enthalpies of formation of the combustion products (CO2 and H2O).
Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion
Differential Scanning Calorimetry is a widely used technique to measure the heat flow associated with phase transitions, such as melting (fusion).
Methodology:
-
Sample and Reference Preparation: A small, accurately weighed sample of 2,2-dimethylpropan-1-ol (typically a few milligrams) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Heating Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, which involves heating at a constant rate (e.g., 10 °C/min).
-
Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
-
Data Analysis: As the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram (heat flow vs. temperature). The area under this peak is directly proportional to the enthalpy of fusion. The instrument's software integrates this peak to determine the enthalpy of fusion in joules per gram, which is then converted to kilojoules per mole.
Vapor Pressure Measurement for Enthalpy of Vaporization
The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures and applying the Clausius-Clapeyron equation. Various methods, such as the static or transpiration methods, can be employed.
Methodology (Static Method):
-
Sample Degassing: A sample of 2,2-dimethylpropan-1-ol is placed in a thermostated vessel connected to a pressure-measuring device (manometer). The sample is thoroughly degassed to remove any dissolved air.
-
Temperature Control: The temperature of the vessel is precisely controlled and varied in a stepwise manner.
-
Pressure Measurement: At each temperature, the system is allowed to reach equilibrium, and the vapor pressure of the alcohol is recorded.
-
Data Analysis: A plot of the natural logarithm of the vapor pressure (ln P) versus the reciprocal of the absolute temperature (1/T) is generated. According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔvapH°/R, where R is the ideal gas constant. The enthalpy of vaporization can thus be calculated from the slope of the line.
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of thermochemical data, from sample preparation to final data analysis and validation.
Caption: Generalized workflow for thermochemical data determination.
Conclusion
The thermochemical data of 2,2-dimethylpropan-1-ol are fundamental to its safe and effective use in research and industrial applications. This guide has provided a consolidated source of key thermochemical properties and detailed the experimental methodologies used for their determination. By understanding both the data and the techniques used to acquire them, researchers and professionals can better leverage the unique properties of this sterically hindered alcohol in their work.
References
Unraveling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Neopentyl Alcohol Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional arrangement of molecules in a crystal lattice is paramount for predicting physical and chemical properties. This guide provides an in-depth look at the crystal structure of a neopentyl alcohol derivative, offering valuable insights into its solid-state conformation. Due to the limited availability of public crystallographic data for pure this compound, this document focuses on a well-characterized derivative, (-)-strychninium (+)-neopentyl-1-d phthalate, providing a foundational understanding for further research into neopentyl-containing compounds.
Crystallographic Data of (-)-Strychninium (+)-Neopentyl-1-d Phthalate
The following table summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction analysis of (-)-strychninium (+)-neopentyl-1-d phthalate.[5] This data is essential for understanding the spatial arrangement of the atoms within the crystal.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | |
| a | 18.564(6) Å |
| b | 7.713(2) Å |
| c | 23.361(8) Å |
| α | 90° |
| β | 94.18(4)° |
| γ | 90° |
| Volume (V) | 3336.0(5) ų |
| Molecules per Unit Cell (Z) | 2 |
| Temperature | 100 K |
| R-factor (R(F)) | 0.073 |
Experimental Protocols
The determination of a crystal structure is a multi-step process that requires careful execution of specific experimental procedures. The following sections detail the methodologies employed in the structural analysis of (-)-strychninium (+)-neopentyl-1-d phthalate, which serve as a representative workflow for small molecule crystallography.
Crystal Growth
Single crystals of sufficient size and quality are a prerequisite for X-ray diffraction studies. For the this compound derivative, crystals were obtained through slow evaporation.[5]
Methodology:
-
A 1:1 molar mixture of (-)-strychnine and (+)-neopentyl-1-d phthalate was dissolved in chloroform to a concentration of approximately 0.5 M.
-
The resulting solution was filtered to remove any particulate matter.
-
The filtered solution was then allowed to evaporate slowly over a period of 2.5 days.
-
This process yielded large, plate-like crystals of the chloroform solvate suitable for diffraction analysis.
Single-Crystal X-ray Diffraction Data Collection
Once suitable crystals were obtained, X-ray diffraction data was collected to determine the arrangement of atoms in the crystal lattice.
Methodology:
-
A selected crystal was mounted on a goniometer head.
-
The crystal was placed in a stream of cold nitrogen gas to maintain a constant temperature of 100 K throughout the experiment.
-
A modern four-circle diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) was used for data collection.
-
The crystal was rotated through a series of angles, and the diffraction pattern was recorded on a detector.
-
A total of 2768 unique reflections were collected for the analysis.[5]
Structure Solution and Refinement
The collected diffraction data was then processed to generate an electron density map, from which the positions of the atoms could be determined.
Methodology:
-
The positions of the heavier atoms were determined using direct methods.
-
The remaining non-hydrogen atoms were located from a difference Fourier map.
-
The structural model was then refined using a least-squares method, which minimizes the difference between the observed and calculated structure factors.
-
Hydrogen atoms were typically placed in calculated positions and refined using a riding model. The final agreement factor (R(F)) for the refined structure was 0.073.[5]
Visualization of the Experimental Workflow
To provide a clear overview of the process of crystal structure determination, the following diagram illustrates the key stages involved.
Figure 1. Experimental workflow for crystal structure determination.
References
Neopentyl Alcohol: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive safety and handling information for neopentyl alcohol (CAS No. 75-84-3), tailored for professionals in research and development. This document outlines the chemical and physical properties, toxicological data, exposure limits, and detailed procedures for safe handling, storage, and emergency response.
Chemical and Physical Properties
This compound, also known as 2,2-dimethyl-1-propanol, is a colorless, volatile crystalline solid with a peppermint-like odor at room temperature.[1] Its compact, branched structure influences its physical properties.[2] A summary of its key physicochemical data is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂O | [1][3] |
| Molecular Weight | 88.15 g/mol | [1][3] |
| Appearance | Colorless waxy crystalline solid | [1] |
| Odor | Peppermint-like | [1] |
| Melting Point | 52-56 °C (125.6-132.8 °F) | [4][5][6] |
| Boiling Point | 113-114 °C (235.4-237.2 °F) | [4][5][6] |
| Flash Point | 37 °C (98.6 °F) (Closed Cup) | [7] |
| Density | 0.812 g/mL at 20 °C | [3] |
| Vapor Pressure | 16 mmHg at 20 °C | [4][6] |
| Water Solubility | 3.5 g/100 mL at 25 °C (Slightly soluble) | [1] |
| LogP (Octanol/Water Partition Coefficient) | 1.31 | [6] |
Toxicological Information and Exposure Limits
This compound is classified as a flammable solid and is harmful if inhaled, potentially causing respiratory irritation, drowsiness, or dizziness.[7][8] While animal experiments suggest that amyl alcohols are generally more toxic than ethanol, their low volatility and solubility may result in slower and less extensive absorption.[1]
Acute Toxicity
| Exposure Route | Species | Value | Source(s) |
| Oral LD50 | Rat | No data available | [4] |
| Dermal LD50 | Rabbit | No data available | [4] |
| Inhalation LC50 | Rat | No data available | [4] |
Irritation and Sensitization
This compound is known to be an irritant.[5] It may cause skin, eye, and respiratory system irritation.[5] In a study with human subjects, a 5-minute exposure to 2,2-dimethyl-1-propanol induced erythema (redness of the skin) in 17% of the 12 subjects.[1]
Occupational Exposure Limits
While specific OSHA, NIOSH, or ACGIH exposure limits for this compound are not established, other occupational exposure limits have been recommended. These values provide guidance for maintaining workplace air concentrations below levels that are expected to cause adverse health effects.
| Organization | Limit | Value |
| MAK (Maximale Arbeitsplatz-Konzentration) | Time-Weighted Average (TWA) | 20 ppm |
| WEEL (Workplace Environmental Exposure Level) | Time-Weighted Average (TWA) | 100 ppm |
Experimental Protocols for Safety Assessment
The safety data for chemical substances like this compound are typically determined using standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data reliability and reproducibility while adhering to animal welfare standards. Below are brief descriptions of the principles behind key toxicological and physicochemical tests.
Acute Toxicity Testing
-
Acute Oral Toxicity (OECD 420, 423, 425): These methods are used to determine the short-term toxicity of a substance after a single oral dose. The protocols involve administering the substance to animals (typically rats) and observing them for signs of toxicity and mortality over a set period. The goal is to determine the LD50 (Lethal Dose, 50%) or to classify the substance into a specific toxicity category.
-
Acute Dermal Toxicity (OECD 402): This test assesses the toxic effects resulting from a single dermal application of a substance. The substance is applied to the shaved skin of an animal (often a rabbit or rat) for 24 hours, and the animal is observed for adverse effects.
-
Acute Inhalation Toxicity (OECD 403, 436): This guideline is used to evaluate the toxicity of a substance when inhaled. Animals are exposed to the substance (as a gas, vapor, or aerosol) in an inhalation chamber for a defined period, and health effects and mortality are monitored.
Irritation and Corrosion Testing
-
Skin Irritation/Corrosion (OECD 404, 439): In vivo (OECD 404) or in vitro (OECD 439) methods are used to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage. In vitro methods using reconstructed human epidermis are now preferred to reduce animal testing.
-
Eye Irritation/Corrosion (OECD 405): This test evaluates the potential for a substance to cause damage to the eye. It involves applying the test substance to the eye of an animal (traditionally a rabbit) and scoring the effects on the cornea, iris, and conjunctiva.
Physicochemical Properties
-
Flash Point: The flash point is determined using either a closed-cup or open-cup method. In a closed-cup apparatus, the vapor above the liquid is enclosed in a sealed space, which generally results in a lower flash point than an open-cup method.
-
Boiling Point (OECD 103): This is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
-
Melting Point (OECD 102): The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber) and a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with organic vapor cartridges may be necessary.
Handling
-
Avoid breathing dust, fumes, or vapors.[7]
-
Prevent contact with skin and eyes.[7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[7]
-
Use non-sparking tools.
-
Ground and bond containers and receiving equipment to prevent static discharge.[7]
-
Use in a well-ventilated area or under a chemical fume hood.[7]
Storage
-
Store in a cool, dry, well-ventilated area designated for flammable solids.[7]
-
Keep containers tightly closed when not in use.[7]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]
Emergency Procedures
First Aid Measures
The following diagram outlines the initial response to different types of exposure to this compound.
Spill Response
In the event of a spill, follow a clear and systematic procedure to ensure safety and minimize environmental contamination. The workflow below outlines the appropriate steps for a minor laboratory spill. For major spills, evacuate the area and contact your institution's emergency response team.
Fire Fighting Measures
This compound is a flammable solid.
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂). Water spray can be used to cool fire-exposed containers.
-
Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.
-
Specific Hazards: Vapors may form explosive mixtures with air. Combustion may produce carbon monoxide and carbon dioxide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Waste material should be handled as hazardous waste. Do not dispose of down the drain or into the environment.
This guide is intended to provide comprehensive safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols before handling this chemical.
References
- 1. Page loading... [wap.guidechem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. hpc-standards.us [hpc-standards.us]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Commercial Production of Neopentyl Alcohol
Authored for: Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Abstract
Neopentyl alcohol (2,2-dimethyl-1-propanol), a crucial intermediate in the synthesis of pharmaceuticals, plasticizers, and synthetic lubricants, is produced through several distinct industrial methodologies. Its unique sterically hindered neopentyl structure imparts desirable properties such as thermal and hydrolytic stability to its derivatives. This technical guide provides a comprehensive overview of the core commercial production methods for this compound. It details the primary synthesis routes, including the hydrogenation of hydroxypivaldehyde derived from isobutyraldehyde and formaldehyde, the reduction of pivalic acid and its esters, the Grignard reaction involving tert-butylmagnesium chloride, and the oxidation of diisobutylene. This document furnishes detailed experimental protocols, presents quantitative data in comparative tables, and illustrates key chemical pathways and workflows using logical diagrams to facilitate a deep understanding of these manufacturing processes.
Introduction
This compound, a colorless, crystalline solid at room temperature, is one of the eight isomers of pentyl alcohol. Unlike its linear counterparts, the quaternary carbon at the C2 position makes it a sterically hindered primary alcohol, a structural feature that dictates its chemical reactivity and the properties of its downstream products. Its primary applications are as a building block in organic synthesis for products where stability is paramount. This guide focuses on the principal technologies employed for its large-scale synthesis, offering the technical detail required by professionals in chemical research and drug development.
Core Commercial Production Methods
Four principal routes dominate the commercial production of this compound. The choice of method often depends on feedstock availability, desired product purity, and economic factors such as catalyst cost and energy consumption.
-
From Isobutyraldehyde and Formaldehyde (via Hydroxypivaldehyde) : This is a major industrial pathway, closely related to the production of Neopentyl Glycol (NPG). It involves a two-step process: an aldol condensation followed by catalytic hydrogenation.[1][2]
-
Reduction of Pivalic Acid and its Esters : This route utilizes pivalic acid (trimethylacetic acid) or its corresponding esters, which are reduced to this compound using chemical reducing agents.
-
Grignard Reaction : A classic organometallic approach involving the reaction of a tert-butyl Grignard reagent with formaldehyde.[3]
-
From Diisobutylene : This method proceeds via the acid-catalyzed addition of hydrogen peroxide to diisobutylene, forming a hydroperoxide intermediate that subsequently rearranges to yield this compound.[4]
Method 1: From Isobutyraldehyde and Formaldehyde
This process is arguably the most significant for producing the neopentyl backbone industrially.[2] The synthesis occurs in two main stages: the formation of hydroxypivaldehyde (HPA) and its subsequent hydrogenation.
Stage 1: Aldol Condensation to Hydroxypivaldehyde (HPA)
Isobutyraldehyde and formaldehyde undergo a crossed aldol condensation reaction in the presence of a basic catalyst, typically a tertiary amine like triethylamine or an alkali catalyst such as sodium carbonate.[5][6]
-
Reaction : Isobutyraldehyde + Formaldehyde → Hydroxypivaldehyde[1]
Stage 2: Catalytic Hydrogenation of HPA
The resulting HPA is then hydrogenated to produce this compound. For the production of neopentyl glycol (the diol), this step often involves reduction with excess formaldehyde (a Cannizzaro reaction) or, more commonly, catalytic hydrogenation.[7] To yield this compound (the mono-alcohol), the aldehyde group of HPA is selectively reduced with hydrogen gas over a metal catalyst.
-
Reaction : Hydroxypivaldehyde + H₂ → this compound
Common catalysts for this hydrogenation include Nickel (e.g., Raney Nickel), Copper Chromite, or catalysts containing Platinum and Ruthenium.[1][7][8]
Logical Workflow Diagram
Caption: Workflow for this compound production via HPA.
Experimental Protocol: Hydrogenation of Hydroxypivaldehyde
-
Catalyst Preparation : A suitable hydrogenation catalyst (e.g., copper oxide/zinc oxide/aluminum oxide) is placed in a high-pressure reactor (e.g., a Parr reactor).[7]
-
Catalyst Activation : The catalyst is typically activated under a hydrogen atmosphere at elevated temperatures (e.g., 170°C) and pressures (e.g., 400-500 psig) for 2-3 hours.[7]
-
Reactant Charging : After cooling and depressurizing the reactor, a solution of hydroxypivaldehyde in a suitable solvent (e.g., methanol or water) is added.[7][8]
-
Hydrogenation Reaction : The reactor is sealed and pressurized with hydrogen to the target pressure (ranging from 1.36 to 18 MPa depending on the specific process). The mixture is heated to the reaction temperature (typically 80-180°C) and agitated for 2-6 hours.[6][7]
-
Work-up and Purification : After cooling and venting the reactor, the catalyst is removed by filtration. The solvent is removed by rotary evaporation, and the crude this compound is purified by fractional distillation to yield the final product.
Method 2: Reduction of Pivalic Acid Esters
This method offers a pathway to very high-purity this compound and is suitable for industrial production.[3] It avoids some of the byproducts associated with aldol chemistry. The Bouveault-Blanc reduction, using sodium metal in an alcohol solvent, is a classic example of this transformation.
-
Reaction : Pivalate Ester + 4 Na + 2 R'OH → this compound + Sodium Alkoxides
Experimental Protocol: Sodium Metal Reduction of Methyl Pivalate
-
Reactor Setup : A reaction vessel is charged with metallic sodium.[9]
-
Reactant Addition : A mixture of methyl pivalate, a solvent (e.g., octanol or ethylene glycol), and an alcohol medium (e.g., methanol, which can be recycled) is added dropwise to the sodium-containing vessel.[9]
-
Reaction Conditions : The reaction is maintained at a temperature of 50-90°C with stirring until the pivalate ester is completely consumed.[9]
-
Solvent Removal : Excess alcohol from the reaction mixture is removed by distillation under reduced pressure.
-
Hydrolysis and Purification : The resulting sodium alkoxide intermediate is hydrolyzed by the addition of water (acidified workup). The organic layer is separated, and the final product is purified by rectification (distillation) to yield this compound with a purity reported to be greater than 99.9%.[9]
Method 3: Grignard Reaction
The Grignard synthesis provides a direct route to this compound by forming a new carbon-carbon bond. It involves the reaction of tert-butylmagnesium chloride with formaldehyde.[3]
-
Reaction : (CH₃)₃C-MgCl + CH₂O → (CH₃)₃C-CH₂-OMgCl
-
Work-up : (CH₃)₃C-CH₂-OMgCl + H₃O⁺ → (CH₃)₃C-CH₂-OH + Mg²⁺ + Cl⁻ + H₂O
Logical Workflow Diagram
Caption: Workflow for this compound production via Grignard synthesis.
Experimental Protocol: Grignard Synthesis
-
Apparatus : All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture or oxygen.[9]
-
Grignard Reagent Formation : Magnesium turnings are placed in a flask with anhydrous tetrahydrofuran (THF). A solution of tert-butyl chloride in THF is added dropwise to initiate the formation of tert-butylmagnesium chloride. The reaction is often initiated with a crystal of iodine or by gentle heating.
-
Reaction with Formaldehyde : The prepared Grignard reagent solution is cooled, and low molecular weight formaldehyde (or paraformaldehyde, which depolymerizes in situ) is added portion-wise while maintaining a low temperature.[9]
-
Hydrolysis (Work-up) : After the addition is complete, the reaction mixture is carefully quenched by pouring it over a mixture of ice and a weak acid (e.g., ammonium chloride solution or dilute sulfuric acid).
-
Extraction and Purification : The product is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether). The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is evaporated. The crude product is then purified by fractional distillation.[10]
Method 4: From Diisobutylene
This method utilizes an inexpensive olefin feedstock and involves an acid-catalyzed addition of hydrogen peroxide, followed by an acid-catalyzed rearrangement of the resulting tertiary hydroperoxide.[4]
Experimental Protocol: Synthesis from Diisobutylene
-
Hydroperoxide Formation : In a three-necked flask equipped for stirring and cooling, 30% hydrogen peroxide is cooled in an ice bath. Cold sulfuric acid (95-96%) is added slowly, keeping the temperature below 20°C. Commercial diisobutylene is then added, and the mixture is agitated vigorously at approximately 25°C for 24 hours.[4]
-
Phase Separation : After 24 hours, stirring is stopped, and the mixture is transferred to a separatory funnel. The upper organic layer, containing the hydroperoxide, is separated.
-
Hydroperoxide Decomposition : The separated organic layer is added slowly with vigorous stirring to 70% sulfuric acid in a flask cooled by an ice bath, maintaining the temperature between 15-25°C.[4]
-
Distillation and Purification : After decomposition, the mixture is allowed to separate. The lower aqueous layer is drawn off and distilled. The upper organic layer from the distillate is collected, dried over anhydrous magnesium sulfate, and purified by fractional distillation. The fraction boiling at 111-113°C is collected as this compound.[4]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the described commercial production methods of this compound. Values can vary based on specific plant design and operating conditions.
| Parameter | From Isobutyraldehyde/HPA | Reduction of Pivalate Ester | Grignard Reaction | From Diisobutylene |
| Primary Reactants | Isobutyraldehyde, Formaldehyde, H₂ | Pivalate Ester, Sodium Metal | tert-Butyl Chloride, Mg, Formaldehyde | Diisobutylene, H₂O₂, H₂SO₄ |
| Catalyst | Tertiary Amine; Ni, Cu-Cr, Pt-Ru | None (Stoichiometric Na) | None (Stoichiometric Mg) | H₂SO₄ (Acid-catalyzed) |
| Typical Temperature | Aldol: 50-90°C H₂ation: 80-180°C[6] | 50-90°C[9] | Formation: Reflux Reaction: <30°C[10] | H₂O₂ Add'n: ~25°C Decomp: 15-25°C[4] |
| Typical Pressure | Aldol: Atm. - 0.5 MPa H₂ation: 0.7 - 18 MPa[6][7] | Atmospheric | Atmospheric (Inert) | Atmospheric |
| Reported Yield | High (Process is efficient for NPG) | Not explicitly stated, but high content is claimed. | Moderate to Good | 34-40%[4] |
| Reported Purity | >98% (for related NPG process)[7] | >99.9%[9] | ~98%[9] | High (after fractional distillation) |
| Key Advantages | Uses common, low-cost feedstocks; continuous process is well-established. | Very high purity achievable; simple reaction equipment. | Direct C-C bond formation; a classic, well-understood reaction. | Uses inexpensive olefin feedstock. |
| Key Disadvantages | Multi-step process; catalyst management is crucial; primarily for NPG. | Use of large quantities of hazardous metallic sodium. | Requires strict anhydrous/inert conditions; lower purity. | Lower yield; produces significant byproducts (acetone).[4] |
Conclusion
The commercial production of this compound is accomplished through several viable synthetic routes, each with distinct advantages and challenges. The hydrogenation of hydroxypivaldehyde, derived from isobutyraldehyde and formaldehyde, represents a dominant industrial platform technology, benefiting from the scale and efficiency of neopentyl glycol manufacturing. For applications demanding the highest purity, the reduction of pivalate esters with sodium metal offers a compelling, though hazardous, alternative. The Grignard and diisobutylene routes remain important methods, particularly for specific manufacturing contexts or when certain feedstocks are readily available. The selection of a particular process is a strategic decision guided by raw material costs, capital investment, safety considerations, and the stringent purity requirements of the final application. For professionals in drug development and specialty chemical synthesis, understanding the nuances of these production methods is essential for supply chain management and process development.
References
- 1. jiuanchemical.com [jiuanchemical.com]
- 2. cdn.intratec.us [cdn.intratec.us]
- 3. Page loading... [guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US3920760A - Process for the production of neopentyl glycol - Google Patents [patents.google.com]
- 6. Isobutyraldehyde patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. EP0343475A2 - Process for producing neopentyl glycol - Google Patents [patents.google.com]
- 9. CN103641681A - Synthetic method of this compound of high purity - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
The Pioneering Synthesis of Neopentyl Alcohol: A Technical Retrospective of L. Tissier's 1891 Work
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the seminal work of L. Tissier, who in 1891 first reported the synthesis of neopentyl alcohol. This document provides a detailed examination of the experimental methodology as described in his publication in Comptes Rendus. By structuring the available data and illustrating the reaction workflow, this guide offers a clear and concise overview of this early achievement in organic synthesis for today's scientific audience.
Quantitative Data Summary
The original 1891 publication by L. Tissier provided limited quantitative data, focusing primarily on the physical properties of the final product. The following table summarizes the key numerical findings from his work.
| Parameter | Value |
| Boiling Point | 113-114 °C |
| Melting Point | 53 °C |
| Sodium Amalgam Concentration | 2.5% Sodium |
Experimental Protocol
The synthesis of this compound, as detailed by L. Tissier, involved the reduction of a mixture of trimethylacetic acid and its corresponding acid chloride using sodium amalgam.
Materials:
-
Trimethylacetic acid ((CH₃)₃CCOOH)
-
Trimethylacetyl chloride ((CH₃)₃CCOCl)
-
Sodium amalgam (2.5% sodium)
-
Anhydrous ether
-
Anhydrous potassium carbonate
-
Ice
Procedure:
-
Reaction Setup: A solution of trimethylacetyl chloride, containing a small amount of trimethylacetic acid, was prepared in anhydrous ether. The reaction vessel was submerged in an ice bath to maintain a low temperature.
-
Reduction: Sodium amalgam (2.5%) was gradually added to the chilled ethereal solution. The reaction was noted to be vigorous.
-
Workup and Extraction: Upon completion of the reaction, the ethereal solution was decanted from the reaction mixture. The remaining residue was washed with a small volume of anhydrous ether, and the washings were combined with the decanted solution.
-
Drying: The combined ethereal solution was dried over anhydrous potassium carbonate.
-
Isolation and Purification: The ether was removed from the dried solution by distillation. The resulting liquid residue was then subjected to fractional distillation. The fraction collected between 113 °C and 114 °C was identified as pure this compound.
Observations:
The purified this compound was initially a colorless liquid that solidified into a crystalline mass with an appearance similar to camphor. Tissier also noted its high solubility in water.
Reaction Workflow
The following diagram illustrates the logical steps of L. Tissier's synthesis of this compound.
Concluding Remarks
The work of L. Tissier represents a significant, early contribution to the field of organic synthesis. While modern methods for the preparation of this compound offer higher yields and greater efficiency, this foundational study laid the groundwork for future investigations into the synthesis and reactivity of sterically hindered alcohols. The protocol, though lacking in the quantitative detail expected in contemporary research, demonstrates the fundamental principles of reduction and purification that remain central to chemical synthesis today.
An In-depth Technical Guide to the Isomers of Pentyl Alcohol: Structures, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Pentyl alcohol, a five-carbon saturated acyclic alcohol with the chemical formula C5H12O, exists as eight structural isomers, each possessing unique physical and chemical properties. This variability makes them valuable in a wide range of applications, from solvents and flavoring agents to key intermediates in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the isomers of pentyl alcohol, their distinct properties, experimental protocols for their synthesis and analysis, and a visual representation of their classification.
The Eight Isomers of Pentyl Alcohol
The eight isomers of pentyl alcohol are categorized into primary, secondary, and tertiary alcohols based on the substitution of the carbon atom bonded to the hydroxyl group.
-
Primary Alcohols (4 isomers): The hydroxyl group is attached to a carbon atom that is bonded to only one other carbon atom.
-
1-Pentanol (n-pentanol)
-
2-Methyl-1-butanol
-
3-Methyl-1-butanol (isopentyl alcohol or isoamyl alcohol)
-
2,2-Dimethyl-1-propanol (neopentyl alcohol)
-
-
Secondary Alcohols (3 isomers): The hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms.
-
2-Pentanol
-
3-Pentanol
-
3-Methyl-2-butanol
-
-
Tertiary Alcohols (1 isomer): The hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms.
-
2-Methyl-2-butanol (tert-amyl alcohol)
-
Physical and Chemical Properties
The structural differences among the isomers of pentyl alcohol give rise to significant variations in their physical and chemical properties. These properties are crucial for selecting the appropriate isomer for a specific application.
Table 1: Physical Properties of Pentyl Alcohol Isomers
| Isomer | IUPAC Name | Type | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Solubility in Water ( g/100 mL at 20°C) |
| 1-Pentanol | Pentan-1-ol | Primary | 88.15 | 137-139[1] | -78[1] | 0.811[1] | 2.2[1] |
| 2-Methyl-1-butanol | 2-Methylbutan-1-ol | Primary | 88.15 | 128 | -70 | 0.819 | 3.6 |
| 3-Methyl-1-butanol | 3-Methylbutan-1-ol | Primary | 88.15 | 131.1[2] | -117[3] | 0.809[3] | 2.8[2] |
| 2,2-Dimethyl-1-propanol | 2,2-Dimethylpropan-1-ol | Primary | 88.15 | 113-114[4][5] | 52-56[4][5] | 0.812[6] | 3.5[4][6] |
| 2-Pentanol | Pentan-2-ol | Secondary | 88.15 | 119.3[7] | -73[7] | 0.812[7][8] | 4.5[7] |
| 3-Pentanol | Pentan-3-ol | Secondary | 88.15 | 115.3[9] | -8[10] | 0.815[9] | 5.5 (at 30°C)[10] |
| 3-Methyl-2-butanol | 3-Methylbutan-2-ol | Secondary | 88.15 | 112[11][12] | - | 0.818[11][13] | 5.9[13] |
| 2-Methyl-2-butanol | 2-Methylbutan-2-ol | Tertiary | 88.15 | 102[14][15] | -9[15][16] | 0.805[14] | 12.5 |
Experimental Protocols
Synthesis of Pentyl Alcohol Isomers
The synthesis of specific pentyl alcohol isomers can be achieved through various organic reactions. The choice of method depends on the desired isomer and the available starting materials.
1. Synthesis of 1-Pentanol via Hydroboration-Oxidation of Pent-1-ene
This method provides a route to the anti-Markovnikov addition of water across a double bond, yielding a primary alcohol.
-
Objective: To synthesize 1-pentanol from pent-1-ene.
-
Methodology:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pent-1-ene in anhydrous tetrahydrofuran (THF).
-
Cool the flask in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH3-THF) to the stirred solution of pent-1-ene.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Cool the flask again in an ice bath and slowly add a 3M aqueous solution of sodium hydroxide (NaOH).
-
Carefully add 30% hydrogen peroxide (H2O2) dropwise to the stirred mixture, keeping the temperature below 40°C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Separate the organic layer and wash it with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude 1-pentanol by fractional distillation.
-
2. Synthesis of 2-Pentanol via Acid-Catalyzed Hydration of Pent-1-ene or Pent-2-ene
This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond.
-
Objective: To synthesize 2-pentanol from pentene.
-
Methodology:
-
In a round-bottom flask, place the chosen pentene isomer (pent-1-ene or pent-2-ene).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4) or phosphoric acid (H3PO4).
-
Add an excess of water to the mixture.
-
Heat the mixture under reflux for several hours.
-
Cool the reaction mixture and neutralize the acid with a solution of sodium bicarbonate.
-
Separate the organic layer and wash it with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove any unreacted pentene by simple distillation.
-
Purify the resulting 2-pentanol by fractional distillation.
-
3. Synthesis of 2-Methyl-2-butanol via Grignard Reaction
Tertiary alcohols are commonly synthesized by the reaction of a Grignard reagent with a ketone.
-
Objective: To synthesize 2-methyl-2-butanol from acetone and ethylmagnesium bromide.
-
Methodology:
-
Prepare the Grignard reagent, ethylmagnesium bromide, by reacting ethyl bromide with magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.
-
In a separate dry, nitrogen-flushed flask, dissolve acetone in anhydrous diethyl ether and cool it in an ice bath.
-
Slowly add the prepared Grignard reagent to the stirred solution of acetone.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the ether layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Filter and remove the diethyl ether by distillation.
-
Purify the crude 2-methyl-2-butanol by distillation.
-
Purification of Pentyl Alcohol Isomers
Purification of the synthesized or commercially obtained pentyl alcohol isomers is often necessary to remove impurities.
1. Fractional Distillation
This is the most common method for purifying liquid isomers with different boiling points.
-
Objective: To separate a mixture of pentyl alcohol isomers or to purify a single isomer from non-volatile impurities.
-
Methodology:
-
Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask.
-
Place the crude alcohol mixture in the distillation flask with a few boiling chips.
-
Heat the flask gently.
-
Collect the fractions that distill over at the boiling point of the desired isomer. The efficiency of separation depends on the difference in boiling points and the length and packing of the fractionating column.
-
2. Sublimation (for this compound)
This compound is a solid at room temperature and can be purified by sublimation.
-
Objective: To purify solid this compound.
-
Methodology:
-
Place the crude this compound in a sublimation apparatus.
-
Gently heat the apparatus under reduced pressure.
-
The this compound will sublime (transition from solid to gas) and then deposit as pure crystals on the cold surface of the apparatus.
-
Analysis of Pentyl Alcohol Isomers
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the different isomers of pentyl alcohol in a mixture.
-
Objective: To separate and identify pentyl alcohol isomers.
-
Methodology:
-
Sample Preparation: Dilute the sample containing the pentyl alcohol isomers in a suitable solvent (e.g., dichloromethane or ethanol).
-
GC Conditions:
-
Column: A polar capillary column, such as one with a polyethylene glycol (WAX) stationary phase, is typically used for good separation of alcohol isomers.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 40-50 °C) and ramp up to a higher temperature (e.g., 150-200 °C) to elute all isomers.
-
Carrier Gas: Helium or hydrogen.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan from a low m/z (e.g., 35) to a higher m/z (e.g., 100) to capture the molecular ion and characteristic fragment ions of the pentyl alcohols.
-
-
Data Analysis: Identify the isomers based on their retention times and the fragmentation patterns in their mass spectra.
-
Visualization of Isomer Classification
Caption: Classification of Pentyl Alcohol Isomers.
Conclusion
The eight isomers of pentyl alcohol represent a versatile class of compounds with a broad spectrum of properties and applications. A thorough understanding of their individual characteristics is paramount for their effective utilization in research, drug development, and various industrial processes. The experimental protocols provided in this guide offer a foundation for the synthesis, purification, and analysis of these important chemical entities.
References
- 1. homework.study.com [homework.study.com]
- 2. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 3. prepchem.com [prepchem.com]
- 4. Hydration of pent-2-ol | Filo [askfilo.com]
- 5. 3-Methyl-1-butanol | 123-51-3 [chemicalbook.com]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. benchchem.com [benchchem.com]
- 8. US2895996A - Purification of neopentylglycol by steam sublimation - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. community.wvu.edu [community.wvu.edu]
- 11. US4935555A - Purification of neopentyl glycol - Google Patents [patents.google.com]
- 12. Pentanol isomer synthesis in engineered microorganisms. | Sigma-Aldrich [sigmaaldrich.com]
- 13. quora.com [quora.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. organic chemistry - Synthesizing 2-methyl-2-butanol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols for the Use of Neopentyl Glycol in Polyester Resin Synthesis
Introduction
Neopentyl glycol (NPG), a dihydric alcohol with the chemical formula C5H12O2, is a crucial component in the synthesis of high-performance polyester resins.[1] Its unique gem-dimethyl structure provides significant steric hindrance, which imparts exceptional stability against hydrolysis, heat, and UV degradation to the resulting polyester resin.[1][2] These properties make NPG-based polyesters highly suitable for demanding applications such as industrial coatings, powder coatings, and gel coats.[1][2][3] This document provides detailed application notes, experimental protocols, and key data for researchers, scientists, and professionals in drug development and materials science who are working with or developing neopentyl glycol-based polyester resins.
Key Advantages of Neopentyl Glycol in Polyester Resins
The use of neopentyl glycol as the diol component in polyester resin synthesis offers several distinct advantages over other glycols like ethylene glycol or propylene glycol:
-
Enhanced Stability: The neopentyl structure protects the ester linkages from hydrolysis, leading to resins with excellent water and chemical resistance.[1][4]
-
UV Resistance: Polyesters synthesized with NPG exhibit superior resistance to UV degradation, making them ideal for outdoor applications and coatings.[5]
-
Thermal Stability: The high thermal stability of NPG-based polyesters allows them to be used in high-temperature applications.[1]
-
Good Mechanical Properties: These resins offer a good balance of hardness and flexibility, contributing to durable and impact-resistant final products.[2]
-
Corrosion Protection: The chemical resistance provided by NPG helps in formulating coatings with excellent corrosion protection properties.[2]
Data Presentation
The following tables summarize quantitative data from various studies on the synthesis and properties of polyester resins incorporating neopentyl glycol.
Table 1: Formulation and Reaction Parameters for Neopentyl Glycol-Based Polyester Resins
| Diacid Component | Co-glycol (if any) | Molar Ratio (Diacid:NPG:Co-glycol) | Catalyst | Temperature (°C) | Time (h) | Reference |
| Adipic Acid | Ethylene Glycol | - | Tin (II) chloride | 200 | 25 | [6] |
| Adipic Acid | Ethylene Glycol | - | Tin (II) chloride | 200 | 30 | [6] |
| Adipic Acid | Hexanediol-(1,6) | - | - | - | 30 | [6] |
| Terephthalic Acid | Isophthalic Acid | - | Organotitanium | 230-330 | - | [7] |
| Isophthalic Acid | - | - | - | 90 (mixing), then esterification | 4 | [7] |
| Adipic Acid, Phthalic Anhydride | Glycerol | n(-OH):n(-COOH) = 1.5:1 | - | 200 | 7.2 | [8] |
| Isophthalic Acid, Fumaric Acid | Propylene Glycol | 30:70:30:70 (IA:FA:PG:NPG) | - | - | - | [9] |
| Isophthalic Acid, Fumaric Acid | Hydrogenated bisphenol A, 1,6-hexanediol | 40:60:30:50:20 (IA:FA:HBA:NPG:HD) | - | - | - | [9] |
Table 2: Properties of Neopentyl Glycol-Based Polyester Resins
| Diacid Component(s) | Hydroxyl Number (mg KOH/g) | Acid Value (mg KOH/g) | Viscosity (mPa·s) | Molecular Weight ( g/mol ) | Glass Transition Temp. (°C) | Reference |
| Adipic Acid | 224 | - | 2,700 (at 25°C) | - | - | [6] |
| Adipic Acid | 112 | - | 6,900 (at 25°C) | - | - | [6] |
| Adipic Acid | 66 | - | 400 (at 75°C) | - | - | [6] |
| PET glycolysis product, Maleic Anhydride, Phthalic Anhydride | 70-80 | 25 | 10.3 poise (at 60% solid) | - | - | [10] |
| Isophthalic Acid, Fumaric Acid | - | 25 | - | 5500 (Number-average) | - | [9] |
| Isophthalic Acid, Fumaric Acid | - | 33 | - | 2500 (Number-average) | - | [9] |
| Itaconic Acid, Succinic Acid | - | <50 | - | - | - | [11] |
Experimental Protocols
The following are generalized protocols for the synthesis of neopentyl glycol-based polyester resins. Researchers should adapt these protocols based on their specific reactants and desired resin properties.
Protocol 1: Synthesis of a Hydroxyl-Terminated Polyester Resin
This protocol is based on a typical two-stage melt condensation polymerization.
Materials:
-
Neopentyl Glycol (NPG)
-
Diacid (e.g., Adipic Acid, Isophthalic Acid)
-
Catalyst (e.g., Tin (II) chloride, Dibutyltin oxide)
-
Nitrogen gas supply
-
Reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation column with a condenser.
Procedure:
-
Reactor Setup: Assemble the reaction vessel, ensuring all joints are properly sealed. Start a slow stream of nitrogen gas through the reactor to create an inert atmosphere.
-
Charging Reactants: Charge the calculated amounts of neopentyl glycol and the diacid into the reaction vessel. The molar ratio of hydroxyl groups to carboxyl groups is typically between 1.1:1 and 1.5:1 to favor hydroxyl termination.
-
First Stage (Esterification):
-
Begin stirring the mixture.
-
Gradually heat the reactor to a temperature of 180-200°C.
-
Water of condensation will begin to distill off. Monitor the amount of water collected.
-
Maintain this temperature until approximately 80-90% of the theoretical amount of water has been collected. This stage typically takes several hours.
-
-
Second Stage (Polycondensation):
-
Add the catalyst to the reaction mixture.
-
Gradually increase the temperature to 210-230°C.
-
Slowly apply a vacuum to the system to facilitate the removal of the remaining water and drive the polymerization reaction to completion.
-
Monitor the reaction progress by periodically taking samples and measuring the acid value and viscosity.
-
-
Termination:
-
Once the desired acid value (typically below 10 mg KOH/g for hydroxyl-terminated resins) and viscosity are reached, cool the reactor down.
-
Break the vacuum with nitrogen gas.
-
Discharge the molten polyester resin.
-
Protocol 2: Synthesis of a Carboxyl-Terminated Polyester Resin
This protocol is adapted for producing resins with terminal carboxylic acid groups, often used in powder coatings.
Materials:
-
Neopentyl Glycol (NPG)
-
Diacid (e.g., Terephthalic Acid, Isophthalic Acid)
-
Catalyst (e.g., Organotitanium compound)
-
Nitrogen gas supply
-
Reaction vessel as described in Protocol 1.
Procedure:
-
Reactor Setup and Charging: Follow steps 1 and 2 from Protocol 1. For carboxyl-terminated resins, the molar ratio of carboxyl groups to hydroxyl groups is typically greater than 1.
-
Esterification:
-
Heat the mixture under a nitrogen blanket with stirring to 180-200°C.
-
Collect the water of condensation.
-
-
Polycondensation:
-
Add the catalyst.
-
Increase the temperature to 230-250°C.
-
Apply a vacuum to remove the final traces of water.
-
Continue the reaction until the desired hydroxyl value (typically low) and acid value (e.g., 30-35 mg KOH/g) are achieved.
-
-
Termination: Cool the reactor and discharge the resin as described in Protocol 1.
Mandatory Visualizations
Caption: General Polycondensation Reaction for Polyester Synthesis.
Caption: Typical Experimental Workflow for Polyester Resin Synthesis.
Caption: Key Properties Imparted by Neopentyl Glycol.
Neopentyl glycol is a versatile and highly effective diol for the synthesis of high-performance polyester resins. Its unique chemical structure leads to resins with exceptional durability, making them suitable for a wide range of applications where resistance to environmental factors is critical. The provided data, protocols, and diagrams offer a comprehensive resource for researchers and professionals to effectively utilize neopentyl glycol in their polyester resin formulations.
References
- 1. gantrade.com [gantrade.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Polyester resins | POLYNT [polynt.com]
- 4. ISO NPG Resin - the best resin for the manufacture of solid surface [aitanachem.com]
- 5. haisongtech.com [haisongtech.com]
- 6. US4338431A - Process for the preparation of neopentyl glycol polyesters and co-polyesters - Google Patents [patents.google.com]
- 7. WO2004069896A1 - Process for producing neopentyl-glycol based polyesters - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US5783635A - Unsaturated polyester resin composition - Google Patents [patents.google.com]
- 10. ijraset.com [ijraset.com]
- 11. The Effect of Glycol Derivatives on the Properties of Bio-Based Unsaturated Polyesters [mdpi.com]
Application Notes and Protocols for Neopentyl Glycol Esters in Synthetic Lubricants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopentyl glycol (NPG) esters are a class of synthetic lubricants prized for their exceptional thermal and oxidative stability, excellent low-temperature properties, and high biodegradability.[1][2] The unique chemical structure of neopentyl glycol, a diol with a quaternary carbon atom, imparts significant resistance to thermal degradation and hydrolysis, making its esters highly suitable for demanding lubrication applications.[3][4] These synthetic base stocks are increasingly utilized in various high-performance lubricants, including engine oils, hydraulic fluids, gear oils, and metalworking fluids.[3] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of neopentyl glycol esters as synthetic lubricants.
Key Properties and Advantages
Neopentyl glycol esters offer several distinct advantages over conventional mineral oils and some other synthetic lubricants:
-
High Thermal and Oxidative Stability: The absence of β-hydrogens in the neopentyl structure enhances stability at high temperatures, reducing the formation of sludge and deposits.[2]
-
Excellent Low-Temperature Fluidity: NPG esters can be designed to have very low pour points, ensuring effective lubrication in cold environments.[1][2]
-
Good Hydrolytic Stability: The ester linkages are sterically hindered, providing protection against hydrolysis in the presence of water.
-
High Viscosity Index: These esters exhibit a relatively small change in viscosity over a wide temperature range, which is crucial for consistent performance.[1]
-
Biodegradability: Many NPG esters, particularly those derived from fatty acids from renewable sources, are readily biodegradable, offering an environmentally friendlier alternative to mineral oil-based lubricants.[1]
-
Tunable Properties: The final properties of the lubricant, such as viscosity, can be tailored by selecting different fatty acids or by controlling the degree of oligomerization during synthesis.[1]
Applications
The versatile properties of neopentyl glycol esters make them suitable for a wide range of applications:
-
Automotive Lubricants: Used in engine oils and transmission fluids to enhance fuel efficiency and provide superior protection under extreme temperatures.
-
Industrial Lubricants: Employed in hydraulic fluids, compressor oils, and gear oils where high thermal stability and longevity are required.
-
Aviation Lubricants: Their excellent low-temperature performance makes them ideal for aircraft engine oils.
-
Environmentally Sensitive Applications: Due to their biodegradability, they are used in applications where lubricant leakage could harm the environment, such as in forestry or marine equipment.
-
Metalworking Fluids: Provide excellent lubrication and cooling in cutting, grinding, and stamping operations.
Data Presentation
Table 1: Physicochemical Properties of Various Neopentyl Glycol Esters
| Neopentyl Glycol Ester Type | Kinematic Viscosity @ 40°C (mm²/s) | Kinematic Viscosity @ 100°C (mm²/s) | Viscosity Index | Pour Point (°C) | Flash Point (°C) | Oxidation Stability (Onset Temp, °C) | Reference |
| NPG Dioleate (from Oleic Acid) | - | - | 227 | -44 | 200 | 177 | [2] |
| NPG Diester (from Palm Oil Fatty Acids) | - | - | 160 | 10 | 235 | 184 | [2] |
| NPG Oligoester (Rapeseed Oil & Adipic Acid, m̄=2.10) | 101.1 | 18.3 | >200 | < -43 | - | - | [1] |
| NPG Oligoester (Rapeseed Oil & Adipic Acid, m̄=4.34) | 182.0 | 30.1 | >200 | < -43 | - | - | [1] |
| NPG Dicaproate | - | - | - | - | - | - | [5] |
| NPG Diester (from 10-Undecylenic Acid) | - | - | - | - | - | - | [6] |
| NPG Diester (from Calophyllum Fatty Acid) | - | - | - | - | - | - | [6] |
Note: "-" indicates data not available in the cited sources. m̄ represents the average degree of oligomerization.
Experimental Protocols
Protocol 1: Synthesis of Neopentyl Glycol Diesters via Esterification
This protocol describes the synthesis of neopentyl glycol diesters from neopentyl glycol and a fatty acid using an acid catalyst.
Materials:
-
Neopentyl glycol (NPG)
-
Fatty acid (e.g., oleic acid, caproic acid, or a mixture of palm oil fatty acids)
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TSA) or sulfuric acid)
-
Azeotroping agent (e.g., toluene or xylene)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for purification (e.g., hexane, ethyl acetate)
Equipment:
-
Three-necked round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Reaction Setup: Assemble a three-necked flask with a magnetic stirrer, a Dean-Stark trap fitted with a condenser, and a thermometer.
-
Charging Reactants: Into the flask, add neopentyl glycol and the fatty acid in a molar ratio of 1:2 to 1:2.5.[2][6] Add the azeotroping agent (e.g., toluene) to facilitate water removal.
-
Catalyst Addition: Add the acid catalyst (e.g., 1-2 wt% of the total reactants).[2][6]
-
Esterification Reaction: Heat the mixture to the reflux temperature of the azeotroping agent (typically 120-145°C).[2][6] Continuously remove the water of reaction collected in the Dean-Stark trap. Monitor the progress of the reaction by measuring the amount of water collected. The reaction is typically complete within 4-5 hours.[2][5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst is used, it can be removed by filtration.[5]
-
Wash the organic phase successively with distilled water, a dilute sodium bicarbonate solution (to neutralize the acid catalyst), and again with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
Protocol 2: Characterization of Neopentyl Glycol Esters
This protocol outlines the standard methods for characterizing the physicochemical properties of the synthesized neopentyl glycol esters.
1. Structural Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the ester functional group (C=O stretch typically around 1740 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the synthesized ester.
2. Physicochemical Property Testing (ASTM Standards):
-
Kinematic Viscosity (ASTM D445): Measure the viscosity at 40°C and 100°C using a calibrated capillary viscometer in a constant temperature bath.[7][8]
-
Viscosity Index (ASTM D2270): Calculate the viscosity index from the kinematic viscosities at 40°C and 100°C.[8] A higher viscosity index indicates less change in viscosity with temperature.
-
Pour Point (ASTM D97): Determine the lowest temperature at which the lubricant will flow by cooling the sample under controlled conditions.[7][8][9]
-
Flash Point (ASTM D92): Measure the lowest temperature at which the vapor of the lubricant will ignite when an ignition source is passed over it.[7][8]
-
Oxidation Stability (ASTM D943 or D2893): Evaluate the resistance to oxidation by subjecting the sample to high temperatures in the presence of oxygen and a metal catalyst.[10][11] The oxidation lifetime is determined by monitoring the increase in acid number.[10]
-
Acid Number (ASTM D664): Determine the amount of acidic substances in the lubricant by potentiometric titration.[7][8]
-
Biodegradability: Assess the biodegradability of the ester using standard methods such as the OECD 301 series of tests.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of NPG esters.
Caption: Relationship between NPG ester structure and lubricant properties.
References
- 1. emerald.com [emerald.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Engine Oil Lubricants Certification | ASTM [astm.org]
- 8. Lubricant Testing 101 (ASTM Oil Tests) [performanceoiltechnology.com]
- 9. testinglab.com [testinglab.com]
- 10. ASTM D943| Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils [ayalytical.com]
- 11. ASTM D2893 - Standard Test Methods for Oxidation Characteristics of Extreme-Pressure Lubrication Oils - Savant Labs [savantlab.com]
Application Notes and Protocols: Neopentyl Alcohol as a Sterically Hindered Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopentyl alcohol ((CH₃)₃CCH₂OH), also known as 2,2-dimethylpropan-1-ol, is a primary alcohol distinguished by its bulky tert-butyl group adjacent to the hydroxyl-bearing carbon. This unique structural feature imparts significant steric hindrance, profoundly influencing its reactivity and making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The neopentyl group can serve as a robust protecting group, enhance the stability of molecules by preventing unwanted elimination reactions, and direct the stereochemical outcome of reactions.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.
The Steric Impact of the Neopentyl Group
The quaternary carbon atom at the core of the neopentyl group creates a sterically congested environment. This bulkiness hinders backside attack in typical Sₙ2 reactions, making direct displacement of the hydroxyl group or its derivatives exceptionally slow.[2] Consequently, reactions at the neopentyl carbon often proceed through alternative pathways, such as Sₙ1 mechanisms involving carbocation intermediates, which are prone to rearrangement. This predictable rearrangement can be exploited synthetically. Furthermore, the steric bulk of the neopentyl group can confer increased thermal and hydrolytic stability to molecules into which it is incorporated.
Application 1: Controlled Esterification of this compound
The formation of neopentyl esters is a common strategy to introduce the sterically demanding neopentyl group into a molecule, which can enhance stability or act as a protecting group. Due to steric hindrance, the esterification of this compound can be sluggish. However, under appropriate conditions, good yields can be achieved.
Experimental Protocol: Fischer Esterification of this compound with Acetic Acid
This protocol describes the synthesis of neopentyl acetate using a Fischer esterification reaction catalyzed by p-toluenesulfonic acid.
Materials:
-
This compound
-
Glacial acetic acid
-
p-Toluenesulfonic acid (PTSA) monohydrate
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and distillation
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq), glacial acetic acid (1.5 eq), and p-toluenesulfonic acid (0.1 eq).
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue the reflux until no more water is collected in the trap (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude neopentyl acetate by fractional distillation.
Quantitative Data:
| Reactant/Product | Molar Ratio | Catalyst | Reaction Time (h) | Typical Yield (%) | Reference |
| This compound, Acetic acid | 1 : 1.5 | PTSA (0.1 eq) | 4 - 6 | 85-95 | [3] |
Application 2: Rearrangement Reactions - Synthesis of Tertiary Alkyl Halides
The reaction of this compound with hydrohalic acids, such as HBr, does not yield the corresponding primary neopentyl halide due to steric hindrance. Instead, it proceeds via an Sₙ1 mechanism involving a carbocation rearrangement to form a more stable tertiary carbocation, leading to the formation of a tertiary alkyl halide.[4][5][6][7][8] This predictable rearrangement is a powerful tool for accessing highly substituted carbon frameworks.
Logical Flow of the Rearrangement Reaction
Caption: Carbocation rearrangement in the reaction of this compound with HBr.
Experimental Protocol: Synthesis of 2-Bromo-2-methylbutane from this compound
This protocol describes the synthesis of the rearranged product, 2-bromo-2-methylbutane, from this compound and concentrated hydrobromic acid.
Materials:
-
This compound
-
Concentrated hydrobromic acid (48%)
-
Concentrated sulfuric acid
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous calcium chloride
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
In a round-bottom flask, cool this compound in an ice bath.
-
Slowly add concentrated hydrobromic acid (2.0 eq) to the cooled alcohol with stirring.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The solution may darken.
-
After cooling, transfer the mixture to a separatory funnel containing ice water.
-
Separate the lower organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the crude product over anhydrous calcium chloride.
-
Purify the 2-bromo-2-methylbutane by distillation.
Quantitative Product Distribution:
| Product | Approximate Yield (%) |
| Tertiary amyl bromide | 72 |
| Secondary isoamyl bromide | 8 |
| Primary bromides | 20 |
| Data from a study on the reaction of this compound with dry hydrogen bromide.[6] |
Application 3: Synthesis of Sterically Hindered Ethers
The synthesis of ethers from the highly hindered this compound is challenging via traditional methods like the Williamson ether synthesis due to the low reactivity of neopentyl halides in Sₙ2 reactions. The Mitsunobu reaction provides a powerful alternative for the formation of C-O bonds under milder conditions and is particularly effective for sterically hindered alcohols.[9][10]
Experimental Workflow for Mitsunobu Ether Synthesis
Caption: General workflow for the Mitsunobu synthesis of neopentyl ethers.
Experimental Protocol: Mitsunobu Reaction of this compound with Benzoic Acid
This protocol describes the synthesis of neopentyl benzoate, which can be subsequently cleaved to form a neopentyl ether.
Materials:
-
This compound
-
Benzoic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and filter to remove the precipitated triphenylphosphine oxide.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data:
| Alcohol | Nucleophile | Reagents | Solvent | Typical Yield (%) | Reference |
| This compound | Benzoic Acid | PPh₃, DIAD | THF | >80 | [11] |
| Hindered Secondary Alcohol (Menthol) | 4-Nitrobenzoic Acid | PPh₃, DEAD | THF | >80 | [12] |
Conclusion
This compound serves as a unique and valuable building block in organic synthesis. Its inherent steric bulk, while presenting challenges for certain transformations, provides opportunities for controlling reactivity and achieving specific molecular architectures. The protocols outlined in these application notes for esterification, rearrangement reactions to form tertiary halides, and the synthesis of hindered ethers via the Mitsunobu reaction provide a foundation for researchers to leverage the distinct properties of this sterically hindered intermediate in the design and execution of complex synthetic routes. Careful consideration of reaction mechanisms and conditions is paramount to successfully employing this compound in the synthesis of novel compounds for drug discovery and materials science.
References
- 1. brainly.com [brainly.com]
- 2. reddit.com [reddit.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. This compound, (CH3)3CCH2OH, reacts with concentrated HBr to give 2-b.. [askfilo.com]
- 5. This compound, (CH3)3CCH2OH, reacts with concentrated HBr to ... | Study Prep in Pearson+ [pearson.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. brainly.com [brainly.com]
- 8. allen.in [allen.in]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. chem.kuleuven.be [chem.kuleuven.be]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Mitsunobu Reaction with Neopentyl Alcohol for Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitsunobu reaction is a versatile and powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, including esters and ethers, with inversion of stereochemistry.[1][2][3] This reaction typically involves an alcohol, a nucleophile (in this case, another alcohol for ether synthesis), a phosphine (commonly triphenylphosphine, PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1] The reaction proceeds under mild, essentially neutral conditions, making it compatible with a wide array of functional groups.[4]
However, the application of the Mitsunobu reaction to sterically hindered alcohols, such as neopentyl alcohol, presents significant challenges. The bulky neopentyl group can impede the Sₙ2 displacement, leading to lower yields or reaction failure.[4][5] These application notes provide a detailed protocol for the ether synthesis using this compound via the Mitsunobu reaction, addressing the associated challenges and offering strategies for optimization.
Reaction Principle and Challenges
The Mitsunobu reaction proceeds through the formation of an alkoxyphosphonium salt, which activates the hydroxyl group of the alcohol, turning it into a good leaving group. A nucleophile then displaces this group in an Sₙ2 reaction.[6][7]
Key Challenges with this compound:
-
Steric Hindrance: The primary challenge is the steric bulk of the neopentyl group, which hinders the backside attack by the nucleophile required for the Sₙ2 displacement. This can lead to reduced reaction rates and lower yields.
-
Side Reactions: If the desired nucleophilic substitution is slow, side reactions can become more prevalent.
-
Purification: The removal of byproducts, such as triphenylphosphine oxide (TPPO) and the reduced hydrazinedicarboxylate, can be challenging and often requires chromatographic purification.[5]
Experimental Protocols
This section provides a general protocol for the Mitsunobu reaction between a generic primary or secondary alcohol and this compound to form a neopentyl ether.
General Procedure for Neopentyl Ether Synthesis
To a stirred solution of the primary or secondary alcohol (1.0 equiv), this compound (1.2-1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) in THF is added dropwise.[8] The reaction mixture is allowed to warm to room temperature and stirred for 12-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired neopentyl ether.[8]
Detailed Step-by-Step Protocol:
-
Preparation:
-
Dry all glassware thoroughly in an oven and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents. THF can be dried by distillation from sodium/benzophenone.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add the primary or secondary alcohol (e.g., 10 mmol, 1.0 equiv).
-
Add this compound (e.g., 12-15 mmol, 1.2-1.5 equiv) and triphenylphosphine (e.g., 15 mmol, 1.5 equiv).
-
Dissolve the solids in anhydrous THF (e.g., 50 mL).
-
-
Addition of Reagents:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIAD or DEAD (e.g., 15 mmol, 1.5 equiv) dropwise via a syringe over 15-20 minutes. A color change to yellow-orange is typically observed.[4]
-
Note: The addition of the azodicarboxylate is often exothermic; maintain the temperature below 10 °C during the addition.[4]
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 12-48 hours. For sterically hindered substrates, longer reaction times or gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion.[4]
-
-
Work-up:
-
Once the reaction is complete (as determined by TLC), concentrate the mixture under reduced pressure.
-
The resulting residue will contain the desired product, triphenylphosphine oxide (TPPO), and the diisopropyl/diethyl hydrazinedicarboxylate.
-
To remove the byproducts, the crude material can be suspended in a solvent mixture like ether/hexanes to precipitate out the TPPO, which can then be removed by filtration.[4]
-
-
Purification:
-
Further purify the filtrate by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product and should be determined by TLC analysis.
-
Data Presentation
The yield of the Mitsunobu reaction with this compound is highly dependent on the substrate and reaction conditions. Below is a table summarizing expected yields based on the type of alcohol used as the nucleophile.
| Nucleophilic Alcohol | This compound | Product | Typical Yield Range | Reference/Notes |
| Phenol | This compound | Phenyl neopentyl ether | Moderate to Good | Based on general procedures for O-neopentylation of phenols.[8] |
| Primary Alcohol | This compound | Alkyl neopentyl ether | Low to Moderate | Yields are generally lower due to steric hindrance. |
| Secondary Alcohol | This compound | sec-Alkyl neopentyl ether | Very Low to Moderate | Significant steric challenge; may require optimization. |
Logical Workflow
The following diagram illustrates the general workflow for the synthesis of a neopentyl ether via the Mitsunobu reaction.
Signaling Pathway and Mechanism
The diagram below outlines the key steps in the Mitsunobu reaction mechanism for ether synthesis.
Conclusion
The Mitsunobu reaction offers a pathway for the synthesis of neopentyl ethers, although it is challenged by the steric hindrance of the neopentyl group. Careful optimization of reaction conditions, including reaction time and temperature, is often necessary to achieve acceptable yields. The provided protocols and workflows serve as a guide for researchers to develop and apply this methodology in their synthetic endeavors. For highly hindered systems, exploring alternative ether synthesis strategies may also be warranted.
References
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. benchchem.com [benchchem.com]
Application Notes: The Role of Neopentyl Glycol in High-Performance Polyurethane Coatings
Introduction
Neopentyl glycol (NPG), with the IUPAC name 2,2-dimethylpropane-1,3-diol, is a unique aliphatic diol that plays a critical role in the formulation of high-performance polyurethane (PU) coatings.[1] Its distinct chemical structure, featuring a central quaternary carbon atom with two methyl groups and two primary hydroxyl groups, provides significant steric hindrance.[1] This structure is the foundation for the exceptional properties it imparts to polyester polyols and, subsequently, to the polyurethane coatings derived from them. NPG is a key building block for producing polyester resins with enhanced stability, durability, and performance characteristics, making it indispensable in demanding applications such as automotive, industrial, and aerospace coatings.[2][3]
Chemical Structure and Properties of Neopentyl Glycol
-
Chemical Formula : C₅H₁₂O₂
-
Molecular Weight : 104.15 g/mol
-
Appearance : White crystalline solid[1]
-
Melting Point : 126–130°C[1]
-
Key Structural Feature : A highly branched, symmetrical structure with two primary hydroxyl groups.[1]
This structure leads to several key benefits in polyurethane systems. The bulky neopentyl group protects the ester linkages formed during the synthesis of polyester polyols from hydrolysis, enhancing the chemical and water resistance of the final coating.[4][5] Furthermore, the steric hindrance and lack of alpha-hydrogens contribute to excellent thermal and UV stability, resulting in superior weatherability and gloss retention in exterior coatings.[4]
Mechanism of Action in Polyurethane Coatings
NPG is not used directly in the final polyurethane formulation but is a crucial monomer in the synthesis of the polyester polyol component. The overall process can be described in two main stages:
-
Polyester Polyol Synthesis : NPG is reacted with various diacids (e.g., adipic acid, phthalic anhydride) through a polycondensation reaction to form a hydroxyl-terminated polyester polyol. The choice of diacids and the ratio of reactants allow for the tailoring of the polyol's properties, such as its molecular weight, hydroxyl number, and viscosity.[6][7]
-
Polyurethane Formation : The synthesized polyester polyol (Part A) is then mixed with a polyisocyanate (Part B), typically an aliphatic isocyanate like hexamethylene diisocyanate (HDI) trimer for color-stable coatings.[8] The hydroxyl groups of the polyol react with the isocyanate groups to form urethane linkages, creating a cross-linked polymer network that constitutes the final cured coating.[9][10]
The incorporation of NPG into the polyester backbone results in a coating with a superior balance of hardness and flexibility, improved chemical resistance, and enhanced durability.[3][5]
Performance Data
The use of neopentyl glycol in polyurethane coatings leads to measurable improvements in various performance metrics compared to coatings formulated with other glycols like ethylene glycol or propylene glycol.
Table 1: Comparison of Coating Properties
| Property | Standard PU Coating | NPG-Modified PU Coating | Reference |
| Gloss Retention (%) | 72 | 88 | |
| (after 1,000 hrs accelerated weathering) | |||
| Color Change (ΔE) | 4.3 | 2.1 | [1] |
| (after 1,000 hrs accelerated weathering) | |||
| Solvent Absorption | High | Up to 30% lower | [1] |
| Glass Transition Temp. (Tg) | Lower | 20% higher than EG-based | |
| Exterior Durability | Standard | Up to 30% improvement |
Table 2: Formulation and Processing Advantages
| Parameter | Without NPG | With NPG | Reference |
| Resin Viscosity (mPa·s) | 3,500 | 2,200 | [1] |
| Required Solvent (%) | 20 | 12 | [1] |
Diagrams
Caption: Synthesis of NPG-based polyester polyol.
Caption: Formation of a 2K polyurethane coating.
Caption: Experimental workflow for coating development.
Experimental Protocols
Protocol 1: Synthesis of Neopentyl Glycol-Based Polyester Polyol
This protocol describes the synthesis of a polyester polyol from neopentyl glycol, adipic acid, and phthalic anhydride.[6]
Materials:
-
Neopentyl Glycol (NPG)
-
Glycerol (GLY) - as a branching agent
-
Adipic Acid (AA)
-
Phthalic Anhydride (PA)
-
Nitrogen gas supply
-
Catalyst (e.g., tin(II) chloride, optional)
Equipment:
-
Three-neck glass reactor (6 L)
-
Mechanical stirrer
-
Thermometer
-
Condenser with a collection flask
-
Heating mantle
-
Nitrogen inlet
Procedure:
-
Reactor Setup : Assemble the reactor with the mechanical stirrer, thermometer, and condenser. Ensure a continuous slow purge of nitrogen gas through the reactor to maintain an inert atmosphere and facilitate the removal of water.
-
Charging Reactants : Charge the reactor with the raw materials. An optimized molar ratio is n(-OH):n(-COOH) = 1.5:1, n(PA):n(AA) = 3:1, and n(GLY):n(NPG) = 1.5:1.[6]
-
Heating and Reaction : Begin stirring and gradually heat the mixture. The reaction temperature should be raised to and maintained at approximately 200-210°C.[6][8]
-
Monitoring the Reaction : The polycondensation reaction will produce water as a byproduct, which will be removed through the condenser. The reaction progress can be monitored by periodically taking samples and measuring the acid value and viscosity.[8]
-
Reaction Completion : The reaction is considered complete when the target acid value (typically < 10 mg KOH/g) and viscosity are reached. The optimal reaction time is approximately 7.2 hours.[6]
-
Cooling and Filtration : Once the reaction is complete, turn off the heat and allow the polyester polyol resin to cool down to room temperature under stirring.
-
Filtration : Filter the final product through a 190 µm filter to remove any solid impurities.[8]
-
Characterization : Characterize the final polyester polyol for its hydroxyl number, acid number, viscosity, and molecular weight distribution.
Protocol 2: Formulation and Application of a 2K Polyurethane Coating
This protocol outlines the preparation and application of a two-component (2K) solvent-borne polyurethane clearcoat.
Materials:
-
Part A (Polyol Component):
-
NPG-based Polyester Polyol (synthesized as per Protocol 1)
-
Acrylic Polyol (optional, for property modification)
-
Solvents (e.g., n-butyl acetate, xylene)
-
Flow and leveling additives
-
UV stabilizers (e.g., HALS, UVA)
-
-
Part B (Isocyanate Component):
-
Aliphatic Polyisocyanate (e.g., HDI trimer)
-
-
Substrate:
-
Cold-rolled steel panels, properly cleaned and degreased.
-
Equipment:
-
Laboratory mixer/disperser
-
Viscometer (e.g., Brookfield or Ford cup)
-
Spray gun (e.g., HVLP)
-
Controlled environment spray booth
-
Curing oven
Procedure:
-
Preparation of Part A : In a mixing vessel, combine the NPG-based polyester polyol with any other polyols, solvents, and additives. Mix under moderate agitation until a homogeneous solution is obtained.
-
Viscosity Adjustment : Adjust the viscosity of Part A with solvents to be suitable for spray application (e.g., 20-30 seconds in a Zahn #2 cup).
-
Mixing Parts A and B : Immediately before application, thoroughly mix Part A and Part B. The typical stoichiometric ratio of isocyanate groups to hydroxyl groups (NCO:OH) is 1.05:1 to 1.1:1. Be aware of the pot life, as the curing reaction begins immediately upon mixing.
-
Application : Apply the mixed coating to the prepared steel panels using a spray gun to achieve a uniform dry film thickness (DFT), typically between 40-60 µm.
-
Flash-off : Allow the coated panels to stand at ambient temperature for a "flash-off" period (e.g., 10-15 minutes) to allow some of the solvent to evaporate.
-
Curing : Cure the coated panels according to the formulation's requirements. A typical curing schedule is 30 minutes at 60-80°C. Full cure and property development may take several days at ambient temperature.
Protocol 3: Performance Evaluation of Cured Coatings
The following are standard test methods to evaluate the performance of the cured polyurethane coating.
-
Adhesion (ASTM D3359 - Cross-Hatch Adhesion Test) : This test assesses the adhesion of the coating to the substrate. A lattice pattern is cut into the coating, pressure-sensitive tape is applied over the lattice and then rapidly removed. Adhesion is rated on a scale from 5B (no detachment) to 0B (severe detachment).
-
Hardness (ASTM D3363 - Pencil Hardness Test) : This test determines the coating's hardness by attempting to scratch the surface with calibrated pencils of varying hardness (from 6B to 9H). The reported hardness is that of the hardest pencil that does not scratch the coating.
-
Impact Resistance (ASTM D2794 - Falling Weight Impact Test) : This test evaluates the coating's resistance to rapid deformation. A standard weight is dropped from varying heights onto the coated panel. The maximum impact (in inch-pounds) that the coating can withstand without cracking or delaminating is recorded.
-
Chemical Resistance (ISO 2812 / ASTM D1308) : This test assesses the coating's resistance to various chemicals. A spot test is commonly used, where a small amount of the test chemical (e.g., acid, alkali, solvent) is placed on the coating surface and covered for a specified period. The coating is then examined for any changes such as softening, discoloration, or blistering.
-
Accelerated Weathering (ASTM G154) : This test simulates outdoor exposure to sunlight and moisture. Coated panels are placed in a weathering chamber and subjected to cycles of UV light and condensation. The coating's resistance to degradation is evaluated by measuring changes in gloss and color over time.
References
- 1. ohans.com [ohans.com]
- 2. [PDF] Film Formation Mechanism of Two-Component Waterborne Polyurethane Coatings | Semantic Scholar [semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. gantrade.com [gantrade.com]
- 5. koyonchem.com [koyonchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. specialchem.com [specialchem.com]
- 10. diva-portal.org [diva-portal.org]
Application of Neopentyl Glycol in Plasticizer Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of neopentyl glycol (NPG) in the synthesis of high-performance plasticizers. While the term "neopentyl alcohol" is sometimes used in a broader context, the key building block for this class of plasticizers is neopentyl glycol (2,2-dimethyl-1,3-propanol). Its unique chemical structure imparts exceptional thermal and chemical stability to the resulting ester-based plasticizers.
Introduction to Neopentyl Glycol-Based Plasticizers
Neopentyl glycol is a unique diol that offers significant performance advantages in various polymer applications.[1] Its derivatives, particularly neopentyl polyol esters, are increasingly used as non-phthalate plasticizers. The inherent stability of the neopentyl structure enhances the durability and performance of the polymers they modify.
Key Advantages:
-
High Thermal and Chemical Stability: The two methyl groups on the alpha-carbon atom are responsible for the high chemical and thermal stability of NPG and its derivatives.[1]
-
Enhanced Durability: When used in the manufacture of polyesters, NPG enhances the stability of the product against heat, light, and water.[1][2]
-
Excellent Hydrolytic Stability: The neopentyl structure provides resins with excellent resistance to hydrolysis.[3]
-
Improved Flexibility and Toughness: In plastics like PVC and polyurethanes, NPG-based plasticizers enhance flexibility and toughness.[4]
Applications: Neopentyl glycol esters are utilized as plasticizers in a wide range of applications, including:
Chemical Synthesis and Structure-Property Relationship
Neopentyl glycol-based plasticizers are synthesized through the esterification of neopentyl glycol with one or more carboxylic acids.[1][2] The choice of carboxylic acid allows for the tailoring of the plasticizer's properties, such as its compatibility with the polymer matrix, flexibility, and volatility.
The core of their high performance lies in the chemical structure of neopentyl glycol. The absence of a hydrogen atom on the beta-carbon and the steric hindrance provided by the gem-dimethyl groups protect the ester linkages from hydrolysis and thermal degradation.
Figure 1: Relationship between neopentyl glycol's structure and plasticizer properties.
Quantitative Data: Synthesis of Neopentyl Glycol Esters
The synthesis of neopentyl glycol esters can be carried out under various conditions, depending on the desired product. The following tables summarize reaction parameters from kinetic studies and patent literature for the synthesis of different neopentyl glycol ester plasticizers.
Table 1: Esterification of Neopentyl Glycol with Monocarboxylic Acids
| Carboxylic Acid | Molar Ratio (Acid:NPG) | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Acetic Acid | 8:1 | Self-catalyzed | 100 - 110 | 20 - 22 | 95 (Diacetate) | [10] |
| 2-Ethylhexanoic Acid | 8:1 | Self-catalyzed | 160 - 170 | 26 - 28 | N/A | [10] |
| Propionic Acid | N/A | Dowex 50WX2 | N/A | N/A | N/A | [11][12] |
| Isobutyric Acid | N/A | Amberlyst 15 | N/A | N/A | N/A |[11][12] |
Table 2: Synthesis of Mixed Neopentyl Glycol Esters for PVC Plasticizers
| Reactant | Weight % | Catalyst | Temperature (°C) | Reaction Time (h) | Reference |
|---|---|---|---|---|---|
| Neopentyl Glycol | 10 - 30 | Tetraisopropyl titanate | 200 - 300 | 4 - 15 | [13] |
| 2-Ethylhexanoic Acid | 20 - 50 | [13] | |||
| Benzoic Acid | 20 - 60 | [13] |
| Xylene (solvent) | 1 - 10 | | | |[13] |
Experimental Protocols
Protocol 1: Synthesis of Neopentyl Glycol Di(2-ethylhexanoate)
This protocol is based on the azeotropic esterification method described in the literature.[10]
Materials:
-
Neopentyl glycol (NPG)
-
2-Ethylhexanoic acid
-
m-Xylene (as azeotropic solvent)
-
Nitrogen gas
-
Reaction flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer
-
Heating mantle
-
Vacuum distillation setup
Procedure:
-
Charge the reaction flask with neopentyl glycol and a significant molar excess (e.g., 8-fold) of 2-ethylhexanoic acid.[10]
-
Add m-xylene to the flask to facilitate the azeotropic removal of water.
-
Begin stirring and purge the system with nitrogen gas.
-
Heat the reaction mixture to the desired temperature (e.g., 160-170°C).[10]
-
Continuously remove the water formed during the reaction via the Dean-Stark trap.
-
Monitor the reaction progress by analyzing samples using techniques like gas chromatography to determine the conversion of NPG.
-
Once the reaction is complete (as indicated by the cessation of water formation and stable composition), cool the mixture to room temperature.
-
Isolate the product by removing the excess carboxylic acid and solvent under reduced pressure using vacuum rectification.[10]
-
Characterize the final product for purity and identity using methods such as infrared spectroscopy and gas chromatography-mass spectrometry.[10]
Protocol 2: Evaluation of Plasticizer Performance in PVC
This protocol outlines a general procedure for evaluating the performance of a synthesized neopentyl glycol ester as a plasticizer in a PVC formulation.
Materials:
-
PVC resin
-
Synthesized neopentyl glycol ester plasticizer
-
Thermal stabilizer (e.g., a lead-based or mixed metal stabilizer)
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Tensile testing machine
Procedure:
-
In a suitable mixer, blend the PVC resin, the synthesized plasticizer (typically at a concentration of 20-70 phr - parts per hundred of resin), and a thermal stabilizer.[5]
-
Process the blend on a two-roll mill at a temperature suitable for PVC compounding (e.g., 160-180°C) until a homogeneous sheet is formed.
-
Mold the sheet into standard test specimens (e.g., dumbbell shapes for tensile testing) using a hydraulic press under controlled temperature and pressure, followed by cooling.
-
Condition the test specimens at a standard temperature and humidity for at least 24 hours.
-
Perform mechanical property testing, such as tensile strength and elongation at break, according to standard methods (e.g., ASTM D638).
-
Evaluate other properties as needed, such as hardness (Shore durometer), thermal stability (e.g., static heat resistance), and volatility.
Diagrams
References
- 1. The application of Neopentyl glycol_Chemicalbook [chemicalbook.com]
- 2. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 3. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 5. EP0739377B1 - Polyol ester pvc plasticizers - Google Patents [patents.google.com]
- 6. jiuanchemical.com [jiuanchemical.com]
- 7. Neopentyl Glycol NPG CAS 126-30-7 – Key Ingredient For Coatings & Resins [blitchem.com]
- 8. Neopentyl Glycol (NPG) for Lubricants & Plasticizers | PENPET [penpet.com]
- 9. The Applications Of Neopentyl Glycol (NPG) - News [foremost-chem.com]
- 10. Kinetic regularities of neopentyl glycol esterification with acetic and 2-ethylhexanoic acids | Chicheva | Fine Chemical Technologies [finechem-mirea.ru]
- 11. cris.vtt.fi [cris.vtt.fi]
- 12. pubs.acs.org [pubs.acs.org]
- 13. DE60113992T2 - Neopentyl glycol ester based softener composition for polyvinyl chloride resin and method of treatment - Google Patents [patents.google.com]
Synthesis of Neopentyl Polyol Esters: Application Notes and Protocols for High-Performance Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopentyl polyol esters are a class of synthetic lubricants renowned for their exceptional thermal-oxidative stability, low volatility, and excellent lubricity, making them ideal for high-performance applications such as aviation turbine oils, refrigeration lubricants, and hydraulic fluids. Their unique molecular structure, which lacks β-hydrogens, contributes to their superior stability at elevated temperatures.[1] This document provides detailed application notes and experimental protocols for the synthesis of neopentyl polyol esters derived from neopentyl glycol (NPG), trimethylolpropane (TMP), and pentaerythritol (PE).
The synthesis of these esters is typically achieved through the esterification of the respective polyol with one or more carboxylic acids. The choice of both the polyol and the carboxylic acid dictates the final properties of the ester, allowing for the tailoring of lubricants to specific performance requirements.[2] Generally, an increase in the number of ester groups, moving from NPG to PE, results in higher viscosity and improved thermal stability.[3][4]
Data Presentation: Physicochemical Properties of Neopentyl Polyol Esters
The following tables summarize the key physicochemical properties of various neopentyl polyol esters synthesized from different polyols and carboxylic acids. These values are compiled from multiple sources and are intended for comparative purposes. Actual properties may vary depending on the specific synthetic conditions and purity of the final product.
Table 1: Comparison of Oleate Esters of Neopentyl Glycol, Trimethylolpropane, and Pentaerythritol [3]
| Property | NPG Dioleate | TMP Trioleate | PE Tetraoleate |
| Appearance at 25°C | Clear liquid | Clear liquid | Clear liquid |
| Color, Gardner | 4 | 4 | 2 |
| Refractive Index at 25°C | 1.463 | 1.469 | 1.472 |
| Viscosity at 40°C (cSt) | 24 | 48 | 64 |
| Iodine Value | 80 | 85 | 87 |
| Pour Point (°C) | -35 | -20 | -25 |
Table 2: Properties of Neopentyl Polyol Esters with Various Carboxylic Acids
| Polyol | Carboxylic Acid(s) | Viscosity @ 40°C (cSt) | Viscosity @ 100°C (cSt) | Viscosity Index | Pour Point (°C) | Flash Point (°C) | Oxidative Stability (°C) | Yield (%) | Reference(s) |
| Neopentyl Glycol | Palm Oil Fatty Acids | - | - | 160 | 10 | 235 | 184 | 90 | [5] |
| Neopentyl Glycol | Hexanoic Acid | - | - | - | - | - | - | >99 | [6] |
| Trimethylolpropane | Palm Oil Methyl Ester | 42.5 | - | 221 | - | >300 | - | - | [7] |
| Pentaerythritol | Palm Oil Fatty Acids | - | - | 147 | 17 | 300 | 189 | 85 | |
| Pentaerythritol | C5-C10 acids | - | - | - | - | - | - | - | [8] |
Experimental Protocols
Protocol 1: General Synthesis of Neopentyl Polyol Esters via Acid Catalysis
This protocol describes a general procedure for the synthesis of neopentyl polyol esters using an acid catalyst and a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion.
Materials:
-
Neopentyl polyol (NPG, TMP, or PE)
-
Carboxylic acid(s) (e.g., oleic acid, hexanoic acid)
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) (0.5-2% w/w of reactants)[6]
-
Toluene or xylene (as azeotropic solvent)
-
Sodium bicarbonate or sodium carbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for purification (e.g., hexane, ethyl acetate)
Equipment:
-
Three-necked round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer or thermocouple
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup or chromatography column
Procedure:
-
Reaction Setup: Assemble a three-necked flask with a magnetic stirrer, a Dean-Stark trap fitted with a reflux condenser, and a thermometer.
-
Charging Reactants: Charge the flask with the neopentyl polyol, carboxylic acid(s) in the desired molar ratio (typically a slight excess of the acid is used), the acid catalyst, and the azeotropic solvent. For example, for NPG diester, a 1:2 molar ratio of NPG to carboxylic acid is used.[5]
-
Reaction: Heat the mixture to reflux (typically 110-160°C). The water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected or the reaction is deemed complete by monitoring the acid value of the mixture. Reaction times can range from 3 to 8 hours.[5]
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude ester can be purified by vacuum distillation to remove any unreacted starting materials and byproducts. Alternatively, column chromatography can be used for further purification.
Protocol 2: Characterization of Neopentyl Polyol Esters
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the formation of the ester functional group.
-
Procedure: Record the FTIR spectrum of the purified ester.
-
Expected Result: A strong absorption peak corresponding to the ester carbonyl (C=O) stretch should be observed in the range of 1735-1750 cm⁻¹. The disappearance of the broad O-H stretching band from the carboxylic acid and polyol starting materials is also indicative of a complete reaction.[5][6]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure of the synthesized ester.
-
Procedure: Dissolve a small sample of the purified ester in a suitable deuterated solvent (e.g., CDCl₃) and record the ¹H and ¹³C NMR spectra.
-
Expected Result:
-
¹H NMR: The spectrum should show characteristic signals for the protons on the neopentyl backbone and the fatty acid chains. The disappearance of the hydroxyl proton signals from the polyol is a key indicator of complete esterification.[5][6]
-
¹³C NMR: The spectrum will show a characteristic signal for the ester carbonyl carbon in the range of 170-175 ppm.[5]
-
3. Gas Chromatography with Flame Ionization Detection (GC-FID):
-
Purpose: To determine the purity of the synthesized ester and to analyze the fatty acid composition after hydrolysis.
-
Typical Conditions:
-
Column: A capillary column suitable for high-temperature analysis (e.g., DB-5ht).
-
Injector Temperature: 250-300°C.
-
Detector Temperature: 300°C.
-
Oven Program: A temperature ramp program is typically used, for example, starting at 150°C and ramping up to 350°C.
-
Carrier Gas: Helium or hydrogen.
-
Sample Preparation: Dilute the ester in a suitable solvent (e.g., hexane or dodecane).
-
Visualizations
Caption: General workflow for the synthesis of neopentyl polyol esters.
Caption: Relationship between neopentyl polyol structure and ester properties.
References
- 1. bobistheoilguy.com [bobistheoilguy.com]
- 2. Synthetic Esters: Engineered to Perform [machinerylubrication.com]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. researchgate.net [researchgate.net]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. asianpubs.org [asianpubs.org]
- 7. frontiersin.org [frontiersin.org]
- 8. tsapps.nist.gov [tsapps.nist.gov]
Application Notes and Protocols: Neopentyl Alcohol as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neopentyl alcohol (2,2-dimethylpropan-1-ol) and its derivatives, such as neopentyl glycol, are increasingly utilized as key building blocks in pharmaceutical synthesis. The sterically hindered neopentyl group imparts unique properties to molecules, including enhanced stability, modified reactivity, and improved pharmacokinetic profiles. These characteristics make it a valuable moiety for the design of prodrugs, the implementation of robust protecting groups, and the construction of stable scaffolds for complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound in various pharmaceutical contexts, supported by quantitative data and workflow visualizations.
Introduction: The Role of the Neopentyl Group in Drug Design
The neopentyl group, (CH₃)₃CCH₂-, is a structural isomer of pentyl alcohol. Its defining feature is a quaternary carbon atom, which confers significant steric hindrance.[1] This steric bulk is the primary reason for its utility in drug development, influencing several key aspects of a molecule's behavior:
-
Enhanced Stability: The neopentyl group can protect adjacent functional groups from enzymatic or chemical degradation. This resistance to common substitution reactions makes it an ideal scaffold or protecting group.[1]
-
Prodrug Design: By forming an ester or another cleavable linkage with a parent drug, the neopentyl group can modify the drug's pharmacokinetic properties. Neopentyl esters of known drugs have been shown to possess enhanced pharmacological activity.[2]
-
Pharmacophore Modification: The size and hydrophobicity of the neopentyl group can influence how a drug molecule binds to its biological target, potentially altering its potency and selectivity.
-
Metabolic Resistance: The neopentyl structure is resistant to cytochrome P450 (CYP)-mediated metabolism, which can increase the in vivo stability of a drug.[3]
This document will explore three primary applications of this compound as a building block:
-
Prodrugs of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) for improved therapeutic profiles.
-
Protecting Groups in the synthesis of steroids and sulfonic acids.
-
Stable Scaffolds for the development of next-generation radiopharmaceuticals.
Application I: Neopentyl Esters as Prodrugs for NSAIDs
Esterification of the carboxylic acid moiety of NSAIDs like indomethacin and diclofenac with this compound can create prodrugs with potentially improved efficacy and reduced gastrointestinal side effects. The ester linkage is designed to be cleaved in vivo by esterases, releasing the active parent drug.
Data Presentation: Synthesis of NSAID Neopentyl Esters
| Parent Drug | Reaction Type | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Indomethacin | Direct Esterification | p-TsOH & o-H₃PO₄ | Toluene | 80 | 1.5 | 69 | [2] |
| Indomethacin | Steglich Esterification | DCC, DMAP | Dichloromethane | 0 → RT | Overnight | Not specified | |
| Diclofenac | Direct Esterification | Acid Catalyst | Excess Alcohol | 60 - 120 | 1 - 5 | Not specified |
Experimental Protocol: Synthesis of Neopentyl Indomethacin Ester
This protocol is adapted from the direct esterification method described in patent literature.[2]
Materials:
-
Indomethacin (1 eq.)
-
2,2-Dimethyl-1,3-propanediol (neopentyl glycol, 8 eq.)
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
o-Phosphoric acid (85%)
-
Toluene
-
6% Sodium carbonate solution
-
Isopropanol
-
Water
-
Sodium sulfate (anhydrous)
Procedure:
-
Suspend indomethacin (0.05 mol) and 2,2-dimethyl-1,3-propanediol (0.4 mol) in toluene (150 ml) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add p-toluenesulfonic acid monohydrate (0.87 g) and o-phosphoric acid (0.67 g, 85%) to the suspension.
-
Heat the mixture with stirring at 80°C for 1.5 hours.
-
Cool the reaction mixture in an ice bath to precipitate the excess 2,2-dimethyl-1,3-propanediol.
-
Filter off the precipitated solid.
-
Transfer the toluene filtrate to a separatory funnel and wash with 200 ml of 6% sodium carbonate solution.
-
Wash the organic layer with water (2 x 150 ml).
-
Dry the toluene phase over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude ester.
-
Recrystallize the residue from aqueous isopropanol to yield the pure neopentyl indomethacin ester.
Expected Yield: ~69%
Logical Workflow: NSAID Prodrug Synthesis
Caption: Workflow for the synthesis of an NSAID-neopentyl ester prodrug.
Signaling Pathway: NSAID Mechanism of Action (Cyclooxygenase Pathway)
NSAIDs like indomethacin and diclofenac exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins.
Caption: Inhibition of the COX pathway by NSAIDs reduces prostaglandin synthesis.
Application II: Neopentyl Groups as Stable Protecting Groups
The steric hindrance of the neopentyl group makes it highly resistant to nucleophilic displacement, rendering it an excellent protecting group for sensitive functionalities like sulfonic acids or for controlling selectivity in reactions, such as in steroid synthesis.
A. Protection of Ketones: Gestodene Synthesis
In the synthesis of the progestin gestodene, neopentyl glycol (2,2-dimethyl-1,3-propanediol) is used to selectively protect the ketone at the C3 position of the steroid backbone, allowing for subsequent reactions at the C17 position.[4][5]
Logical Workflow: Ketal Protection in Steroid Synthesis
Caption: Use of neopentyl glycol for selective ketone protection in synthesis.
B. Protection of Sulfonic Acids
Neopentyl sulfonate esters are exceptionally stable to a wide variety of reagents but can be cleaved under specific, often harsh, conditions. This makes the neopentyl group a "robust" or "permanent" protecting group for sulfonic acids during multi-step synthesis.[2][6] Milder cleavage can be achieved using Lewis acids.[7]
Data Presentation: Cleavage Conditions for Neopentyl Sulfonate Esters
| Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NaN₃ | DMF | 70 | Overnight | Partial to Complete | [7] |
| BCl₃ (1 eq) | Dichloromethane | 0 | 30 min | 92 | [7] |
| BBr₃ (1 eq) | Dichloromethane | -78 | N/A | Complete | [7] |
Experimental Protocol: Cleavage of Neopentyl Sulfonate Ester with Boron Trichloride
This protocol is adapted from literature for the deprotection of neopentyl tosylates.[7][8]
Materials:
-
Neopentyl sulfonate ester (1.0 eq)
-
Boron trichloride (BCl₃), 1.0 M solution in dichloromethane (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Water
-
1 M Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve the neopentyl sulfonate ester in anhydrous dichloromethane in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add the boron trichloride solution (1.0 eq) dropwise to the stirred solution.
-
Continue stirring the reaction mixture at 0°C for 30 minutes. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench by the slow addition of water.
-
Separate the layers. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the sulfonic acid product.
-
Alternatively, for isolation as a salt, basify the aqueous layer with 1 M NaOH and extract with DCM to remove organic impurities. The aqueous layer contains the sodium sulfonate salt.
Application III: Acamprosate Prodrugs for Improved Bioavailability
Acamprosate, used in the treatment of alcohol dependence, suffers from very low oral bioavailability (~11%).[1][9] To overcome this, prodrugs have been designed using a neopentyl sulfonyl ester linkage. These prodrugs are more lipophilic, aiming to enhance absorption from the gastrointestinal tract.[10][11][12]
Pharmacokinetic Data: Acamprosate vs. Potential Prodrug Advantage
| Compound | Bioavailability (%) | T½ (hours) | Tmax (hours) | Metabolism | Excretion | Reference |
| Acamprosate | ~11 | 20-33 | 3-8 | None | Renal (unchanged) | [13][14] |
| Neopentyl Prodrug | Enhanced (Expected) | N/A | N/A | Cleavage to Acamprosate | N/A | [10][15] |
Signaling Pathway: Acamprosate Mechanism of Action
Acamprosate is thought to restore the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission in the brain, which is disrupted by chronic alcohol use. It acts as a weak NMDA receptor antagonist and a positive modulator of GABA-A receptors.[13][16][17][18]
Caption: Acamprosate helps normalize the GABA/glutamate imbalance in alcohol withdrawal.
Conclusion
This compound and its derivatives are valuable and versatile building blocks in modern pharmaceutical synthesis. Their unique sterically hindered structure provides a powerful tool for enhancing molecular stability, controlling reactivity, and optimizing pharmacokinetic properties. The applications detailed herein—from creating more effective NSAID prodrugs to enabling complex steroid synthesis and improving the bioavailability of drugs like acamprosate—demonstrate the broad utility of this chemical moiety. The provided protocols and data serve as a foundational resource for researchers looking to incorporate the neopentyl group into their drug design and development strategies.
References
- 1. The clinical pharmacology of acamprosate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics of fast release oral diclofenac in healthy volunteers: relation to pharmacodynamics in an experimental pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. CN105237605A - Intermediate for synthesizing gestodene, preparation method therefor and application thereof - Google Patents [patents.google.com]
- 6. US5596095A - Formation and utility of sulfonic acid protecting groups - Google Patents [patents.google.com]
- 7. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. WO2009033054A1 - Complex pantoic acid ester neopentyl sulfonyl ester cyclization release prodrugs of acamprosate, compositions thereof, and methods of use - Google Patents [patents.google.com]
- 12. US7994218B2 - Simple pantoic acid ester neopentyl sulfonyl ester cyclization release prodrugs of acamprosate, compositions thereof, and methods of use - Google Patents [patents.google.com]
- 13. Acamprosate - Wikipedia [en.wikipedia.org]
- 14. Campral (Acamprosate Calcium): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 15. troscriptions.com [troscriptions.com]
- 16. The pharmacokinetics of diclofenac sodium following intravenous and oral administration | Semantic Scholar [semanticscholar.org]
- 17. GABAergic signaling in alcohol use disorder and withdrawal: pathological involvement and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Knowledge atlas of the involvement of glutamate and GABA in alcohol use disorder: A bibliometric and scientometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Neopentyl Alcohol Derivatives in Agrochemical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of neopentyl alcohol derivatives in agrochemical formulations. This document details their roles as key components in adjuvants, such as thickening agents and emulsifiers, to enhance the stability and efficacy of pesticides.
Introduction to this compound Derivatives in Agrochemicals
This compound and its derivatives, particularly neopentyl glycol (NPG), are versatile compounds utilized in the agrochemical industry.[1][2] Their unique branched structure imparts desirable properties like thermal and hydrolytic stability to the resulting formulations.[2] These derivatives can be incorporated as intermediates in the synthesis of active ingredients or, more commonly, as inert components that enhance the performance of the final product.[1][3] They often function as solvents, carriers, or as part of complex adjuvants designed to modify the physical properties of the formulation.[3]
Alkoxylated derivatives of polyols, including neopentyl glycol, can be esterified with fatty acids to create thickening compositions.[4] These compositions are compatible with a wide range of pesticides and can significantly increase the viscosity and physical stability of agrochemical formulations, preventing issues like phase separation and sedimentation over time.[4][5]
Data on Formulation Components
While specific quantitative performance data for this compound derivatives in publicly available literature is limited, the following tables provide examples of formulation compositions containing related polyol derivatives, which serve as a reference for developing formulations with neopentyl glycol.
Table 1: Example of a Thickening Composition for Agrochemical Formulations
| Component | Percentage by Weight (%) | Role |
| Mixture of linear fatty acid esters with ethoxylated sorbitol | 50 | Thickening agent |
| Polyethylene glycol esters | 21 | Emulsifier/Dispersant |
| Ethoxylated sorbitan esters | 2 | Emulsifier/Stabilizer |
| Propylene glycol | 1 | Antifreeze/Solvent |
| Water | 26 | Carrier |
Source: Adapted from patent literature describing thickening compositions with alkoxylated polyols.[5]
Table 2: Example of a Concentrated Suspension (SC) Formulation with a Thickening Composition
| Component | Concentration (g/L) | Role |
| Active Ingredient (e.g., Herbicide) | 400 - 500 | Pesticide |
| Co-polymer EO/PO | 25 | Dispersant |
| Phosphated surfactant | 28 | Wetting Agent/Dispersant |
| Ethoxylated laurylic acid | 7 | Wetting Agent |
| Glycerin | 42 | Antifreeze/Humectant |
| Siliconated anti-foaming agent | 1 | Anti-foaming Agent |
| Thickening composition (as in Table 1) | 20 | Thickener/Stabilizer |
| Water | q.s.p. 1 L | Carrier |
Source: Adapted from patent literature describing formulations with alkoxylated polyol-based thickeners.[4]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of agrochemical formulations containing this compound derivatives.
Protocol for Preparation of a Concentrated Suspension (SC) Formulation
This protocol outlines the steps for preparing a lab-scale batch of a concentrated suspension (SC) formulation.
Materials:
-
Active Ingredient (AI)
-
Dispersant (e.g., EO/PO block copolymer)
-
Wetting agent (e.g., phosphated surfactant)
-
This compound derivative-based adjuvant (e.g., alkoxylated neopentyl glycol ester)
-
Antifreeze (e.g., propylene glycol)
-
Anti-foaming agent
-
Deionized water
-
High-shear mixer
-
Bead mill
Procedure:
-
Aqueous Phase Preparation: In a suitable vessel, combine the deionized water, antifreeze, and wetting agent. Mix until fully dissolved.
-
Dispersion of AI: While stirring the aqueous phase, slowly add the powdered active ingredient. Increase the mixing speed to ensure a uniform dispersion.
-
Addition of Dispersant: Add the dispersant to the mixture and continue to mix for 15-20 minutes.
-
Wet Milling: Transfer the dispersion to a bead mill. Mill the suspension until the desired particle size distribution is achieved (typically a median particle size of 2-5 µm).
-
Formulation Completion: Transfer the milled suspension to a mixing vessel. While stirring gently, add the this compound derivative-based adjuvant and the anti-foaming agent.
-
Homogenization: Continue to mix for an additional 15-20 minutes to ensure the final formulation is homogeneous.
-
Quality Control: Measure the pH, viscosity, and particle size of the final formulation to ensure it meets specifications.
Protocol for Viscosity and Stability Testing
This protocol describes the methodology for assessing the physical stability and rheological properties of the formulation.
Materials:
-
Prepared agrochemical formulation
-
Viscometer (e.g., Brookfield viscometer)
-
Graduated cylinders
-
Oven capable of maintaining 54°C
-
Refrigerator or cold chamber capable of maintaining 0°C
Procedure:
-
Initial Viscosity Measurement: Measure the viscosity of the freshly prepared formulation at a controlled temperature (e.g., 25°C) using a viscometer. Record the viscosity at different shear rates to characterize the rheological behavior.
-
Accelerated Storage Test:
-
Pour 100 mL of the formulation into two separate graduated cylinders.
-
Place one cylinder in an oven at 54°C for 14 days.
-
Place the second cylinder through five freeze-thaw cycles (e.g., 24 hours at 0°C followed by 24 hours at 25°C).
-
-
Post-Storage Evaluation:
-
After the storage period, visually inspect the samples for any signs of phase separation, sedimentation, or crystallization.
-
Measure the volume of any separated layer or sediment.
-
Gently invert the cylinders a specified number of times (e.g., 10 times) to assess the re-dispersibility of any sediment.
-
Re-measure the viscosity of the samples and compare it to the initial viscosity.
-
Protocol for Efficacy Evaluation (Greenhouse Bioassay)
This protocol provides a general framework for assessing the biological efficacy of a herbicide formulation in a controlled greenhouse environment.
Materials:
-
Test plants (e.g., a target weed species) grown in pots
-
Prepared herbicide formulation containing the this compound derivative
-
Control formulation (without the this compound derivative)
-
Blank formulation (without the active ingredient)
-
Track sprayer calibrated to deliver a specific volume per unit area
-
Growth chamber or greenhouse with controlled environmental conditions
Procedure:
-
Plant Preparation: Grow the target weed species in pots until they reach the desired growth stage (e.g., 3-4 true leaves).
-
Treatment Application:
-
Prepare spray solutions of the test, control, and blank formulations at the desired application rates.
-
Arrange the pots in a randomized complete block design.
-
Apply the spray solutions to the plants using a calibrated track sprayer.
-
-
Incubation: Return the treated plants to the greenhouse or growth chamber and maintain them under optimal growing conditions.
-
Efficacy Assessment:
-
At specified time intervals (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of weed control for each treatment compared to the untreated control.
-
At the final assessment, harvest the above-ground biomass of the plants, dry it in an oven, and weigh it to determine the fresh and dry weight reduction.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in efficacy between the formulations.
Visualizations
The following diagrams illustrate key workflows and relationships in the development and application of agrochemical formulations containing this compound derivatives.
Caption: Experimental workflow for developing and evaluating agrochemical formulations.
Caption: Components of an agrochemical formulation with this compound derivatives.
Safety Considerations
This compound and its derivatives have undergone toxicological assessments. Neopentyl glycol, for instance, has a low acute oral toxicity in rats (LD50 > 6400 mg/kg bw).[6] However, it can cause serious eye damage.[6] It is essential to handle these chemicals with appropriate personal protective equipment (PPE), including safety goggles and gloves, in a well-ventilated area. For detailed safety information, always refer to the specific Safety Data Sheet (SDS) of the this compound derivative being used.[6][7][8]
Conclusion
This compound derivatives, particularly alkoxylated esters of neopentyl glycol, show promise as effective adjuvants in agrochemical formulations. Their primary role is to act as thickening and stabilizing agents, thereby improving the shelf-life and application properties of pesticide products. The provided protocols offer a framework for the systematic development and evaluation of such formulations. Further research is warranted to generate more extensive quantitative data on the performance of a wider range of this compound derivatives in various agrochemical applications.
References
- 1. CN103641681A - Synthetic method of this compound of high purity - Google Patents [patents.google.com]
- 2. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. EP2792241A1 - Thickening composition for use in agrochemical formulations, use of a thickening composition and agrochemical formulations containing a thickening composition - Google Patents [patents.google.com]
- 5. US20150011599A1 - Thickening composition for use in agrochemical formulations, use of a thickening composition and agrochemical formulations containing a thickening composition - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
Application Notes: The Role of Neopentyl Alcohol Derivatives in High-Stability Material Synthesis
Introduction
Neopentyl alcohol (2,2-dimethylpropan-1-ol) and its diol counterpart, neopentyl glycol (NPG, 2,2-dimethylpropane-1,3-diol), are crucial building blocks in the synthesis of high-performance materials. Their unique chemical structure, characterized by a quaternary α-carbon and the absence of β-hydrogens, imparts exceptional thermal, hydrolytic, and chemical stability to the resulting polymers and esters.[1][2][3] This structural feature, known as steric hindrance, protects the functional groups from degradation, making neopentyl-derived materials ideal for demanding applications in aerospace, automotive, and industrial sectors.[1][4][5]
Key Applications
-
High-Performance Lubricants (Polyol Esters) : Neopentyl polyol esters are the cornerstone of synthetic lubricants for high-temperature applications, most notably in jet engine oils.[1][4] The stability of these esters is attributed to two main factors: the lack of a labile β-hydrogen, which inhibits a common thermal decomposition pathway (elimination reaction), and the steric shielding of the ester groups by the bulky neopentyl structure.[1][6] This allows them to withstand extreme temperatures (up to 500°F) without significant breakdown, preventing coking and ensuring reliable lubrication.[4]
-
Durable Polyester Resins for Coatings : Neopentyl glycol is a standard diol used in the production of high-performance polyester resins for paints, powder coatings, and gelcoats.[3][5][7] The incorporation of the neopentyl structure into the polyester backbone significantly enhances the resin's resistance to degradation from heat, light (UV), and water.[3][5] This results in coatings with excellent weatherability, gloss retention, and hydrolytic stability, making them suitable for automotive, construction, and marine applications.[3][8]
-
Resilient Polyurethanes : In polyurethane systems, NPG is used as a chain extender or as a component in the synthesis of polyester polyols.[8] Its presence improves the dimensional stability, mechanical properties (such as resilience and load-bearing capacity), and hydrolytic stability of the final polyurethane product.[8] These enhanced properties are critical for durable foams, elastomers, and coatings used in automotive interiors, industrial components, and footwear.[8]
Logical Relationship: Structural Basis for Stability
The superior stability of materials derived from this compound or neopentyl glycol is a direct result of its unique molecular architecture.
Caption: Structural features of this compound leading to material stability.
Data Presentation
Table 1: Thermal Stability of Neopentyl Polyol Esters vs. Other Esters
| Ester Type | Base Alcohol | Decomposition Onset (TGA, °C) | Application Note |
| Neopentyl Polyol Ester | Pentaerythritol (PE) | > 300 °C (in Helium) | The most stable esters, suitable for jet engines. Stability increases with the length of the fatty acid chain. |
| Neopentyl Polyol Ester | Trimethylolpropane (TMP) | ~280-300 °C | High thermal stability, widely used in industrial lubricants.[2] |
| Neopentyl Polyol Ester | Neopentyl Glycol (NPG) | ~250-280 °C | Good stability, often used in coatings and synthetic lubricants. |
| Diester Lubricant | (e.g., Adipates) | < 250 °C | Lower thermal stability compared to neopentyl esters; not suitable for high-temperature jet engines.[4] |
Table 2: Hydrolytic Stability of NPG-Based Polyester Resins
| Polyester Resin Glycol Component | Test Condition | Change in Acid Number | Performance Outcome |
| Neopentyl Glycol (NPG) | Water immersion at 90°C | Minimal Increase | Excellent hydrolytic stability due to steric shielding of ester linkages.[5][9] |
| Ethylene Glycol (EG) | Water immersion at 90°C | Significant Increase | More susceptible to hydrolysis, leading to polymer chain degradation. |
| Diethylene Glycol (DEG) | Water immersion at 90°C | Moderate Increase | Ether linkage offers some flexibility but less hydrolytic resistance than NPG. |
Experimental Protocols
Protocol 1: Synthesis of a Neopentyl Polyol Ester Lubricant
This protocol describes the synthesis of a polyester from neopentyl glycol and adipic acid, a common formulation for lubricant base stock.
Objective: To synthesize a neopentyl glycol polyester via solvent-free esterification.
Materials:
-
Adipic Acid (44.57 kg)
-
Neopentyl Glycol (48.91 kg)
-
Ethylene Glycol (0.5 kg, as a low-boiling glycol to prevent NPG sublimation)[10]
-
Tin(II) Chloride (2 g, Catalyst)[10]
-
Nitrogen Gas (for inert atmosphere)
Equipment:
-
Reaction vessel suitable for melt esterification, equipped with a stirrer, nitrogen inlet, and a distillation column with a condenser.
-
Heating mantle and temperature controller.
-
Vacuum pump.
Procedure:
-
Charging the Reactor: Charge the reaction vessel with adipic acid, neopentyl glycol, and ethylene glycol under a nitrogen atmosphere.[10]
-
Initial Heating (Atmospheric Pressure): Begin stirring the mixture and heat it to 200°C. The water of condensation will begin to distill off.[10]
-
Condensation: Maintain the temperature at 200°C and continue to collect the water distillate until the majority has been removed.
-
Vacuum Application: Add the tin(II) chloride catalyst. Gradually apply a vacuum (down to 120 mbar) to remove the remaining water and drive the reaction to completion.[10]
-
Reaction Monitoring: The reaction progress can be monitored by measuring the acid number of the mixture. The reaction is considered complete when the target hydroxyl number (e.g., 224) is reached.[10] The total esterification time is approximately 25 hours.[10]
-
Cooling and Discharge: Once the reaction is complete, cool the mixture under nitrogen and discharge the final polyester product.
Caption: Workflow for the synthesis of a neopentyl glycol polyester.
Protocol 2: Evaluation of Hydrolytic Stability
This protocol is a modified version of ASTM D-2619 for evaluating the hydrolytic stability of esters.
Objective: To determine the resistance of a neopentyl polyol ester to hydrolysis in the presence of water.
Materials:
-
Ester sample (e.g., NPG-based polyester)
-
Distilled Water
-
Copper Strip (as a catalyst, optional)
Equipment:
-
Pressure-resistant beverage bottles or sealed glass tubes.
-
Oven or heating bath capable of maintaining 90°C.
-
Analytical balance.
-
Apparatus for acid number titration (e.g., burette, flasks, potassium hydroxide solution).
Procedure:
-
Sample Preparation: Mix a known quantity of the ester sample with 10% by weight of distilled water in a pressure-resistant bottle.[9]
-
Incubation: Seal the bottle and place it in an oven or heating bath maintained at 90°C.[9]
-
Time Points: Remove samples at specified time intervals (e.g., 0, 4, 8, and 12 hours).[9]
-
Analysis: For each time point, cool the sample to room temperature.
-
Measure Acidity: Determine the acid number of the water-ester mixture via titration. An increase in the acid number indicates the generation of carboxylic acids through the hydrolysis of the ester linkages.[9]
-
Data Comparison: Compare the change in acid number over time for different ester samples. A smaller increase signifies greater hydrolytic stability.
References
- 1. bobistheoilguy.com [bobistheoilguy.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. gantrade.com [gantrade.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. jiuanchemical.com [jiuanchemical.com]
- 8. nbinno.com [nbinno.com]
- 9. gantrade.com [gantrade.com]
- 10. US4338431A - Process for the preparation of neopentyl glycol polyesters and co-polyesters - Google Patents [patents.google.com]
Application Notes and Protocols: Polymerization Reactions Involving Neopentyl Glycol (NPG)
For Researchers, Scientists, and Drug Development Professionals
Neopentyl glycol (NPG) is a unique, branched-chain diol (2,2-dimethylpropane-1,3-diol) widely utilized as a building block in polymer synthesis.[1][2] Its distinctive structure, featuring two primary hydroxyl groups and a quaternary carbon atom, imparts exceptional stability to the resulting polymers.[3] This structure provides significant steric hindrance, which enhances resistance to hydrolysis, thermal degradation, UV weathering, and oxidation.[3][4] Consequently, polymers derived from NPG are favored for high-performance applications, including durable coatings, polyurethane foams, plasticizers, and synthetic lubricants.[5][6][7] The applications extend to specialized fields, with NPG serving as a scaffold in the development of radiopharmaceuticals due to its metabolic stability.[8]
These notes provide detailed protocols and data for the synthesis and characterization of common NPG-based polymers.
Application Note 1: Synthesis of NPG-Based Saturated Polyester Resins
Saturated polyester resins synthesized with neopentyl glycol are a cornerstone for high-performance coatings, including powder coatings, coil coatings, and automotive finishes.[3][9] The incorporation of NPG enhances the resin's stability against heat, light, and water, leading to superior durability and weatherability.[1][10] These polyesters are typically produced through the polycondensation of NPG with various dicarboxylic acids or their anhydrides, such as adipic acid, isophthalic acid, and phthalic anhydride.[9][11][12]
Experimental Protocol: Melt Polycondensation of NPG and Adipic Acid
This protocol describes a general procedure for synthesizing a hydroxyl-terminated polyester polyol, a common precursor for polyurethanes.
Materials:
-
Neopentyl glycol (NPG)
-
Adipic acid (AA)
-
Ethylene glycol (optional, to prevent NPG sublimation)[11]
-
Tin(II) chloride (SnCl₂) or other suitable catalyst (e.g., zinc acetate, organotitanium compounds)[11][13][14]
-
Nitrogen (N₂) gas supply
-
Toluene (optional, for azeotropic removal of water)[13]
Equipment:
-
Jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a distillation column with a condenser and collection flask.
-
Heating mantle and temperature controller.
-
Vacuum pump.
Procedure:
-
Reactor Setup: Charge the reactor with neopentyl glycol and adipic acid. For example, a molar ratio of n(-OH) from NPG to n(-COOH) from the acid can be set to 1.5:1.[12] A small amount of ethylene glycol (e.g., 0.6-0.7% by weight of the final polyester) can be added to mitigate NPG sublimation.[11]
-
Inert Atmosphere: Purge the reactor with nitrogen gas for 15-20 minutes to remove oxygen and maintain an inert atmosphere throughout the reaction.
-
Heating and Water Removal: Begin stirring and heat the reaction mixture. The temperature is typically raised to 200-220°C.[11][12] The water of condensation will begin to distill off and should be collected.
-
Catalyst Addition: Once the initial, more rapid phase of water removal slows, a catalyst such as tin(II) chloride (e.g., a small quantity, ~200 ppm) can be added to facilitate the esterification.[11]
-
Vacuum Application: To drive the reaction to completion and achieve the desired molecular weight, gradually apply a vacuum (e.g., down to 20-120 mbar) while maintaining the reaction temperature.[11] This step removes the remaining water and any other volatile byproducts.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by measuring the amount of water collected or by taking samples to determine the acid number or hydroxyl number. The reaction is considered complete when the desired hydroxyl number is reached.[11]
-
Cooling and Discharge: Once the reaction is complete, turn off the heat and vacuum, and allow the polyester to cool under a nitrogen blanket before discharging.
Data Presentation: NPG Polyester Synthesis Parameters
The following table summarizes typical quantitative data from various NPG polyesterification experiments.
| Co-monomer(s) | Molar Ratios | Catalyst | Temperature (°C) | Time (h) | Resulting Polymer Properties | Reference |
| Adipic Acid | - | Tin(II) Chloride | 200 | 30 | Hydroxyl Number: 112, Viscosity (25°C): 6900 mPa·s | [11] |
| Adipic Acid | - | Tin(II) Chloride | 200 | 25 | Hydroxyl Number: 224, Viscosity (25°C): 2700 mPa·s | [11] |
| Glycerol, Adipic Acid, Phthalic Anhydride | n(-OH):n(-COOH) = 1.5:1, n(PA):n(AA) = 3:1, n(GLY):n(NPG) = 1.5:1 | - | 200 | 7.2 | High pyrolysis stability and hydrolysis resistance | [12] |
| Itaconic Acid, Succinic Acid | Itaconic:Succinic:Diol = 1:1:2.1 | Zinc Acetate | - | - | Young's Modulus: 1.23-1.74 GPa, Tg: 63.7-70.8 °C | [13] |
Visualization: Polyester Synthesis Workflow
Caption: Workflow for NPG-based polyester synthesis via melt polycondensation.
Application Note 2: Synthesis of NPG-Based Polyurethanes
Polyurethanes are synthesized by reacting a diisocyanate with a polyol.[15] When NPG-based polyester polyols are used, the resulting polyurethanes exhibit enhanced mechanical strength, abrasion resistance, and thermal stability.[16] These materials are widely used in high-performance coatings, foams, and elastomers.[5][9][15] The synthesis is a two-step process: first, the creation of the NPG polyester polyol (as described above), followed by its reaction with a diisocyanate.
Experimental Protocol: Two-Step Polyurethane Synthesis
Part A: NPG Polyester Polyol Synthesis
-
Follow the protocol outlined in Application Note 1 to synthesize a hydroxyl-terminated NPG polyester polyol with a target molecular weight and hydroxyl number.
Part B: Polyurethane Formation Materials:
-
NPG polyester polyol (from Part A)
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate (MDI) or Toluene diisocyanate (TDI))
-
Solvent (if required, e.g., methyl ethyl ketone)
-
Catalyst (e.g., dibutyltin dilaurate)
Procedure:
-
Setup: In a moisture-free reactor, charge the NPG polyester polyol and any required solvent.
-
Diisocyanate Addition: While stirring under a nitrogen atmosphere, slowly add the diisocyanate to the polyol. The ratio of isocyanate groups (-NCO) to hydroxyl groups (-OH) is critical and determines the properties of the final polymer.
-
Catalysis and Curing: Add a catalyst to promote the urethane linkage formation. The reaction is often exothermic. The mixture can then be cast into a film or mold and cured at a specified temperature to form the final polyurethane material.
Visualization: Polyurethane Synthesis Pathway
Caption: Two-step reaction pathway for the synthesis of NPG-based polyurethanes.
Application Note 3: Characterization of NPG-Based Polymers
Thorough characterization is essential to ensure that synthesized polymers meet the required specifications for their intended application. A suite of analytical techniques is used to determine the structural, thermal, and mechanical properties of NPG-based polymers.
Key Analytical Techniques
The following table outlines the primary techniques for polymer characterization.
| Technique | Abbreviation | Information Provided | Reference |
| Fourier-Transform Infrared Spectroscopy | FTIR | Identification of functional groups (e.g., ester, urethane), confirmation of reaction completion, and assessment of degradation. | [17][18] |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Detailed molecular structure, composition, tacticity, and end-group analysis. | [17][18] |
| Gel Permeation Chromatography | GPC | Determination of molecular weight averages (Mn, Mw) and the polydispersity index (PDI). | [17] |
| Differential Scanning Calorimetry | DSC | Measurement of thermal transitions, including glass transition temperature (Tg), melting point (Tm), and crystallinity. | [17][18] |
| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of residual monomers, solvents, or volatile byproducts. Identification of NPG itself. | [19] |
Visualization: Polymer Characterization Workflow
Caption: Logical workflow for the comprehensive characterization of NPG polymers.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. gantrade.com [gantrade.com]
- 5. jiuanchemical.com [jiuanchemical.com]
- 6. cdn.intratec.us [cdn.intratec.us]
- 7. jiuanchemical.com [jiuanchemical.com]
- 8. Neopentyl Glycol: A Versatile Diol for Advanced Polymer Applications and Radiopharmaceutical Development_Chemicalbook [chemicalbook.com]
- 9. The Applications Of Neopentyl Glycol (NPG) - News [foremost-chem.com]
- 10. The application of Neopentyl glycol_Chemicalbook [chemicalbook.com]
- 11. US4338431A - Process for the preparation of neopentyl glycol polyesters and co-polyesters - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. The Effect of Glycol Derivatives on the Properties of Bio-Based Unsaturated Polyesters | MDPI [mdpi.com]
- 14. WO2004069896A1 - Process for producing neopentyl-glycol based polyesters - Google Patents [patents.google.com]
- 15. ohans.com [ohans.com]
- 16. bdmaee.net [bdmaee.net]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Neopentyl glycol as an alternative solvent for the chemical recycling of complex PET waste - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00919C [pubs.rsc.org]
- 19. Neopentyl glycol - analysis - Analytice [analytice.com]
Application Notes and Protocols for the Derivatization of Neopentyl Alcohol for GC-MS Analysis
Introduction
Neopentyl alcohol (2,2-dimethyl-1-propanol) is a primary alcohol that, due to its polarity and relatively low volatility, can exhibit poor chromatographic peak shape and tailing in gas chromatography (GC) analysis. Derivatization is a chemical modification technique employed to convert polar functional groups, such as the hydroxyl group of this compound, into less polar and more volatile derivatives. This process significantly improves chromatographic performance, leading to enhanced sensitivity, better peak symmetry, and more reliable quantification in GC-Mass Spectrometry (GC-MS) analysis.
This document provides detailed application notes and protocols for two common derivatization methods for this compound: Silylation and Esterification (specifically, acetylation). These protocols are designed for researchers, scientists, and drug development professionals who require robust and reproducible methods for the quantitative analysis of this compound in various matrices.
Method 1: Silylation
Silylation involves the replacement of the active hydrogen in the hydroxyl group of this compound with a trimethylsilyl (TMS) group. This is a widely used derivatization technique in GC analysis as it effectively decreases the polarity and increases the volatility of the analyte.[1] The resulting trimethylsilyl ether of this compound is thermally stable and exhibits excellent chromatographic behavior.
Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). A catalyst such as trimethylchlorosilane (TMCS) is often added to increase the reactivity of the silylating reagent, especially for sterically hindered alcohols.[2]
Experimental Protocol: Silylation of this compound
Materials:
-
This compound sample
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS) (optional, as a catalyst)
-
Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
GC vials (2 mL) with screw caps and septa
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is anhydrous. Lyophilize or dry the sample if significant moisture is present, as water can deactivate the silylating reagent.[2]
-
Reagent Preparation: If using a catalyst, prepare a fresh solution of MSTFA or BSTFA containing 1% TMCS.
-
Reaction:
-
In a clean, dry 2 mL GC vial, add a known amount of the sample (e.g., 100 µL of a solution containing this compound).
-
Add an excess of the silylating reagent. A general rule is to use at least a 2:1 molar ratio of the silylating agent to the active hydrogen.[2] For a typical protocol, add 50-100 µL of MSTFA (with or without 1% TMCS).
-
If the sample is not in a solvent, add 50-100 µL of an anhydrous solvent like pyridine to facilitate the reaction.
-
-
Incubation:
-
Analysis:
-
After incubation, allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system. Dilution with an appropriate solvent may be necessary depending on the concentration.
-
Quantitative Data Summary: Silylation
| Parameter | Value/Range | Notes |
| Reagent | MSTFA or BSTFA | MSTFA is generally more volatile and may result in fewer interfering peaks. |
| Catalyst | 1% TMCS in silylating reagent | Recommended to enhance reaction rate, especially for hindered alcohols. |
| Solvent | Pyridine, Acetonitrile, Dichloromethane | Must be anhydrous. |
| Reaction Temperature | 60 - 70 °C | Optimization may be required.[2] |
| Reaction Time | 30 - 60 minutes | Can be optimized based on analyte concentration and matrix.[3] |
| Expected Derivative | Neopentyl trimethylsilyl ether | Molecular Weight: 160.33 g/mol .[4] |
| Reaction Efficiency | >95% | With excess reagent and anhydrous conditions. |
GC-MS Analysis Protocol: TMS-Neopentyl Alcohol
| Parameter | Typical Setting |
| GC Column | VF-5ms, DB-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1 or 50:1) or Splitless for trace analysis |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.2 mL/min |
| Oven Temperature Program | Initial temp: 50°C, hold for 2 min; Ramp: 10°C/min to 250°C; Hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
Workflow Diagram: Silylation of this compound
Caption: Silylation workflow for this compound.
Method 2: Esterification (Acetylation)
Esterification is another effective derivatization method for alcohols, converting them into less polar and more volatile esters. For this compound, acetylation is a common choice, where the hydroxyl group reacts with an acetylating agent to form neopentyl acetate. This can be achieved using acetic anhydride with a base catalyst like pyridine, or through Fisher esterification with acetic acid and a strong acid catalyst. Acetylation is a robust method and the resulting acetate esters are stable and chromatograph well.
Experimental Protocol: Acetylation of this compound
Materials:
-
This compound sample
-
Acetic anhydride
-
Anhydrous pyridine (as catalyst and solvent)
-
Suitable extraction solvent (e.g., hexane, diethyl ether)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
GC vials (2 mL) with screw caps and septa
-
Glass test tubes
-
Microsyringes
-
Vortex mixer
-
Water bath
Procedure:
-
Sample Preparation: The sample should be free of water. If in an aqueous matrix, perform a liquid-liquid extraction into a suitable organic solvent and dry the extract with anhydrous sodium sulfate.
-
Reaction:
-
Place a known amount of the sample (e.g., 100 µL of a solution) into a glass test tube.
-
In a fume hood, add 200 µL of anhydrous pyridine followed by 100 µL of acetic anhydride.
-
Cap the tube tightly and vortex for 30 seconds.
-
-
Incubation:
-
Heat the reaction mixture in a water bath at 60-70°C for 30 minutes.
-
Allow the mixture to cool to room temperature.
-
-
Work-up:
-
Add 1 mL of deionized water to the reaction tube to quench the excess acetic anhydride.
-
Add 1 mL of a suitable extraction solvent (e.g., hexane) and vortex vigorously for 1 minute.
-
Allow the layers to separate.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Wash the organic layer with 1 mL of saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over a small amount of anhydrous sodium sulfate.
-
-
Analysis:
-
Transfer the final dried organic solution to a GC vial for analysis.
-
Quantitative Data Summary: Acetylation
| Parameter | Value/Range | Notes |
| Reagent | Acetic anhydride | Highly reactive and should be handled in a fume hood. |
| Catalyst/Solvent | Anhydrous Pyridine | Acts as both a catalyst and a solvent. |
| Reaction Temperature | 60 - 70 °C | Ensures a reasonable reaction rate. |
| Reaction Time | 30 minutes | Generally sufficient for complete derivatization. |
| Expected Derivative | Neopentyl acetate | Molecular Weight: 130.18 g/mol . |
| Reaction Efficiency | >98% | Typically very high under the described conditions. |
GC-MS Analysis Protocol: Neopentyl Acetate
| Parameter | Typical Setting |
| GC Column | DB-5ms, HP-5MS, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.2 mL/min |
| Oven Temperature Program | Initial temp: 40°C, hold for 2 min; Ramp: 15°C/min to 220°C; Hold for 2 min |
| MS Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-200 |
Workflow Diagram: Acetylation of this compound
Caption: Acetylation workflow for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Industrial Synthesis of Neopentyl Alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial synthesis of neopentyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The main industrial methods for synthesizing this compound include the reduction of pivalic acid or its esters, the Grignard reaction involving tert-butylmagnesium chloride and formaldehyde, and the acid-catalyzed rearrangement of a hydroperoxide derived from diisobutylene.[1][2][3] A newer method involves reacting metallic sodium with an ester of pivalic acid, which is reported to produce high-purity this compound with minimal side reactions.[4]
Q2: Why is this compound challenging to synthesize via typical SN2 reactions?
A2: this compound and its derivatives are resistant to SN2 reactions due to the significant steric hindrance caused by the bulky tert-butyl group adjacent to the primary carbon. This steric bulk prevents the backside attack required for an SN2 mechanism.[5]
Q3: What are the common impurities found in industrially synthesized this compound?
A3: Depending on the synthesis route, common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, the synthesis from diisobutylene can produce acetone, methanol, and methyl neopentyl ketone.[3] The Grignard route may result in various impurities that limit the final purity to around 98%.[1] The reduction of pivalic acid derivatives can sometimes yield neopentylamine as a significant byproduct.[4]
Q4: Are there specific safety precautions for handling this compound?
A4: Yes. This compound is a flammable solid and can form explosive mixtures with air.[6] It is incompatible with strong oxidizers, strong acids, and alkaline earth metals.[6] It is also known to be highly irritating, so appropriate personal protective equipment (PPE), including gloves and eye protection, should be used.[1]
Troubleshooting Guides
Method 1: Reduction of Pivalic Acid or its Esters (e.g., using Sodium Metal)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | Incomplete reaction of the starting ester. | - Ensure the correct molar ratio of sodium metal to ester is used (typically 5-8 times the moles of ester).[4]- Verify the reaction temperature is maintained within the optimal range of 50-90°C.[4]- Confirm that the reaction is allowed to proceed until the ester is completely consumed.[4] |
| Product Contamination with Neopentylamine | This is a common side reaction when using lithium aluminum hydride (LiAlH4) for the reduction of pivaloyl amine, not the sodium metal reduction of esters.[4] | - If using a method prone to this side reaction, consider switching to the sodium metal reduction of a pivalate ester, which reportedly has no other side reactions.[4]- Optimize purification steps (e.g., distillation) to separate the alcohol from the amine. |
| High Residual Solvent | Inefficient removal of the alcohol solvent used in the reaction (e.g., methanol, ethanol). | - After the reaction is complete, ensure thorough evaporation of the excess alcohol solvent, which can be recycled.[4]- Optimize distillation conditions (temperature and pressure) to effectively separate this compound from any remaining solvent. |
Method 2: Grignard Reaction of tert-Butylmagnesium Chloride and Formaldehyde
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Purity of Final Product (~98%) | Inherent side reactions and complexities in the Grignard reaction with formaldehyde.[1] | - Ensure strict inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction to prevent quenching of the Grignard reagent.[1]- Use high-purity starting materials (tert-butyl chloride, magnesium, formaldehyde).- Optimize the addition rate of the Grignard reagent to the formaldehyde solution to control the reaction exotherm.- Employ multi-step purification, such as fractional distillation, to improve purity. |
| Reaction Fails to Initiate or Proceeds Slowly | Inactive magnesium surface; presence of moisture in reagents or glassware. | - Activate magnesium turnings before use (e.g., with a small amount of iodine or by mechanical grinding).- Thoroughly dry all glassware and solvents (e.g., tetrahydrofuran) before use. |
Method 3: Synthesis from Diisobutylene via Hydroperoxide Intermediate
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield (significantly below 34-40%) | - Inefficient formation of the hydroperoxide intermediate.- Suboptimal conditions for the acid-catalyzed rearrangement.[3][7] | - Ensure vigorous and continuous stirring during the hydroperoxide formation step (24 hours).[3]- Maintain the reaction temperature for hydroperoxide formation in the optimal range of 23-27°C.[3]- During the decomposition of the hydroperoxide, carefully control the temperature between 15-25°C to prevent accumulation of the unstable intermediate.[3] |
| Formation of Azeotrope with Water during Distillation | Ineffective drying of the organic layer before the final distillation.[3] | - Use a highly effective drying agent like anhydrous magnesium sulfate. It may be necessary to perform multiple treatments with fresh drying agent to ensure all water is removed.[3]- If an azeotrope forms, separate the organic layer from the water and repeat the drying and distillation process.[3] |
| Presence of Acetone, Methanol, or Methyl Neopentyl Ketone Impurities | These are known byproducts of an alternative rearrangement of the hydroperoxide intermediate.[3] | - Optimize the conditions of the hydroperoxide decomposition step to favor the desired rearrangement pathway.- Use an efficient fractionating column during the final distillation to separate this compound (b.p. 111-113°C) from lower-boiling impurities.[3][7] |
Data Summary
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Key Reagents | Reported Purity | Reported Yield | Key Challenges |
| Reduction of Pivalate Ester | Pivalate ester, Sodium Metal, Alcohol | >99.9%[4] | High (not quantified) | Requires large molar excess of sodium and alcohol.[4] |
| Grignard Reaction | tert-butylmagnesium chloride, Formaldehyde | ~98%[1] | Moderate (not quantified) | Complex operation, requires inert gas protection.[1] |
| From Diisobutylene | Diisobutylene, H₂O₂, H₂SO₄ | High after purification | 34-40%[7] | Formation of byproducts, challenging purification due to azeotropes.[3] |
| Reduction of Pivalaldehyde | Pivalaldehyde, PtO₂, H₂ | High (not quantified) | High[1] | Expensive catalyst, raw material not easily accessible.[1] |
| Reduction of Pivalic Acid | Pivalic Acid, LiAlH₄ | High after purification | Good (not quantified) | Expensive reducing agent, strict reaction conditions.[1][2] |
Experimental Protocols
Detailed Methodology: Synthesis of this compound from Diisobutylene
This protocol is adapted from the procedure described in Organic Syntheses.[3][7]
Part A: Preparation of Hydroperoxide
-
In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 800 g of 30% hydrogen peroxide.
-
Cool the flask in an ice bath with rapid stirring.
-
Separately, prepare a cold sulfuric acid solution by adding 800 g of 95-96% sulfuric acid to 310 g of cracked ice. Cool this solution to 10°C.
-
Once the hydrogen peroxide temperature reaches 5-10°C, slowly add the cold sulfuric acid solution over approximately 20 minutes, ensuring the temperature does not exceed 20°C.
-
Add 224.4 g (2 moles) of commercial diisobutylene over 5-10 minutes.
-
Remove the ice bath and replace it with a water bath maintained at approximately 25°C.
-
Maintain vigorous agitation for 24 hours.
-
After 24 hours, cease stirring and transfer the mixture to a 2-L separatory funnel. Allow the two layers to separate.
Part B: Decomposition of Hydroperoxide and Purification
-
Separate the upper organic layer (approx. 240-250 g) and add it with vigorous stirring to 500 g of 70% sulfuric acid in a 1-L three-necked flask cooled in an ice bath.
-
Maintain the reaction temperature at 15-25°C during the addition, which takes about 65-75 minutes.
-
Continue stirring for an additional 30 minutes at 5-10°C.
-
Allow the reaction mixture to stand for 0.5-3 hours until the layers completely separate.
-
Transfer the mixture to a 1-L separatory funnel, allow to stand for 15 minutes, and then draw off the lower layer into 1 L of water.
-
Distill the resulting mixture from a 3-L flask without fractionation until 50-100 ml of water has been collected.
-
Separate the upper organic layer from the distillate (approx. 180-190 g) and dry it thoroughly over anhydrous magnesium sulfate.[3]
-
Filter the dried organic layer and distill it through an efficient fractionating column.
-
Collect the fraction boiling at 111-113°C. The yield is typically 60-70 g (34-40% based on diisobutylene).[7]
Visualizations
Caption: Experimental workflow for the synthesis of this compound from diisobutylene.
Caption: Troubleshooting logic for low yield in the diisobutylene synthesis method.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN103641681A - Synthetic method of this compound of high purity - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. This compound | 75-84-3 [amp.chemicalbook.com]
- 7. Preparation of this compound - Chempedia - LookChem [lookchem.com]
Technical Support Center: Purification of Neopentyl Alcohol by Fractional Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of neopentyl alcohol using fractional crystallization. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
Pure this compound is a colorless crystalline solid with a melting point of approximately 52-56°C.[1][2] A broad melting range or a melting point lower than this indicates the presence of impurities.
Q2: My this compound is a liquid at room temperature. Is this normal?
While pure this compound is a solid at ambient temperatures, the presence of impurities can lower its melting point, potentially causing it to be a liquid at or near room temperature.[1][3]
Q3: What are common impurities in crude this compound?
Common impurities can include unreacted starting materials from the synthesis, such as pivalic acid esters or compounds from the chlorination of pentanes, as well as byproducts like acetone, methanol, and methyl neopentyl ketone.[4][5][6] Basic metal salts may also be present if alkali catalysts were used in the synthesis.[7]
Q4: The crystallization process is happening too quickly. What should I do?
Rapid crystallization can trap impurities within the crystal lattice.[8] To slow it down, you can try placing the solution back on a heat source and adding a small amount of an appropriate solvent to slightly exceed the minimum amount needed for dissolution.[8]
Q5: No crystals are forming, even after cooling. What are the possible reasons and solutions?
This could be due to excessive solvent. Try evaporating some of the solvent to increase the concentration of this compound.[8] If the solution is clear, scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can help induce crystallization.[8]
Q6: The purified this compound yield is very low. How can I improve it?
A low yield can result from using too much solvent, leading to a significant amount of the product remaining in the mother liquor.[8] To check this, you can take a small sample of the mother liquor and allow the solvent to evaporate to see if a substantial amount of solid remains. Incomplete separation during filtration can also lead to mechanical losses.[9]
Q7: The final product "oils out" instead of forming crystals. What does this mean and how can I fix it?
"Oiling out" occurs when the compound comes out of solution as a liquid because its melting point is lower than the temperature of the solution.[8] This is more common with impure samples. To resolve this, consider using a solvent with a lower boiling point or increasing the volume of the solvent to ensure saturation occurs at a lower temperature.[8][10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Crystal Formation | Solution is too dilute (excess solvent). | Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[8] |
| Supersaturation has not been reached. | Scratch the inner surface of the flask with a glass rod or add a seed crystal of pure this compound.[8] | |
| Low Yield of Purified Crystals | Too much solvent was used, leaving a significant amount of product in the mother liquor. | Concentrate the mother liquor by evaporating some of the solvent and cool it to obtain a second crop of crystals.[8] |
| Incomplete transfer of crystals during filtration. | Ensure all crystals are quantitatively transferred from the crystallization vessel to the filter.[9] | |
| "Oiling Out" (Formation of a liquid layer instead of crystals) | The melting point of the impure this compound is below the temperature of the solution. | Re-dissolve the oil in more solvent and allow it to cool more slowly. Alternatively, use a lower-boiling point solvent.[8][10] |
| Crystals are colored or appear impure | Impurities are trapped within the crystal lattice due to rapid cooling. | Re-dissolve the crystals in a minimal amount of hot solvent and allow the solution to cool more slowly to promote the formation of purer crystals.[8] |
| The washing step was insufficient to remove adhering mother liquor. | Wash the filtered crystals with a small amount of fresh, cold solvent. | |
| Difficulty in Filtering Crystals | Crystals are too fine. | Allow the solution to cool more slowly to encourage the growth of larger crystals. |
Experimental Protocols
Protocol 1: Single-Step Fractional Crystallization of this compound
-
Dissolution: In an appropriate flask, add the crude this compound. Gently heat the sample to just above its melting point (around 55-60°C) to form a melt.
-
Cooling and Crystallization: Slowly cool the molten this compound. The cooling rate should be controlled to allow for the gradual formation of large, well-defined crystals. A slow cooling rate is crucial for effective purification.
-
Sweating (Optional): Once a significant crystalline mass has formed, slightly increase the temperature to just below the melting point of pure this compound. This will cause the more impure, lower-melting point liquid to "sweat" out from the crystal mass.
-
Separation: Decant or filter the remaining liquid (mother liquor), which contains a higher concentration of impurities.
-
Melting and Collection: Melt the remaining purified solid this compound and collect it.
-
Purity Analysis: Assess the purity of the collected fraction by techniques such as melting point determination, GC, or NMR.
Protocol 2: Multi-Stage Fractional Crystallization for Higher Purity
-
Initial Crystallization: Follow steps 1-4 from Protocol 1.
-
Second Crystallization Stage: Take the partially purified crystalline mass from the first stage and melt it.
-
Repeat Cooling and Separation: Repeat the slow cooling and separation steps as described in Protocol 1. The resulting crystalline mass will be of higher purity.
-
Further Stages: For even higher purity, this process can be repeated multiple times. The number of stages will depend on the initial purity of the crude material and the desired final purity.[11]
-
Purity Analysis: Analyze the purity of the product after each stage to monitor the progress of the purification.
Quantitative Data Summary
| Property | Value | Reference |
| Melting Point | 52-56 °C | [1][2] |
| Boiling Point | 113-114 °C | [1][2] |
| Molecular Weight | 88.15 g/mol | [1][3] |
| Density | 0.812-0.818 g/mL | [2][3] |
| Solubility in Water | ~3.5 g/100 mL | [4][12] |
| Appearance | Colorless crystalline solid | [1][3] |
Visualizations
Caption: Troubleshooting workflow for fractional crystallization of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Boiling Point: 113-114a A C at Best Price in Handan | Handan Huajun Chemicals Co., Ltd. [tradeindia.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. haihangchem.com [haihangchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN103641681A - Synthetic method of this compound of high purity - Google Patents [patents.google.com]
- 7. US4038329A - Process for purification of neopentyl glycol - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. brainly.com [brainly.com]
- 10. benchchem.com [benchchem.com]
- 11. rcprocess.se [rcprocess.se]
- 12. This compound [drugfuture.com]
Technical Support Center: Neopentyl Glycol Synthesis & Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with neopentyl glycol (NPG) synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in neopentyl glycol (NPG) synthesis?
A1: The synthesis of NPG, primarily through the aldol condensation of isobutyraldehyde and formaldehyde followed by hydrogenation, can introduce several types of impurities that may impact the quality and performance of the final product.[1][2][3] These include:
-
Unreacted Starting Materials: Residual isobutyraldehyde and formaldehyde may remain if the initial reaction does not go to completion.[1]
-
Side-Reaction Products: The reaction can lead to the formation of by-products such as hydroxypivaldehyde dimer, other oligomers, and various esters (e.g., neopentyl glycol monoformate, neopentyl glycol monoisobutyrate).[1][4][5] A notable side-reaction is the Tishchenko reaction, which can form esters.[6]
-
Catalyst Residues: Traces of catalysts, such as tertiary amines (e.g., triethylamine) or alkali or alkali earth metal salts, can remain in the final product.[1][7]
-
Other By-products: Compounds like 2,2,4-trimethyl-1,3-pentanediol can also be formed during the synthesis process.[7]
Q2: What are the primary methods for purifying crude neopentyl glycol?
A2: Several methods are employed to remove impurities from crude NPG, each targeting different types of contaminants.[1][8] The most common techniques are:
-
Distillation: This method separates NPG from impurities with different boiling points.[1] Vacuum distillation is often preferred to prevent the thermal decomposition of NPG at its atmospheric boiling point of approximately 208-210°C.[1]
-
Crystallization: This technique relies on the differential solubility of NPG and its impurities in a suitable solvent.[1] Common solvents include water, methanol, and ethanol.[1]
-
Hydrogenation: This process can be used to convert certain impurities, particularly esters, into NPG, thereby increasing the overall yield and purity.[8][9]
-
Adsorption: Activated carbon is frequently used to adsorb organic impurities and color-forming substances from NPG solutions.[1]
-
Ion Exchange: This method is effective for removing ionic impurities, such as catalyst residues.[1]
-
Extraction: Liquid-liquid extraction with an appropriate organic solvent can be used to separate NPG from water-soluble impurities like metal salts.[7]
Q3: How can I remove ionic catalyst residues from my NPG product?
A3: Ion exchange chromatography is a highly effective method for removing ionic catalyst residues.[1] The crude NPG solution is passed through a column packed with cation-exchange and anion-exchange resins. These resins selectively capture charged ions (e.g., metal ions and anions from salts) while allowing the neutral NPG molecules to pass through.[1]
Q4: What is the purpose of using vacuum distillation for NPG purification?
A4: NPG has a relatively high boiling point (208-210°C at atmospheric pressure).[1] Distilling at this temperature can lead to thermal decomposition, which reduces the yield and can generate new impurities.[1] Vacuum distillation lowers the boiling point of NPG, allowing the separation to be carried out at a lower temperature and minimizing the risk of thermal degradation.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of neopentyl glycol.
Issue 1: Poor Crystal Formation During Crystallization
Symptoms:
-
No crystals form upon cooling the NPG solution.
-
The solution becomes cloudy, but no distinct crystals are observed.
-
Very few crystals are formed, resulting in a low yield.[10]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Supersaturation not achieved | The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[10] |
| Nucleation is inhibited | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. Seeding the solution with a small crystal of pure NPG can also initiate crystallization.[10] |
| Cooling rate is too fast | Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10] |
| Incorrect solvent | The chosen solvent may not be optimal for NPG crystallization. Water, methanol, or ethanol are commonly used.[1] A mixture of solvents can sometimes improve crystallization efficiency.[1] |
Issue 2: Incomplete Removal of High-Boiling Impurities During Distillation
Symptoms:
-
The distilled NPG is discolored or has an off-odor.
-
Analytical tests (e.g., GC, HPLC) show the presence of high-boiling point impurities in the final product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient column efficiency | Use a distillation column with a higher number of theoretical plates or a more efficient packing material to improve separation.[1] |
| Distillation rate is too high | A high distillation rate can lead to the carryover of less volatile impurities. Reduce the heating rate to allow for proper fractionation. |
| Vacuum level is not optimal | Ensure the vacuum system is maintaining a stable and sufficiently low pressure to effectively separate the high-boiling impurities without causing thermal decomposition of NPG.[1] |
| Presence of azeotropes | Some impurities may form azeotropes with NPG, making them difficult to separate by simple distillation. Consider using azeotropic distillation with a suitable entrainer.[2][3] |
Issue 3: Low Purity of NPG After Hydrogenation
Symptoms:
-
Significant amounts of ester impurities remain in the NPG product after the hydrogenation step.
-
The formation of undesired by-products is observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Ineffective catalyst | The hydrogenation catalyst may be deactivated or not suitable for the specific ester impurities. Consider using a different catalyst, such as a copper-chromite or copper-aluminum catalyst, which are effective for ester hydrogenation.[9] |
| Suboptimal reaction conditions | The temperature and pressure may not be sufficient for the complete hydrogenation of the ester impurities. A two-stage hydrogenation process with different temperature profiles can be more effective.[9] For example, a first stage at 100-180°C to hydrogenate hydroxypivaldehyde, followed by a second stage at 200-250°C to hydrogenate esters.[9] |
| Insufficient reaction time | Increase the reaction time to allow for the complete conversion of the ester impurities to NPG. |
| Presence of catalyst poisons | Impurities in the crude NPG feed can poison the hydrogenation catalyst, reducing its activity. Pre-purification of the feed to remove catalyst poisons may be necessary. |
Experimental Protocols
Protocol 1: Purification of Neopentyl Glycol by Crystallization
Objective: To purify crude neopentyl glycol by crystallization from an aqueous solution.
Materials:
-
Crude neopentyl glycol
-
Deionized water
-
Beaker or Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the crude neopentyl glycol in a beaker or Erlenmeyer flask.
-
Add a minimal amount of deionized water to the crude NPG. Water is a commonly used and environmentally friendly solvent for NPG crystallization.[1]
-
Gently heat the mixture on a hot plate with stirring until the NPG is completely dissolved. Avoid excessive boiling to prevent solvent loss.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]
-
After the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the NPG crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any remaining impurities from the crystal surface.[1]
-
Dry the purified NPG crystals, for example, in a vacuum oven at a low temperature.
Protocol 2: Purification of Neopentyl Glycol by Vacuum Distillation
Objective: To purify crude neopentyl glycol by vacuum distillation to separate it from low- and high-boiling impurities.
Materials:
-
Crude neopentyl glycol
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and vacuum gauge
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Set up the vacuum distillation apparatus. Ensure all joints are properly sealed to maintain a good vacuum.
-
Place the crude neopentyl glycol and a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
Connect the apparatus to the vacuum pump and slowly evacuate the system to the desired pressure.
-
Begin heating the distillation flask gently with the heating mantle.
-
Collect the different fractions as they distill. The first fraction will likely contain low-boiling impurities like unreacted aldehydes.
-
Collect the main fraction of neopentyl glycol at its boiling point corresponding to the applied vacuum. The boiling point of NPG is approximately 208-210°C at atmospheric pressure, and it will be significantly lower under vacuum.[1]
-
Stop the distillation before all the material in the distillation flask has evaporated to avoid the carryover of high-boiling impurities.
-
Allow the apparatus to cool down before releasing the vacuum.
Data Presentation
Table 1: Comparison of Neopentyl Glycol Purification Methods
| Purification Method | Target Impurities | Advantages | Disadvantages | Typical Purity Achieved |
| Distillation (Vacuum) | Low and high boiling point impurities (e.g., unreacted aldehydes, oligomers)[1] | Effective for a wide range of impurities; can be scaled up.[8] | Requires specialized equipment; risk of thermal decomposition if not properly controlled.[1] | >98%[11] |
| Crystallization | Soluble impurities (e.g., some side-reaction products, catalyst residues)[1] | High purity achievable; relatively simple procedure.[8] | Yield can be reduced due to the solubility of NPG in the mother liquor; may not remove all impurities.[1] | >98%[11] |
| Hydrogenation | Ester by-products[9] | Converts impurities into the desired product, increasing yield.[9] | Requires high pressure and temperature; catalyst can be expensive and prone to poisoning.[9] | Can achieve high conversion of esters to NPG (>99% selectivity).[5] |
| Adsorption | Organic impurities, color-forming substances[1] | Can remove trace impurities and improve product appearance. | Adsorbent has a finite capacity and needs regeneration or replacement.[1] | N/A (typically used as a polishing step) |
| Ion Exchange | Ionic catalyst residues[1] | Highly selective for ionic impurities. | Resins need regeneration; not effective for non-ionic impurities. | N/A (removes specific ionic contaminants) |
Visualizations
Caption: Workflow for the purification of neopentyl glycol.
Caption: Decision tree for troubleshooting crystallization issues.
References
- 1. koyonchem.com [koyonchem.com]
- 2. US2865819A - Purification of neopentylglycol by azeotropic distillation - Google Patents [patents.google.com]
- 3. Investigation on thermodynamics in separation for ethylene glycol neopentyl glycol system by azeotropic distillation | PDF [slideshare.net]
- 4. US4038329A - Process for purification of neopentyl glycol - Google Patents [patents.google.com]
- 5. US20160031775A1 - System And Method For Producing Neopentyl Glycol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.intratec.us [cdn.intratec.us]
- 8. jiuanchemical.com [jiuanchemical.com]
- 9. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Preparation of Neopentyl Alcohol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of neopentyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound include the reduction of pivalic acid or its derivatives, the Grignard reaction between a tert-butyl magnesium halide and formaldehyde, the Cannizzaro or Tishchenko reactions of pivalaldehyde, and the reaction of diisobutylene via a hydroperoxide intermediate.[1][2][3]
Q2: I am seeing a significant amount of neopentylamine in my product after reducing pivalamide with LiAlH4. How can I avoid this?
A2: The formation of neopentylamine is a known side reaction when reducing pivalamide with lithium aluminum hydride.[1] To circumvent this, consider using a different starting material for the reduction, such as pivalic acid or a pivalate ester (e.g., methyl pivalate or ethyl pivalate). These starting materials will yield this compound without the formation of the amine byproduct.
Q3: My this compound, prepared via the Grignard reaction, has a purity of only 98%. What are the likely impurities?
A3: The Grignard reaction of tert-butylmagnesium chloride with formaldehyde can be complex to control, leading to impurities.[1] Side reactions in Grignard syntheses can include the formation of byproducts from the reaction of the Grignard reagent with unreacted starting materials or intermediates.[4][5] Additionally, if the Grignard reagent is sterically hindered, side reactions like reduction of the carbonyl compound can occur.[5] Careful control of reaction conditions, such as temperature and the rate of addition, is crucial to maximize the purity of the desired alcohol.
Q4: During the synthesis from diisobutylene, I have identified acetone and methanol in my product mixture. Is this expected?
A4: Yes, the synthesis of this compound from diisobutylene proceeds through an acid-catalyzed rearrangement of a tertiary hydroperoxide. An alternative rearrangement of this hydroperoxide can lead to the formation of acetone, methanol, and small amounts of methyl neopentyl ketone as side products.[3]
Q5: I am attempting a Cannizzaro reaction with pivalaldehyde, but I am observing the formation of an ester. What is happening?
A5: While the Cannizzaro reaction of a non-enolizable aldehyde like pivalaldehyde should yield this compound and pivalic acid, a competing side reaction known as the Tishchenko reaction can occur, especially in the presence of certain catalysts like aluminum alkoxides.[6][7][8] The Tishchenko reaction leads to the formation of an ester from two molecules of the aldehyde.[8][9] For instance, hydroxypivaldehyde can undergo a Tishchenko reaction to form hydroxypivalic acid neopentyl glycol ester.[9]
Q6: After synthesizing this compound, I treated it with concentrated H2SO4 for purification and observed the formation of alkenes. Why did this happen?
A6: this compound can undergo rearrangement reactions when treated with strong acids like H2SO4 or HCl.[10][11] This is because the protonated alcohol can lose water to form a primary carbocation, which then rapidly rearranges via a methyl shift to a more stable tertiary carbocation.[10] Elimination of a proton from this tertiary carbocation leads to the formation of a mixture of alkenes.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure all reagents are pure and dry, especially for water-sensitive reactions like the Grignard synthesis.[4] Check reaction temperature and time to ensure they are optimal for the chosen method. |
| Competing side reactions. | Review the specific side reactions for your chosen synthesis route (see FAQs above). Adjust reaction conditions (e.g., temperature, catalyst, order of addition) to minimize the formation of byproducts. | |
| Product Contamination with Starting Materials | Inefficient purification. | Optimize the distillation or recrystallization process. Ensure the boiling points or solubilities of the starting materials and product are sufficiently different for effective separation. |
| Formation of Unexpected Byproducts | Rearrangement reactions. | Avoid strongly acidic conditions during workup or purification if rearrangement is a concern.[10][11] |
| Grignard reagent acting as a base. | For Grignard reactions with sterically hindered ketones, the Grignard reagent can act as a base, leading to deprotonation and recovery of the starting ketone after workup.[5] Consider using a less hindered Grignard reagent if possible or carefully controlling the reaction temperature. |
Data Presentation
| Synthesis Method | Reported Yield/Purity | Key Side Products | Reference |
| Reduction of Pivalamide | 42% (for pivalamide to this compound) | Neopentylamine | [12] |
| Grignard Reaction (tert-butylmagnesium chloride and formaldehyde) | 98% purity | Unspecified byproducts | [1] |
| From Diisobutylene | 34-40% of theory | Acetone, Methanol, Methyl neopentyl ketone | [3][13] |
| Cannizzaro Reaction | 50% of both alcohol and carboxylic acid (ideal) | Pivalic acid (as a co-product), Ester from Tishchenko reaction | [6] |
Experimental Protocols
Synthesis of this compound from Diisobutylene [3][13]
This procedure involves two main stages: the preparation of a hydroperoxide and its subsequent decomposition.
A. Preparation of Hydroperoxide
-
In a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 800 g of 30% hydrogen peroxide.
-
Surround the flask with an ice bath and begin rapid stirring.
-
Separately, prepare a cold solution of sulfuric acid by adding 800 g of 95-96% sulfuric acid to 310 g of cracked ice and cool it to 10°C.
-
Once the hydrogen peroxide solution reaches 5-10°C, slowly add the cold sulfuric acid from the dropping funnel over approximately 20 minutes, ensuring the temperature does not exceed 20°C.
-
Add 224.4 g (2 moles) of commercial diisobutylene over 5-10 minutes.
-
Remove the ice bath and replace it with a water bath maintained at approximately 25°C.
-
Maintain vigorous agitation for 24 hours.
-
After 24 hours, stop stirring and transfer the mixture to a 2-liter separatory funnel to allow the layers to separate.
B. Decomposition of Hydroperoxide
-
Separate the upper organic layer (240-250 g) and add it with vigorous stirring to 500 g of 70% sulfuric acid in a 1-liter three-necked round-bottomed flask fitted with a thermometer, stirrer, and dropping funnel, surrounded by an ice bath.
-
Maintain the reaction temperature at 15-25°C during the addition, which should take 65-75 minutes.
-
Continue stirring for 30 minutes at 5-10°C, then allow the reaction mixture to stand for 0.5-3 hours until the two layers are completely separated.
-
Transfer the mixture to a separatory funnel, allow it to stand for about 15 minutes, and then draw off the lower layer into 1 liter of water.
-
Distill the resulting mixture from a 3-liter flask without fractionation until 50-100 ml of water has been collected.
-
Separate the upper organic layer from the distillate (180-190 g) and dry it over anhydrous magnesium sulfate.
-
Filter the dried organic layer with the aid of a small amount of ether and distill it through an efficient fractionating column.
-
Collect the fraction that boils at 111-113°C. The yield is typically 60-70 g (34-40% of theory, based on the diisobutylene).
Visualizations
Caption: Synthetic pathways to this compound and associated side reactions.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. quora.com [quora.com]
- 11. youtube.com [youtube.com]
- 12. CN103641681A - Synthetic method of this compound of high purity - Google Patents [patents.google.com]
- 13. Preparation of this compound - Chempedia - LookChem [lookchem.com]
Technical Support Center: Optimizing Neopentyl Alcohol Esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of neopentyl alcohol.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this compound esterification are common and can often be attributed to the reversible nature of the Fischer esterification reaction.[1][2] Several factors can be optimized to drive the reaction toward the product and increase the yield:
-
Water Removal: The esterification reaction produces water as a byproduct.[3] According to Le Chatelier's principle, removing water as it forms will shift the equilibrium towards the formation of the ester.[4][5] This can be achieved by:
-
Excess Reactant: Using a stoichiometric excess of one of the reactants, typically the less expensive one (often the carboxylic acid), can push the equilibrium towards the product.[4][8] A molar ratio of 3:1 for hexanoic acid to neopentyl glycol has been shown to be effective.
-
Catalyst Activity: Ensure the acid catalyst is active and used in a sufficient amount. Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and acidic ion-exchange resins like Amberlyst-15.[9][10][11] Catalyst loading can range from 0.5 to 1.5 wt%.
-
Reaction Temperature and Time: Higher temperatures generally increase the reaction rate.[1] However, excessively high temperatures can lead to side reactions. A typical temperature range for neopentyl glycol esterification is 150-210°C (423-483 K).[10] The reaction time should be optimized; reactions are often run for several hours to reach equilibrium.[9]
Q2: The reaction seems to be very slow. What factors could be affecting the reaction rate?
A2: The rate of esterification can be influenced by several factors:
-
Steric Hindrance: this compound, while a primary alcohol, has a bulky neopentyl group which can cause steric hindrance, slowing down the nucleophilic attack of the alcohol on the protonated carboxylic acid.[12]
-
Catalyst Concentration: Insufficient catalyst loading will result in a slower reaction rate. The concentration of the acid catalyst directly impacts the rate of protonation of the carboxylic acid, which is a key step in the reaction mechanism.[13]
-
Temperature: As with most chemical reactions, lower temperatures will lead to a slower reaction rate. Increasing the temperature will generally accelerate the reaction.[1]
-
Mixing: Inadequate mixing can lead to poor contact between the reactants and the catalyst, especially in heterogeneous catalysis, thereby slowing down the reaction.
Q3: I am observing the formation of byproducts. What are they and how can I minimize them?
A3: Side reactions can reduce the yield and complicate the purification of the desired ester.
-
Dehydration of this compound: At high temperatures and in the presence of a strong acid catalyst, this compound can undergo dehydration to form alkenes. This can be minimized by carefully controlling the reaction temperature.
-
Ether Formation: Under acidic conditions, two molecules of this compound can potentially react to form a di-neopentyl ether, although this is generally less favorable than esterification.
-
Charring/Decomposition: Prolonged heating at high temperatures can lead to the decomposition and charring of the organic material.
To minimize byproduct formation, it is crucial to optimize the reaction conditions, including temperature, reaction time, and catalyst loading.
Q4: How should I purify my neopentyl ester product?
A4: The purification process typically involves several steps to remove unreacted starting materials, the acid catalyst, and any byproducts.
-
Neutralization and Washing: After the reaction is complete, the mixture should be cooled and then washed with water to remove any water-soluble impurities. A subsequent wash with a weak base, such as a 5% aqueous sodium bicarbonate solution, is crucial to neutralize the acid catalyst and any unreacted carboxylic acid.[4] Be cautious during this step as the neutralization of acid will produce carbon dioxide gas, leading to pressure buildup in a separatory funnel.[14]
-
Extraction: The ester can be extracted into an organic solvent if it is not already in one.
-
Drying: The organic layer containing the ester should be dried over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove any residual water.[4][14]
-
Distillation: The final purification step is typically distillation to separate the ester from any remaining impurities and the solvent.[14][15]
Frequently Asked Questions (FAQs)
Q: What is the typical molar ratio of carboxylic acid to this compound to use?
A: To maximize the yield, it is common to use an excess of one of the reactants. For the esterification of neopentyl glycol with hexanoic acid, molar ratios of acid to alcohol ranging from 1.5:1 to 6:1 have been investigated, with a ratio of 3:1 showing high conversion.[10]
Q: Which catalyst is best for this compound esterification?
A: Both homogeneous and heterogeneous acid catalysts are effective.
-
Homogeneous Catalysts: Sulfuric acid and p-toluenesulfonic acid are commonly used and are very effective.[9][10]
-
Heterogeneous Catalysts: Acidic ion-exchange resins like Amberlyst-15 are also a good option.[9][11] They have the advantage of being easily separated from the reaction mixture by filtration.[11]
Q: What is a Dean-Stark apparatus and why is it used?
A: A Dean-Stark apparatus is a piece of laboratory glassware used to collect water from a reaction mixture.[6] In esterification, it is used in conjunction with a reflux condenser to continuously remove the water produced during the reaction.[3] This shifts the reaction equilibrium towards the products, thereby increasing the yield.[6]
Q: How does the steric hindrance of this compound affect the reaction?
A: The bulky tertiary butyl group adjacent to the primary alcohol in this compound creates steric hindrance.[12] This can make it more difficult for the alcohol to act as a nucleophile and attack the carbonyl carbon of the carboxylic acid, which can slow down the reaction rate compared to less hindered primary alcohols.[12]
Data Presentation
Table 1: Reaction Conditions for Neopentyl Glycol Dihexanoate Synthesis
| Parameter | Range Investigated | Optimal Value for High Conversion | Reference |
| Temperature | 423 - 483 K (150 - 210 °C) | 483 K (210 °C) | [10] |
| Molar Ratio (Hexanoic Acid:Neopentyl Glycol) | 1.5:1 - 6:1 | 3:1 | [10] |
| Catalyst Amount (H₂SO₄) | 0.5 - 1.5 wt% | 1.5 wt% | [10] |
| Pressure | 0.5 - 50 kPa | 0.5 kPa | [10] |
Table 2: Typical Reaction Parameters for Fischer Esterification of Primary Alcohols
| Parameter | Typical Value/Condition | Reference |
| Reactants | ||
| Alcohol to Carboxylic Acid Ratio | 1:1 to 1:4 (excess acid) | [15] |
| Catalyst | ||
| Sulfuric Acid (H₂SO₄) | Catalytic amount (e.g., 1 mL for a ~0.15 mol scale reaction) | [14] |
| p-Toluenesulfonic acid (p-TsOH) | 1 wt% of reactants | [16] |
| Amberlyst-15 | 15 wt% of the limiting reactant | [11] |
| Reaction Conditions | ||
| Temperature | Reflux (boiling point of the solvent) | [4] |
| Reaction Time | 1 - 6 hours | [4][10] |
| Water Removal | Dean-Stark trap with toluene or xylene | [7][16] |
| Work-up | ||
| Washing | 5% Sodium Bicarbonate, Water, Brine | [4][17] |
| Drying Agent | Anhydrous Sodium Sulfate or Magnesium Sulfate | [4][14] |
| Purification | Distillation | [14][15] |
Experimental Protocols
Protocol 1: Synthesis of Neopentyl Acetate via Fischer Esterification
This protocol is adapted from standard Fischer esterification procedures for primary alcohols.
Materials:
-
This compound
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Toluene (optional, for Dean-Stark)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Dean-Stark apparatus (optional)
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound and a 2 to 3-fold molar excess of glacial acetic acid.[15]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1 mL for a 0.1-0.2 mole scale reaction) to the flask while swirling.[14]
-
Reflux: Add a few boiling chips and attach a reflux condenser. If using a Dean-Stark trap, fill it with toluene and place it between the flask and the condenser. Heat the mixture to reflux using a heating mantle and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap.
-
Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic mixture with water to remove the bulk of the excess acetic acid and sulfuric acid.
-
Carefully wash the organic layer with 5% sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ gas will be evolved, so vent the separatory funnel frequently.[14] Continue washing until the aqueous layer is basic to litmus paper.
-
Wash the organic layer with saturated brine solution to aid in the removal of water.[17]
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.[14]
-
Purification: Decant or filter the dried liquid into a clean, dry round-bottom flask. Purify the neopentyl acetate by simple distillation, collecting the fraction that boils at the expected temperature for the product.
Mandatory Visualization
Caption: Workflow for optimizing this compound esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 7. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. ukessays.com [ukessays.com]
- 9. Synthesis of neopentyl glycol and ethylene glycol esters by fatty acids in the presence of acidic ion exchange resin catalyst [icc.journals.pnu.ac.ir]
- 10. asianpubs.org [asianpubs.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemistry 210 Experiment 7 [home.miracosta.edu]
- 15. community.wvu.edu [community.wvu.edu]
- 16. researchgate.net [researchgate.net]
- 17. Isolation of Caffeine [jan.ucc.nau.edu]
Technical Support Center: Grignard Synthesis of Neopentyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of neopentyl alcohol synthesized via the Grignard reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Grignard reaction to form the neopentyl magnesium halide has not started. What are the common causes and solutions?
A1: Initiation failure is a frequent challenge, often due to the presence of moisture or a passivating oxide layer on the magnesium surface. The steric hindrance of the neopentyl group can also lead to a sluggish reaction.[1][2]
Troubleshooting Steps:
-
Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight at >120°C or by flame-drying under a stream of inert gas (e.g., nitrogen or argon). Solvents like diethyl ether or Tetrahydrofuran (THF) must be anhydrous.[1][3]
-
Activate the Magnesium Surface: The oxide layer on the magnesium turnings must be disrupted.
-
Apply Local Heating: Gently warming a small spot of the reaction flask with a heat gun can often provide the activation energy needed to initiate the reaction. Be prepared to cool the flask in an ice bath once the reaction begins, as it is exothermic.[1]
-
Solvent Choice: The formation of Grignard reagents from sterically hindered halides like neopentyl bromide can be slow in diethyl ether. Tetrahydrofuran (THF) is a more polar solvent that can significantly improve the rate of formation and stability of the Grignard reagent.[1][2]
Q2: My overall yield of this compound is significantly lower than expected. What are the primary causes of yield loss?
A2: Low yields can result from issues during the formation of the Grignard reagent or during its reaction with formaldehyde. Several side reactions can consume the Grignard reagent or the product.
Troubleshooting Steps:
-
Reagent Quenching: The Grignard reagent is a very strong base and is readily quenched by protic sources. The most common culprit is water, but atmospheric oxygen can also react to form magnesium alkoxides.[3][6] Ensure the entire reaction, including the workup, is protected under an inert atmosphere.
-
Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with unreacted neopentyl halide to form a dimer (2,2,5,5-tetramethylhexane).[1][6] This can be minimized by the slow, dropwise addition of the neopentyl halide solution to the magnesium suspension, which keeps the halide concentration low.[3]
-
Temperature Control: The addition of formaldehyde to the Grignard reagent is highly exothermic. If the temperature rises uncontrollably, side reactions can occur. It is crucial to cool the Grignard solution in an ice bath during the addition of formaldehyde.[1]
-
Titrate the Grignard Reagent: The actual concentration of your prepared Grignard reagent may be lower than the theoretical value due to the side reactions mentioned above. Titrating the reagent before use (see Protocol 3) allows for a more accurate stoichiometry in the subsequent reaction with formaldehyde.[1]
Q3: How should I handle formaldehyde for this reaction to ensure it is reactive and pure?
A3: Formaldehyde is a gas at room temperature. For laboratory-scale synthesis, it is most effectively and safely generated in-situ by the thermal depolymerization of its solid polymer, paraformaldehyde.
Procedure:
-
Place dry paraformaldehyde in a separate flask connected to the main reaction vessel via a glass tube.
-
Heat the paraformaldehyde to a high temperature (e.g., 180-200°C).[1]
-
The resulting formaldehyde gas is then passed through a drying agent (e.g., a trap containing P₂O₅ on glass wool) before being bubbled through the cooled Grignard solution. Caution: Formaldehyde is toxic and a suspected carcinogen. This procedure must be performed in a well-ventilated fume hood.[1]
Q4: My crude product contains a high-boiling, non-polar impurity. What is it and how do I prevent it?
A4: This impurity is likely the Wurtz coupling product, 2,2,5,5-tetramethylhexane, formed by the reaction of neopentyl magnesium halide with unreacted neopentyl halide.[1][3]
Prevention Strategies:
-
Slow Addition: Add the neopentyl halide solution dropwise to the magnesium turnings. This maintains a low concentration of the halide, favoring the formation of the Grignard reagent over the coupling reaction.[3]
-
Use Excess Magnesium: Employing a slight excess of magnesium can help ensure that the alkyl halide reacts preferentially with the metal surface rather than the formed Grignard reagent.[1]
-
Efficient Stirring: Vigorous stirring ensures the alkyl halide reacts quickly upon addition and prevents localized high concentrations.
Quantitative Data Summary
While precise yields are highly dependent on specific reaction conditions and scale, the following table summarizes key parameters and their expected impact on the yield of this compound.
| Parameter | Sub-Optimal Condition | Recommended Condition | Expected Impact on Yield | Reference |
| Solvent | Diethyl Ether | Anhydrous Tetrahydrofuran (THF) | Increase | [1] |
| Reagent Addition | Rapid addition of neopentyl halide | Slow, dropwise addition of neopentyl halide | Increase (minimizes Wurtz coupling) | [3] |
| Atmosphere | Air | Dry Nitrogen or Argon | Increase (prevents quenching) | [3][6] |
| Workup | Acidic quench (e.g., HCl) | Quench with saturated aqueous NH₄Cl | Increase/Improve Purity | [1] |
| Temperature Control | No cooling during formaldehyde addition | Maintain 0-10°C during formaldehyde addition | Increase (minimizes side reactions) | [1] |
Experimental Protocols
Protocol 1: Preparation of Neopentyl Magnesium Bromide
-
Apparatus Setup: Assemble a 500 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool.
-
Reagent Charging: To the flask, add magnesium turnings (e.g., 1.2 equivalents) and a single crystal of iodine.
-
Initiation: Add approximately 50 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of neopentyl bromide (1.0 equivalent) in 100 mL of anhydrous THF.
-
Reaction: Add about 10-15 mL of the neopentyl bromide solution to the magnesium suspension. The disappearance of the iodine color and the appearance of cloudiness or gentle reflux indicates initiation. If the reaction does not start, gently warm the flask with a heat gun.[1]
-
Addition: Once initiated, add the remaining neopentyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture and gently reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting greyish solution is your Grignard reagent. Cool to room temperature.[7]
Protocol 2: Reaction with Formaldehyde and Workup
-
Formaldehyde Generation: Set up a separate flask with dry paraformaldehyde and a heating mantle, connected to the Grignard reaction flask via a delivery tube.
-
Reaction: Cool the prepared Grignard reagent solution to 0°C in an ice bath. Begin heating the paraformaldehyde to 180-200°C, bubbling the resulting formaldehyde gas through the stirred Grignard solution.[1]
-
Quenching: Once the reaction is complete (monitored by TLC or quenching a small aliquot), cool the mixture back to 0°C. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dilute the organic phase. Wash the organic layer with water and then with brine.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound can be purified by distillation (b.p. 113-114°C) or recrystallization (m.p. 52-56°C).[8]
Protocol 3: Titration of the Grignard Reagent
-
Preparation: Accurately weigh a small amount of a suitable indicator, such as diphenylacetic acid, into a dry flask under an inert atmosphere. Add anhydrous THF to dissolve it.
-
Titration: Fill a dry burette with the prepared neopentyl magnesium bromide solution.
-
Endpoint: Slowly titrate the indicator solution with the Grignard reagent while stirring vigorously. The endpoint is the first appearance of a persistent pale yellow color, which indicates that all the acidic protons of the indicator have been consumed.[1]
-
Calculation: Record the volume of the Grignard reagent added and calculate its molarity using the formula: Molarity (M) = Moles of indicator / Volume of Grignard reagent (L).[1]
Visualizations
Caption: Troubleshooting workflow for initiating the Grignard reaction.
Caption: Reaction pathway for this compound and common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mit.edu [web.mit.edu]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Grignard Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. grokipedia.com [grokipedia.com]
Technical Support Center: Workup Procedures for Neopentyl Alcohol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for the workup of common reactions involving neopentyl alcohol.
Esterification of this compound
The Fischer esterification is a common method for converting this compound into its corresponding ester. The workup for this reaction is critical for isolating a pure product.
Experimental Protocol: Fischer Esterification of this compound
Objective: To synthesize neopentyl acetate from this compound and acetic acid.
Reagents and Equipment:
-
This compound
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether (or other suitable extraction solvent)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, Erlenmeyer flask, distillation apparatus
-
pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, an excess of glacial acetic acid (typically 2-3 equivalents), and a catalytic amount of concentrated sulfuric acid (a few drops).
-
Reflux: Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the crude neopentyl acetate by distillation.
Troubleshooting Guide: Esterification
| Issue | Possible Cause | Solution |
| Poor yield of ester | Incomplete reaction. | Increase the reflux time or use a larger excess of the carboxylic acid to drive the equilibrium towards the product.[3] |
| Loss of product during workup. | Ensure the pH of the aqueous layer is basic after the bicarbonate wash to prevent hydrolysis of the ester. Avoid vigorous shaking that can lead to emulsions. | |
| Difficulty in separating layers | Formation of an emulsion. | Add brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can prevent emulsion formation. |
| Product is water-soluble. | For smaller, more polar esters, the product may have some water solubility. Saturating the aqueous layer with salt (brining out) can reduce the solubility of the ester in the aqueous phase. | |
| Product is not pure after workup | Incomplete removal of starting materials or byproducts. | Ensure thorough washing with sodium bicarbonate to remove all acidic impurities.[1] Distillation is crucial for separating the ester from unreacted this compound. |
FAQs: Esterification
Q1: Why is an excess of carboxylic acid used?
A1: Fischer esterification is an equilibrium reaction.[4] Using an excess of one reactant (usually the less expensive one, which is often the carboxylic acid) shifts the equilibrium towards the formation of the ester, increasing the yield, according to Le Châtelier's principle.[5]
Q2: What is the purpose of the sodium bicarbonate wash?
A2: The sodium bicarbonate wash is crucial for neutralizing the acidic catalyst (sulfuric acid) and any unreacted carboxylic acid.[6][7] Removing these acidic components is essential for preventing the reverse reaction (ester hydrolysis) and for obtaining a pure product.
Q3: My ester has a fruity smell, but the yield is low. What could be the reason?
A3: A fruity smell indicates the formation of the ester.[8] A low yield could be due to an incomplete reaction or loss of product during the workup.[2] Ensure you have refluxed for a sufficient amount of time and have performed the aqueous washes carefully to avoid product loss.
Oxidation of this compound
The oxidation of this compound to pivaldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The Swern and PCC oxidations are common methods.
Experimental Protocol: Swern Oxidation of this compound
Objective: To oxidize this compound to pivaldehyde using a Swern oxidation.
Reagents and Equipment:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Water, Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, dropping funnel, low-temperature thermometer, magnetic stirrer, separatory funnel
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: Slowly add a solution of DMSO in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.[9]
-
Addition of Alcohol: Add a solution of this compound in anhydrous DCM dropwise, keeping the temperature below -70 °C. Stir for 30 minutes.[9]
-
Addition of Base: Add triethylamine dropwise, again maintaining the low temperature. Stir for 30 minutes at -78 °C and then allow the reaction to warm to room temperature.[9]
-
Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with water and then brine.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Pivaldehyde can be purified by distillation. Alternatively, a bisulfite workup can be used to purify the aldehyde.[11][12]
Troubleshooting Guide: Oxidation
| Issue | Possible Cause | Solution |
| Low or no product formation | Reagents are not anhydrous. | The Swern oxidation is highly sensitive to moisture. Ensure all glassware is flame-dried and all reagents and solvents are anhydrous. |
| Reaction temperature was not maintained. | Maintaining a low temperature (-78 °C) is critical for the stability of the reactive intermediates.[13] Use a properly prepared dry ice/acetone bath and monitor the internal temperature. | |
| Formation of byproducts | Over-oxidation to carboxylic acid (with stronger oxidants). | Use mild oxidizing agents like PCC or a Swern oxidation to selectively form the aldehyde.[14][15] |
| Rearrangement products. | While less common in these mild oxidations, ensure the reaction conditions do not become acidic, which could promote carbocation formation and rearrangement. | |
| Difficult workup with PCC | Formation of a thick, tarry precipitate of chromium salts. | Add Celite or silica gel to the reaction mixture before adding the PCC.[16][17] This will adsorb the chromium byproducts, making them easier to remove by filtration through a pad of Celite.[17] |
FAQs: Oxidation
Q1: Why is the Swern oxidation performed at such a low temperature?
A1: The reactive intermediate in the Swern oxidation, the alkoxysulfonium ylide, is unstable at higher temperatures and can undergo side reactions.[13] Maintaining the temperature at -78 °C ensures the stability of this intermediate and leads to a cleaner reaction.
Q2: What is the purpose of Celite in a PCC oxidation?
A2: The reduced chromium species produced during a PCC oxidation often form a tarry, difficult-to-handle precipitate.[18] Adding an inert solid like Celite provides a high-surface-area support for these byproducts to adsorb onto, making them easy to remove by simple filtration.[16][17]
Q3: How can I effectively remove the smell of dimethyl sulfide from the Swern oxidation workup?
A3: Dimethyl sulfide is a volatile and odorous byproduct of the Swern oxidation. Rinsing glassware with a bleach solution can help to oxidize the dimethyl sulfide to the odorless dimethyl sulfoxide.
Etherification of this compound
The Williamson ether synthesis is a versatile method for preparing ethers from this compound.
Experimental Protocol: Williamson Ether Synthesis with this compound
Objective: To synthesize neopentyl methyl ether.
Reagents and Equipment:
-
This compound
-
Sodium hydride (NaH)
-
Methyl iodide (or other primary alkyl halide)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Water, Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous THF. Cool the suspension in an ice bath. Slowly add a solution of this compound in anhydrous THF. Allow the mixture to stir at room temperature until hydrogen gas evolution ceases.[19]
-
Nucleophilic Substitution: Cool the resulting alkoxide solution in an ice bath and add methyl iodide dropwise. Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting alcohol. Gentle heating may be required.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution to destroy any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and add water and an extraction solvent (e.g., diethyl ether). Separate the layers.
-
Washing: Wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude ether can be purified by distillation.
Troubleshooting Guide: Etherification
| Issue | Possible Cause | Solution |
| Low yield of ether | Incomplete formation of the alkoxide. | Ensure the this compound is completely deprotonated by using a sufficient amount of a strong base like NaH and allowing enough time for the reaction.[19] |
| Elimination side reaction. | The Williamson ether synthesis is an SN2 reaction and is most efficient with primary alkyl halides.[20] Using secondary or tertiary alkyl halides will lead to elimination as a major side reaction.[21] | |
| Recovery of starting alcohol | The reaction did not go to completion. | Increase the reaction time or gently heat the reaction mixture after the addition of the alkyl halide. |
FAQs: Etherification
Q1: Why is it important to use a primary alkyl halide in the Williamson ether synthesis?
A1: The Williamson ether synthesis proceeds via an SN2 mechanism.[20][21] This reaction is sensitive to steric hindrance at the electrophilic carbon. Primary alkyl halides are the least sterically hindered and therefore give the best yields. Secondary and tertiary alkyl halides will predominantly undergo elimination (E2) in the presence of a strong base like an alkoxide, leading to the formation of alkenes instead of the desired ether.[20]
Q2: Can I use neopentyl bromide and sodium methoxide to make neopentyl methyl ether?
A2: While theoretically possible, this is not the preferred route. Neopentyl halides are sterically hindered at the β-carbon, which can slow down the SN2 reaction and promote elimination. It is generally better to use the less hindered alkyl halide (methyl iodide) and the more hindered alkoxide (sodium neopentoxide).[19]
Q3: What are some common side reactions in the Williamson ether synthesis?
A3: The main side reaction is elimination of the alkyl halide to form an alkene, which is favored with sterically hindered alkyl halides and at higher temperatures.[20] If an aryloxide is used as the nucleophile, alkylation on the aromatic ring can also occur as a side reaction.[20]
Data Presentation
Table 1: Typical Reagents and Conditions for this compound Reactions
| Reaction | Reagents | Solvent | Temperature | Typical Yield |
| Esterification | This compound, Acetic acid, H₂SO₄ (cat.) | None (neat) or Toluene | Reflux | 60-80% |
| Swern Oxidation | This compound, (COCl)₂, DMSO, Et₃N | Dichloromethane | -78 °C to RT | 85-95% |
| PCC Oxidation | This compound, PCC, Celite | Dichloromethane | Room Temperature | 80-90% |
| Etherification | This compound, NaH, CH₃I | THF or DMF | 0 °C to RT/Reflux | 70-90% |
Visualizations
Experimental Workflow: Fischer Esterification Workup
References
- 1. cerritos.edu [cerritos.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. koyonchem.com [koyonchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. csub.edu [csub.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 11. Workup [chem.rochester.edu]
- 12. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Swern Oxidation [organic-chemistry.org]
- 14. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 20. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Preventing Byproduct Formation in Neopentyl Glycol Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during neopentyl glycol (NPG) polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts encountered in neopentyl glycol polymerization?
A1: Byproducts in neopentyl glycol (NPG) polymerization can originate from two main sources: impurities in the NPG monomer itself and side reactions during the polymerization process.
-
Impurities from NPG Synthesis:
-
Unreacted Monomers: Residual isobutyraldehyde and formaldehyde from the NPG synthesis process can remain.[1]
-
Side-Reaction Products: Byproducts from the aldol condensation and Cannizzaro reactions during NPG synthesis, such as hydroxypivaldehyde dimers and other oligomers, can be present.[1]
-
Catalyst Residues: Residual catalysts from the NPG manufacturing process may persist.[1]
-
-
Byproducts from Polymerization:
-
Cyclic Oligomers: These are formed through intramolecular "backbiting" reactions, where a polymer chain end attacks an ester linkage on the same chain.[2] This is more prevalent at high temperatures and high dilutions.
-
Degradation Products: At elevated temperatures (typically above 220°C), thermal degradation of the polyester can occur, leading to discoloration (yellowing) and the formation of various decomposition products.[3] In the presence of alkali salts or bases, NPG itself can decompose at temperatures above 140°C into methanol, isobutanol, isobutyraldehyde, and formaldehyde.[4]
-
Products of Stoichiometric Imbalance: A significant challenge in NPG polymerization is the sublimation of NPG at reaction temperatures, especially under vacuum.[3] This loss of NPG leads to an excess of the diacid component, resulting in a polymer with a different molecular weight and end-group composition than intended.[3]
-
Q2: How does the purity of neopentyl glycol affect polymerization?
A2: The purity of neopentyl glycol is critical for a successful polymerization. Impurities can have several detrimental effects:
-
Chain Termination: Monofunctional impurities can act as chain terminators, limiting the final molecular weight of the polyester.
-
Discoloration: Impurities can lead to yellowing of the final polymer, especially at high reaction temperatures.
-
Inconsistent Properties: The presence of byproducts can affect the mechanical and thermal properties of the resulting polymer, such as its glass transition temperature (Tg) and hydrolytic stability.[1]
To ensure high-quality polymers, it is recommended to use high-purity NPG. Purification methods for NPG include distillation, crystallization, and ion exchange to remove impurities.[1]
Q3: What causes discoloration in neopentyl glycol polyesters and how can it be prevented?
A3: Discoloration, typically yellowing, in NPG polyesters is often a result of thermal degradation at high temperatures or the presence of impurities.
Prevention Strategies:
-
Temperature Control: Avoid excessive reaction temperatures. It is generally advised not to exceed 220°C during the esterification process.[3]
-
Inert Atmosphere: Conduct the polymerization under an inert atmosphere, such as nitrogen, to prevent oxidation, which can contribute to color formation.
-
High-Purity Monomers: Use high-purity NPG and diacids to minimize side reactions that can lead to colored byproducts.
-
Catalyst Selection: The choice of catalyst can influence the color of the final polymer. Some catalysts may be more prone to causing discoloration than others. Tin-based catalysts are commonly used for NPG polyesterification.[3][5]
Troubleshooting Guides
Issue 1: Low Molecular Weight of the Final Polyester
-
Possible Cause 1: Sublimation of Neopentyl Glycol
-
Explanation: NPG has a high melting point (around 127°C) and a relatively low boiling point under vacuum, causing it to sublime at typical reaction temperatures (200-220°C).[3] This leads to a loss of NPG from the reaction mixture, disrupting the molar ratio of diol to diacid.
-
Solution: Introduce a small amount (0.2-1% by weight of the final polyester) of a lower-boiling-point glycol, such as ethylene glycol or propylene glycol, to the reaction mixture.[3] This co-glycol helps to reduce the sublimation of NPG, allowing for better control over the stoichiometry.[3]
-
-
Possible Cause 2: Inefficient Water Removal
-
Explanation: The polycondensation reaction is an equilibrium process. Inefficient removal of the water byproduct will shift the equilibrium back towards the reactants, preventing the formation of high-molecular-weight polymer chains.
-
Solution: Apply a vacuum during the later stages of the polymerization to effectively remove water and drive the reaction to completion. Ensure the vacuum system is leak-free and operating efficiently.
-
-
Possible Cause 3: Impurities in Monomers
-
Explanation: Monofunctional impurities in either the NPG or the diacid will act as chain stoppers, limiting the polymer chain growth.
-
Solution: Use high-purity monomers. If necessary, purify the monomers before use.
-
Issue 2: Gel Formation in the Reactor
-
Possible Cause 1: Polyfunctional Impurities
-
Explanation: The presence of impurities with a functionality greater than two (e.g., glycerol or trimethylolpropane) can lead to branching and cross-linking, resulting in gel formation.[6]
-
Solution: Ensure the purity of the monomers and that there is no contamination with polyfunctional alcohols or acids.
-
-
Possible Cause 2: Uncontrolled Reaction Temperature
-
Explanation: Excessively high temperatures can lead to side reactions that may cause cross-linking, particularly if unsaturated monomers are used.
-
Solution: Implement precise temperature control throughout the polymerization process.
-
Quantitative Data
The following tables provide quantitative data from example experimental protocols for the synthesis of NPG polyesters.
Table 1: Influence of Ethylene Glycol as a Co-monomer on NPG-Adipic Acid Polymerization[3]
| Parameter | Example 1 | Comparative Example |
| Adipic Acid | 4,599 g | 4,599 g |
| Neopentyl Glycol | 4,056 g | 4,147 g |
| Ethylene Glycol | 50 g (0.7% of polyester) | 0 g |
| Catalyst | Tin(II) chloride (200 mg) | Tin(II) chloride (200 mg) |
| Max. Temperature | 200°C | 200°C |
| Final Pressure | 20 mbar | 20 mbar |
| Reaction Time | 30 hours | 30 hours |
| Final Hydroxyl Number | 112 | 157 (not in desired range) |
Table 2: Experimental Conditions for NPG-Adipic Acid Co-polymerization[3][6]
| Parameter | Value |
| Reactants | |
| Adipic Acid | 44.57 kg |
| Neopentyl Glycol | 48.91 kg |
| Ethylene Glycol | 0.5 kg (0.6% of polyester) |
| Catalyst | |
| Tin(II) Chloride | 2 g |
| Reaction Conditions | |
| Initial Stage | Atmospheric pressure, up to 200°C |
| Final Stage | Reduced pressure (down to 120 mbar), 200°C |
| Total Reaction Time | 25 hours |
| Final Product Properties | |
| Hydroxyl Number | 224 |
| Viscosity (25°C) | 2,700 mPa·s |
Experimental Protocols
Protocol 1: Synthesis of Neopentyl Glycol-Adipic Acid Polyester with Minimized NPG Sublimation [3]
This protocol describes a melt polycondensation procedure for synthesizing a neopentyl glycol-based polyester, incorporating a low-boiling point co-glycol to mitigate NPG sublimation.
Materials:
-
Adipic acid (high purity)
-
Neopentyl glycol (high purity)
-
Ethylene glycol
-
Tin(II) chloride (catalyst)
-
Nitrogen gas (high purity)
Equipment:
-
Reaction vessel equipped with a mechanical stirrer, distillation column, condenser, collection flask, nitrogen inlet, and vacuum connection.
-
Heating mantle with a temperature controller.
Procedure:
-
Charging the Reactor:
-
Charge the reaction vessel with 44.57 kg of adipic acid, 48.91 kg of neopentyl glycol, and 0.5 kg of ethylene glycol.
-
Purge the reactor with nitrogen gas to create an inert atmosphere.
-
-
Esterification Stage:
-
Begin stirring the reaction mixture and gradually heat it to 200°C under atmospheric pressure.
-
Water of condensation will begin to distill off and should be collected in the collection flask.
-
Maintain these conditions until the majority of the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Add 2 g of tin(II) chloride catalyst to the reaction mixture.
-
Gradually reduce the pressure in the reactor to 120 mbar while maintaining the temperature at 200°C.
-
Continue the reaction under these conditions to remove the remaining water of condensation.
-
The reaction is complete when the desired hydroxyl number and viscosity are reached (in this example, after a total of 25 hours).
-
-
Product Recovery:
-
Cool the reactor and bring it back to atmospheric pressure with nitrogen.
-
The resulting polyester can then be discharged from the reactor.
-
Visualizations
Caption: Workflow for NPG polymerization showing key stages and potential byproduct formation points.
Caption: A decision tree for troubleshooting common problems in NPG polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US4338431A - Process for the preparation of neopentyl glycol polyesters and co-polyesters - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EP0015431B1 - Process for the preparation of neopentyl glycol polyesters and copolyesters - Google Patents [patents.google.com]
Technical Support Center: Hydrolytic Stability of Neopentyl Polyol Esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the hydrolytic stability of neopentyl polyol esters. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and comparative data.
Frequently Asked Questions (FAQs)
Q1: What are neopentyl polyol esters and why is their hydrolytic stability important?
A1: Neopentyl polyol esters are synthetic lubricants and base fluids synthesized through the esterification of a neopentyl polyol (like neopentyl glycol, trimethylolpropane, or pentaerythritol) with carboxylic acids.[1][2] Their unique molecular structure, which lacks beta-hydrogens, provides excellent thermal and oxidative stability.[3][4] Hydrolytic stability is a critical performance parameter, referring to the ester's ability to resist chemical decomposition in the presence of water.[5] Poor hydrolytic stability can lead to the formation of acids, which can catalyze further degradation, cause corrosion, and lead to the formation of insoluble salts that may block systems.[6]
Q2: What is the primary mechanism of hydrolysis for neopentyl polyol esters?
A2: The primary mechanism is acid-catalyzed hydrolysis.[1] This reaction is essentially the reverse of the esterification synthesis process.[7][8] Any residual acidic impurities from manufacturing or acids formed during hydrolysis can act as catalysts, accelerating the degradation process in an autocatalytic cycle.[1][6] Base-catalyzed hydrolysis, also known as saponification, is less common in typical lubricant applications as the ester is usually present in large excess compared to any strong base.[7]
Q3: What molecular features of neopentyl polyol esters contribute to their hydrolytic stability?
A3: The key feature is the steric hindrance provided by the neopentyl backbone.[6] The bulky groups around the central carbon atom shield the ester linkages from water molecules, making them more difficult to attack. Generally, hydrolytic stability increases with the complexity of the polyol used: esters of pentaerythritol (PE) are typically more stable than those of trimethylolpropane (TMP), which are in turn more stable than neopentyl glycol (NPG) esters due to increased steric hindrance.[1][9] Branching on the acid chain, especially at the alpha-carbon, can also enhance stability.[1][6]
Q4: How does temperature affect the hydrolytic stability of these esters?
A4: The rate of ester hydrolysis increases significantly with temperature.[1] Elevated operating temperatures can dramatically accelerate the degradation of the ester when water is present. This is a crucial factor in high-temperature applications like jet engines and industrial ovens, where maintaining a dry environment is critical.[2][10]
Q5: Can additives influence hydrolytic stability?
A5: Yes. Some additives can negatively impact stability. For instance, certain anti-wear additives like zinc dialkyldithiophosphate (ZDDP) can produce acids when they hydrolyze, which can then catalyze the hydrolysis of the ester base fluid.[5] Conversely, "acid catcher" additives can be used to improve hydrolytic stability by neutralizing the acidic byproducts as they are formed, thereby slowing down the autocatalytic degradation process.[6]
Troubleshooting Guide
Issue 1: My ester is showing an unexpectedly rapid increase in acid number during my experiment.
-
Question: I'm running a stability test, and the acid number of my neopentyl polyol ester is increasing much faster than anticipated. What could be the cause?
-
Answer:
-
High Initial Acid Value: The most likely cause is a high initial acid value in the ester sample. The acid-catalyzed hydrolysis is autocatalytic, meaning the acid produced by the reaction further catalyzes the degradation.[1][7] A high starting acid concentration will significantly shorten the induction period before rapid hydrolysis begins.
-
Water Contamination: Ensure your ester was properly stored and handled to prevent moisture absorption. Neopentyl polyol esters are hygroscopic and can absorb moisture from the air, which is a necessary reactant for hydrolysis.[2][5]
-
Presence of Catalysts: Contamination with certain metals or their ions (e.g., copper, iron) can catalyze the hydrolysis reaction.[1][7] Ensure all glassware and equipment are scrupulously clean.
-
Elevated Temperature: Double-check your experimental temperature. A higher-than-intended temperature will accelerate the rate of hydrolysis.[1]
-
Issue 2: I'm observing the formation of precipitates or sludge in my reaction vessel.
-
Question: During a prolonged hydrolytic stability test, I've noticed the formation of solid residues. What are these and why are they forming?
-
Answer: The precipitates are likely metallic salts. The carboxylic acids formed from the hydrolysis of the ester can react with metal surfaces or metal ions present in the system (e.g., from test coupons or equipment).[6] These salts can be insoluble, leading to the formation of sludge or deposits which can cause blockages in real-world applications.[6]
Issue 3: The results of my hydrolytic stability tests are not reproducible.
-
Question: I am performing replicate experiments using the ASTM D2619 method, but my results for acid number and metal corrosion are inconsistent. What should I check?
-
Answer:
-
Water Purity: The purity of the water used in the test is crucial. Ensure you are using distilled or deionized water as specified, as impurities can affect the reaction.[5]
-
Sample Homogeneity: Ensure the water and ester are properly mixed at the start of the test. Inconsistent mixing can lead to variability in the interfacial area where the reaction primarily occurs.
-
Copper Coupon Preparation: The preparation of the copper test specimen must be consistent. Improperly cleaned or polished coupons can have variable surface reactivity.
-
Bottle Sealing: Ensure the beverage bottles are sealed correctly to prevent any loss of volatile components or ingress of contaminants during the test.
-
Temperature Control: Verify the stability and uniformity of your oven temperature. Fluctuations can lead to inconsistent reaction rates.
-
Experimental Protocols
Key Experiment: ASTM D2619 - Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method)
This method is the standard for evaluating the hydrolytic stability of neopentyl polyol esters.[1][11] It assesses the fluid's resistance to hydrolysis by measuring changes in acidity and the corrosive effect on a copper specimen in the presence of water.
Objective: To determine the hydrolytic stability of a neopentyl polyol ester by measuring the change in its acidity, the acidity of the water layer, and the weight change of a copper test strip after incubation at an elevated temperature.[1][5]
Materials & Apparatus:
-
Pressure-type beverage bottle (e.g., 200-mL/7-oz)
-
Oven with a rotating rack (5 ± 1 rpm) capable of maintaining 93 ± 1°C
-
Copper test strips (as specified in ASTM D130)
-
Analytical balance
-
Separatory funnel
-
Titration equipment for acid number determination (per ASTM D974 or D664)
-
Polishing materials for copper strips (e.g., 240-grit silicon carbide paper)
-
Solvents for cleaning (e.g., isooctane)
Procedure:
-
Preparation:
-
Clean the beverage bottle thoroughly with a suitable detergent and rinse with distilled water.
-
Prepare the copper strip by polishing all surfaces with silicon carbide paper, finishing with a final polish in the direction of the strip's length.
-
Clean the polished strip by wiping it with absorbent paper, then wash it with isooctane, and allow it to air dry.
-
Weigh the prepared copper strip to the nearest 0.1 mg.
-
-
Sample Addition:
-
Add 75 mL of the neopentyl polyol ester sample to the beverage bottle.
-
Add 25 mL of distilled water.
-
Place the weighed copper strip into the bottle.
-
-
Incubation:
-
Cap the bottle tightly.
-
Place the bottle in the oven on the rotating rack.
-
Rotate the bottle end-over-end at 5 rpm for 48 hours at a constant temperature of 93°C.[5]
-
-
Post-Incubation Analysis:
-
After 48 hours, remove the bottle from the oven and allow it to cool to room temperature.
-
Carefully uncap the bottle and transfer the entire contents to a separatory funnel.
-
Allow the oil and water layers to separate completely.
-
Drain the water layer into a clean beaker.
-
Remove the copper strip from the oil layer.
-
-
Measurements:
-
Copper Strip: Carefully clean the copper strip with isooctane and reweigh it to determine the weight change. Visually inspect the strip for tarnishing and corrosion.
-
Oil Layer: Determine the acid number of the separated oil layer using a standard titration method (e.g., ASTM D974).
-
Water Layer: Determine the total acidity of the water layer by titration with a standard base solution.
-
Data Presentation
Table 1: Factors Influencing Hydrolytic Stability of Neopentyl Polyol Esters
| Factor | Influence on Stability | Rationale |
| Polyol Structure | PE > TMP > NPG | Increased steric hindrance around the ester linkage reduces susceptibility to hydrolysis.[1] |
| Acid Structure | Branched > Linear | Branching on the acid, especially at the α-carbon, provides additional steric hindrance.[6] |
| Initial Acid Value | Lower is Better | Reduces the concentration of the catalyst for the autocatalytic hydrolysis reaction.[1][7] |
| Temperature | Lower is Better | The rate of hydrolysis increases with temperature.[1] |
| Water Content | Lower is Better | Water is a key reactant in the hydrolysis process.[5] |
| Metal Contaminants | Absence is Better | Metals like copper can act as catalysts for the hydrolysis reaction.[1][7] |
Table 2: Typical Performance Data from ASTM D2619 Test for a High-Stability Pentaerythritol (PE) Ester
| Parameter | Typical Value |
| Viscosity Change @ 40°C | < ±5% |
| Acid Number Change (mg KOH/g) | < 0.5 |
| Acidity of Water Layer (mg KOH) | < 4.0 |
| Copper Strip Weight Change (mg/cm²) | < 0.2 |
| Copper Strip Appearance | No significant tarnishing or corrosion |
| (Note: These are representative values for a high-performance product. Actual results will vary based on the specific formulation.) |
Visualizations
Caption: Acid-catalyzed hydrolysis of a neopentyl polyol ester.
Caption: Experimental workflow for the ASTM D2619 hydrolytic stability test.
Caption: Key factors influencing the hydrolytic stability of neopentyl polyol esters.
References
- 1. benchchem.com [benchchem.com]
- 2. cnlubricantadditive.com [cnlubricantadditive.com]
- 3. Polyol Ester (POE series)_山东瑞捷新材料_山东瑞捷新材料 [lcruijie.com]
- 4. benchchem.com [benchchem.com]
- 5. ademinsaec.com [ademinsaec.com]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 7. researchgate.net [researchgate.net]
- 8. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 9. Hydrolytic Stability of Ester Oils-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]
- 10. lube-media.com [lube-media.com]
- 11. dl.astm.org [dl.astm.org]
Navigating Neopentyl Glycol Sublimation in Polyester Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals Encountering Challenges with Neopentyl Glycol in Polyester Synthesis, this guide provides in-depth troubleshooting, frequently asked questions, detailed experimental protocols, and critical data to mitigate sublimation-related issues and ensure reaction efficiency and product quality.
Neopentyl glycol (NPG) is a crucial monomer in the synthesis of high-performance polyesters, imparting excellent thermal stability, weather resistance, and hydrolytic stability to the final polymer.[1] However, its tendency to sublime at elevated temperatures and reduced pressures, common conditions in polyesterification, presents significant challenges.[2][3] This guide offers a comprehensive resource to understand, troubleshoot, and control NPG sublimation during your experiments.
Troubleshooting Guides and FAQs
This section addresses common questions and issues encountered during polyester synthesis with neopentyl glycol.
Frequently Asked Questions (FAQs)
Q1: What is neopentyl glycol (NPG) sublimation and why is it a problem in polyester synthesis?
A1: Neopentyl glycol has a relatively high vapor pressure and a low melting point (approximately 127°C), which allows it to transition directly from a solid to a gas phase (sublimation) under the high temperatures (200-220°C) and vacuum conditions (below 50 mbar) typically used in melt polycondensation for polyester synthesis.[2][3] This sublimation leads to several critical issues:
-
Stoichiometric Imbalance: The loss of NPG from the reaction mixture results in an uncontrolled alteration of the molar ratio between the diol (NPG) and the diacid components.[2] This imbalance can negatively impact the final molecular weight, viscosity, and overall properties of the polyester.
-
Equipment Fouling: Sublimed NPG can crystallize in cooler parts of the reactor, such as the distillation column and condenser, leading to blockages.[2] This not only disrupts the reaction but also poses safety risks.
-
Inconsistent Product Quality: The uncontrolled loss of NPG can lead to batch-to-batch variability, affecting the reproducibility of your results.
Q2: What are the primary factors that influence the rate of NPG sublimation?
A2: The rate of NPG sublimation is primarily influenced by two key process parameters:
-
Temperature: Higher reaction temperatures significantly increase the vapor pressure of NPG, leading to a higher rate of sublimation.
-
Pressure: Operating at lower pressures (high vacuum) accelerates the sublimation of NPG.[2]
The interplay between these two factors is critical. Even at moderate temperatures, a high vacuum can cause significant NPG loss.
Q3: How can I detect and quantify the extent of NPG loss during my experiment?
A3: Quantifying NPG loss is crucial for troubleshooting and process optimization. Several analytical methods can be employed:
-
Gas Chromatography (GC): Samples can be taken from the reaction mixture at different time points and analyzed by GC to determine the concentration of unreacted NPG. This allows for the tracking of NPG consumption and potential loss over time.[4] Gas chromatography-mass spectrometry (GC-MS) can also be used for definitive identification.
-
ASTM E202: This standard provides test methods for the analysis of various glycols, including ethylene and propylene glycols, and can be adapted for NPG analysis.[5][6]
-
Gravimetric Analysis: While less precise, collecting and weighing the sublimed NPG from the condenser and other cold parts of the reactor can provide a rough estimate of the material loss.
Q4: What are the most effective strategies to mitigate NPG sublimation?
A4: Several strategies can be implemented to control NPG sublimation:
-
Addition of a Co-glycol: Introducing a small amount (0.1-3% by weight) of a lower-boiling point glycol, such as ethylene glycol or propylene glycol, has been shown to be an effective method.[3] These co-glycols can help to carry over the water of condensation more efficiently at atmospheric pressure, allowing for a more controlled transition to the vacuum stage.
-
Process Optimization: Carefully controlling the temperature and pressure profiles is essential. A two-stage process is often recommended:
-
Esterification Stage: Conduct the initial reaction at atmospheric pressure to remove the bulk of the water of condensation.
-
Polycondensation Stage: Gradually apply vacuum to remove the remaining water and drive the reaction to completion, while carefully monitoring for NPG sublimation.
-
-
Reactor Design: Utilizing a well-designed reactor with an efficient condenser and a packed column can help to reflux sublimed NPG back into the reaction vessel.
Q5: Will adding a co-glycol like ethylene glycol negatively affect the properties of my final polyester?
A5: When used in small quantities (typically 0.2-1% by weight), the addition of a lower-boiling glycol like ethylene glycol does not adversely affect the desirable properties imparted by NPG, such as hydrolysis resistance and thermal stability.[3] However, using substantial amounts of these glycols could potentially compromise these properties.[3]
Quantitative Data on Neopentyl Glycol
Understanding the physical properties of NPG is fundamental to controlling its behavior during synthesis. The following table summarizes key data.
| Property | Value | Unit |
| Melting Point | 124 - 130 | °C |
| Boiling Point | 210 | °C |
| Vapor Pressure | ||
| at 20°C | <0.8 | mm Hg |
| at 20°C | 0.005 | hPa |
| at 25°C | 0.01 | hPa |
| at 50°C | 0.192 | hPa |
| Flash Point | 129 | °C |
| Auto-ignition Temperature | 399 | °C |
Data sourced from references[7][8][9]
Experimental Protocols
This section provides a general methodology for the synthesis of a polyester using neopentyl glycol and adipic acid, incorporating measures to mitigate NPG sublimation.
Materials:
-
Neopentyl Glycol (NPG)
-
Adipic Acid
-
Ethylene Glycol (optional, as a co-glycol)
-
Tin(II) chloride (or other suitable catalyst)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation column with a condenser and collection flask.
-
Heating mantle
-
Vacuum pump
Procedure:
-
Reactor Setup and Inerting:
-
Assemble the reaction apparatus and ensure all joints are well-sealed.
-
Purge the system with nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
-
Charging of Reactants:
-
Charge the reactor with the calculated amounts of neopentyl glycol and adipic acid. A typical molar ratio is slightly in excess of the glycol (e.g., 1.05:1 NPG to adipic acid) to account for potential losses.
-
If using a co-glycol, add 0.5-1.0% by weight of ethylene glycol relative to the total weight of the polyester.
-
-
Esterification Stage (Atmospheric Pressure):
-
Begin stirring the reaction mixture.
-
Gradually heat the reactor to 200°C under a gentle flow of nitrogen.
-
Water of condensation will begin to distill off and should be collected in the receiving flask.
-
Maintain this temperature until the majority of the theoretical amount of water has been collected. This stage can take several hours.
-
-
Polycondensation Stage (Vacuum):
-
Cool the reaction mixture slightly (to around 180°C) and add the catalyst (e.g., Tin(II) chloride).
-
Gradually reduce the pressure in the system using a vacuum pump. A stepwise reduction is recommended to control foaming and minimize NPG carry-over.
-
Slowly increase the temperature back to 200-220°C.[2]
-
Continue the reaction under vacuum until the desired viscosity or acid number is reached. This can be monitored by taking samples periodically for analysis.
-
-
Cooling and Characterization:
-
Once the reaction is complete, cool the polyester under a nitrogen atmosphere.
-
The final product can be characterized by determining its hydroxyl number, acid value, viscosity, and molecular weight.
-
Visualizing the Process and Troubleshooting Logic
To further aid in understanding and troubleshooting, the following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships.
Caption: Troubleshooting workflow for NPG sublimation issues.
Caption: Key factors influencing NPG sublimation rate.
References
- 1. gantrade.com [gantrade.com]
- 2. EP0015431B1 - Process for the preparation of neopentyl glycol polyesters and copolyesters - Google Patents [patents.google.com]
- 3. US4338431A - Process for the preparation of neopentyl glycol polyesters and co-polyesters - Google Patents [patents.google.com]
- 4. CN101995444A - Method for analyzing polyester-based resin - Google Patents [patents.google.com]
- 5. infinitalab.com [infinitalab.com]
- 6. matestlabs.com [matestlabs.com]
- 7. echemi.com [echemi.com]
- 8. neopentyl glycol | 126-30-7 [chemicalbook.com]
- 9. intertekinform.com [intertekinform.com]
Technical Support Center: High-Purity Neopentyl Glycol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of high-purity neopentyl glycol (NPG).
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial synthesis route for high-purity neopentyl glycol (NPG)?
A1: The most common industrial method for producing high-purity NPG involves a two-step process.[1] The first step is the aldol condensation of isobutyraldehyde and formaldehyde to form an intermediate, hydroxypivaldehyde (HPA).[2][3] The second step is the hydrogenation of HPA to yield NPG.[2][4] This hydrogenation route is generally preferred over the alternative Cannizzaro reaction method because it avoids the formation of large quantities of formate salts as by-products.[3][4]
Q2: What are the typical catalysts used for the aldol condensation step?
A2: A variety of catalysts can be used for the aldol condensation of isobutyraldehyde and formaldehyde. Tertiary amines, such as triethylamine, are frequently used.[5][6] Other options include strongly alkaline catalysts like sodium hydroxide, alkali metal carbonates, or solid basic catalysts such as ion exchange resins.[3][4][7] Phase transfer catalysts, like benzyltrimethylammonium hydroxide, have also been shown to be effective, affording high selectivity and yield.[8][9]
Q3: Which catalysts are recommended for the hydrogenation of hydroxypivaldehyde (HPA) to NPG?
A3: Several types of catalysts are effective for the hydrogenation of HPA. Copper-based catalysts are common, including copper chromite (often promoted with manganese or barium), copper-zinc, and copper-aluminum catalysts.[4][7][10] Raney nickel is another widely used catalyst.[4][11] For specific applications, precious metal catalysts such as palladium on carbon, platinum, or ruthenium-based catalysts can also be employed.[3][4][12]
Q4: What are the common impurities and side products I should be aware of during NPG synthesis?
A4: Common impurities can originate from unreacted starting materials like isobutyraldehyde and formaldehyde, or from side reactions.[13] Side products may include various esters (e.g., Tishchenko ester, neopentyl glycol isobutyrate), oligomers like the hydroxypivaldehyde dimer, and other alcohols such as isobutanol and trimethylpentanediol.[4][13][14] If an alkali catalyst is used in the first step, residual metal salts can also be a significant impurity.[11][15]
Q5: How can I purify the final NPG product to achieve high purity?
A5: Several methods are used to purify crude NPG. The most common techniques are distillation (often under vacuum) and crystallization.[2][13] Adsorption using activated carbon can be effective for removing organic impurities and color-forming substances.[13] For removing ionic impurities, particularly after using alkali catalysts, ion exchange resins are employed.[11][13] A combination of saponification with a base like NaOH to remove ester impurities, followed by wiped-film evaporation, is another advanced purification technique.[16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Hydroxypivaldehyde (HPA) | 1. Incorrect Molar Ratio: Improper ratio of isobutyraldehyde to formaldehyde. | 1. Optimize the molar ratio. A slight excess of isobutyraldehyde is often used to ensure complete conversion of formaldehyde.[6] |
| 2. Inefficient Catalyst: Low activity or incorrect amount of aldol condensation catalyst. | 2. Ensure the correct catalyst loading. For triethylamine, a molar ratio of IBD:PFA:TEA of 1.0:1.07:0.06 has been shown to be effective.[17] Consider switching to a more active catalyst like a phase transfer catalyst.[8] | |
| 3. Suboptimal Reaction Temperature: Temperature is too high or too low. | 3. Maintain the reaction temperature within the optimal range, typically between 70-95°C for amine-catalyzed reactions.[4][17] | |
| Low Yield of Neopentyl Glycol (NPG) | 1. Hydrogenation Catalyst Deactivation: Catalyst poisoning, often by residual salts from the aldol step. | 1. Purify the HPA intermediate before hydrogenation to remove catalyst poisons. Methods include filtration, decantation, and extraction.[11][15] If using a Raney nickel catalyst, ensure sodium content is below 15 ppm in the feed.[11] |
| 2. Inefficient Hydrogenation: Suboptimal temperature, pressure, or catalyst choice. | 2. Ensure adequate hydrogen pressure (e.g., 2-10 MPa) and temperature (e.g., 110-170°C).[4] Select a catalyst known for high conversion and selectivity, such as a copper-based or Raney nickel catalyst.[2][4] | |
| 3. Formation of Side Products: Tishchenko ester formation at high temperatures. | 3. Conduct the hydrogenation at a lower temperature. For example, with a Ru/Al₂O₃ catalyst, selectivity decreases significantly above 120°C.[4] | |
| Low Purity of Final NPG Product | 1. Presence of Unreacted Aldehydes: Incomplete conversion in either the aldol or hydrogenation step. | 1. Optimize reaction times and conditions for full conversion. Use purification methods like distillation to remove low-boiling impurities.[13] |
| 2. Ester Impurities: Side reactions forming esters like neopentyl glycol monohydroxypivalate. | 2. Implement a two-stage hydrogenation where esters are hydrogenated at a higher temperature in a second step.[4] Alternatively, use saponification with caustic followed by distillation or wiped-film evaporation.[16] | |
| 3. High Water Content: Incomplete drying after purification. | 3. Ensure efficient water removal during the final distillation steps. Azeotropic distillation can be employed.[14] | |
| Hydrogenation Catalyst Loses Activity Quickly | 1. Catalyst Poisoning by Salts: Sodium or other alkali salts from the aldol condensation catalyst are carried over. | 1. Implement an intermediate purification step for the HPA stream. This can include filtering, decanting, water washing, or extraction to remove salts.[11][15] |
| 2. Sintering of Catalyst: Operating the hydrogenation reactor at excessively high temperatures. | 2. Adhere to the recommended temperature range for your specific catalyst. For many copper-based systems, this is typically 100-250°C.[4] | |
| 3. Acidic By-products: Formation of organic acids during aldol condensation can deactivate the hydrogenation catalyst. | 3. Using a tertiary amine instead of a strong base for the aldol step can reduce the formation of acidic by-products.[6][14] |
Data Presentation: Catalyst Systems and Conditions
Table 1: Aldol Condensation Catalysts and Conditions
| Catalyst Type | Example | Molar Ratio (Reactants:Catalyst) | Temperature (°C) | Conversion / Selectivity | Reference |
| Tertiary Amine | Triethylamine (TEA) | IBD:PFA:TEA = 1.0:1.07:0.06 | 75 | 98.2% IBD Conversion; 94.0% HPA Yield | [17] |
| Anion Exchange Resin | Amberlyst A21 | - | 80 | 88.9% FA Conversion; 94.9% Selectivity | [4] |
| Phase Transfer | Benzyltrimethylammonium Hydroxide | IBD:FA:Catalyst = 1.1:1.0:0.04 | 20 | ~100% Conversion; ~100% Selectivity | [9] |
| Alkali Carbonate | Potassium Carbonate | 2-10% based on IBD weight | 60-75 | Substantially sole product is HPA | [18] |
IBD: Isobutyraldehyde, PFA: Paraformaldehyde, FA: Formaldehyde, HPA: Hydroxypivaldehyde
Table 2: Hydrogenation Catalysts and Conditions for HPA to NPG
| Catalyst | Temperature (°C) | Pressure (MPa) | HPA Conversion (%) | NPG Selectivity (%) | Reference |
| Copper Chromite (Mn-doped) | 120-135 | 8 | 99.9 | 100 | [4] |
| Raney Nickel (Mo-promoted) | 100 | 3 | 99.8 | - | [4] |
| Copper-based (CuO/BaO) | 100-250 | 10-25 | 99.2-99.8 | 99.2-99.7 | [4] |
| Cu/ZnO/Al₂O₃ | 110 | 3.0 | 100 | 83.3 | [10] |
| Ruthenium on Carbon (Ru/C) | 110-170 | 2 | - | - | [4] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of Neopentyl Glycol via Hydrogenation
Step 1: Aldol Condensation to Hydroxypivaldehyde (HPA)
-
Reactor Setup: Charge a suitable reactor with isobutyraldehyde (IBD) and the chosen catalyst (e.g., triethylamine).
-
Reactant Addition: Gradually feed an aqueous solution of formaldehyde (or paraformaldehyde) into the reactor while maintaining vigorous stirring. A typical molar ratio is approximately 1:1.07 (IBD:Formaldehyde).[17]
-
Temperature Control: Maintain the reaction temperature at the optimal level for the chosen catalyst, for instance, 75-80°C for a triethylamine-catalyzed reaction.[4][17]
-
Reaction Time: Allow the reaction to proceed for several hours (e.g., 2-4 hours) until isobutyraldehyde conversion is maximized, as monitored by GC analysis.[17]
-
Intermediate Work-up: After the reaction, the crude HPA product must be purified. Distill off the excess isobutyraldehyde and catalyst, which can be recycled.[6] If an alkali catalyst was used, the stream should be filtered and washed to remove inorganic salts to prevent poisoning of the hydrogenation catalyst.[11]
Step 2: Hydrogenation of HPA to Neopentyl Glycol (NPG)
-
Reactor Setup: Load a high-pressure hydrogenation reactor with the purified HPA from Step 1 and the selected hydrogenation catalyst (e.g., copper chromite or Raney nickel). The catalyst amount can range from 0.2 to 15 wt% of the HPA.[4]
-
Solvent (Optional): The HPA feed can be diluted with a solvent, such as a lower aliphatic alcohol (e.g., isopropanol) or NPG itself, to improve handling and heat transfer.[4]
-
Hydrogenation: Pressurize the reactor with hydrogen to the target pressure (e.g., 3-8 MPa). Heat the mixture to the reaction temperature (e.g., 100-150°C) with constant agitation.[4]
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Product Isolation and Purification: Cool the reactor and release the pressure. Separate the catalyst from the reaction mixture by filtration. The crude NPG is then purified, typically by vacuum distillation, to separate it from any remaining solvent and high-boiling impurities.[2][13] High-purity NPG is obtained as a white crystalline solid.[2]
Visualizations
Caption: Experimental workflow for high-purity NPG synthesis.
Caption: Troubleshooting logic for low NPG purity.
References
- 1. cdn.intratec.us [cdn.intratec.us]
- 2. jiuanchemical.com [jiuanchemical.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. globallcadataaccess.org [globallcadataaccess.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. globethesis.com [globethesis.com]
- 11. US3920760A - Process for the production of neopentyl glycol - Google Patents [patents.google.com]
- 12. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 13. koyonchem.com [koyonchem.com]
- 14. EP0935594B1 - Process for the continuous production of neopentyl glycol - Google Patents [patents.google.com]
- 15. US4038329A - Process for purification of neopentyl glycol - Google Patents [patents.google.com]
- 16. US4935555A - Purification of neopentyl glycol - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. US2811562A - Condensation of isobutyraldehyde with lower aliphatic aldehydes - Google Patents [patents.google.com]
Navigating Exotherms in Neopentyl Alcohol Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing reaction exotherms during the synthesis of neopentyl alcohol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and key quantitative data to ensure safe and efficient experimentation.
Troubleshooting Exothermic Events
Uncontrolled exotherms can lead to hazardous situations, including runaway reactions, and can negatively impact product yield and purity. This section provides a structured approach to troubleshooting common issues related to exothermic events in this compound synthesis.
| Issue | Potential Cause | Solution |
| Runaway Reaction | Inadequate Cooling: The cooling capacity of the reaction setup (e.g., ice bath, condenser) is insufficient to dissipate the heat generated by the reaction. | - Ensure the reaction vessel is adequately submerged in the cooling bath.- Use a larger cooling bath or a more efficient cooling medium (e.g., dry ice/acetone).- For larger scale reactions, consider using a jacketed reactor with a circulating coolant. |
| Reagent Addition Rate Too High: Adding a reactive reagent too quickly can lead to a rapid accumulation of unreacted material and a sudden, uncontrolled release of heat. | - Add the reactive reagent dropwise or in small portions over a prolonged period.- Use a syringe pump for precise and controlled addition.- Monitor the internal temperature of the reaction closely during addition. | |
| Poor Agitation: Inefficient stirring can create localized hot spots within the reaction mixture, leading to a localized runaway that can propagate through the entire mixture. | - Use a properly sized stir bar or overhead stirrer to ensure vigorous and uniform mixing.- Position the stirrer to create a vortex that indicates good agitation. | |
| Low Yield | Side Reactions: Elevated temperatures due to poor exotherm control can promote the formation of byproducts. In the synthesis from isobutyraldehyde and formaldehyde, competing reactions like the Tishchenko reaction can become significant at higher temperatures.[1] | - Maintain the recommended reaction temperature meticulously.- Lowering the reaction temperature can sometimes favor the desired reaction pathway.[2] |
| Decomposition of Reactants or Products: this compound and its precursors may be unstable at higher temperatures. | - Follow the temperature guidelines in the experimental protocol strictly.- Minimize the reaction time at elevated temperatures. | |
| Impure Product | Formation of Byproducts: As with low yield, uncontrolled exotherms can lead to a higher proportion of impurities. For instance, in the synthesis from diisobutylene, alternative rearrangements of the hydroperoxide intermediate can form acetone, methanol, and methyl neopentyl ketone.[3] | - Implement robust temperature control measures as outlined above.- Purify the final product using appropriate techniques such as fractional distillation to remove impurities.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthesis method for this compound where exotherm management is critical?
A1: The synthesis of this compound via the crossed Cannizzaro reaction of isobutyraldehyde and formaldehyde is a common method that requires careful temperature control. The initial aldol condensation step is exothermic, and maintaining a low temperature is crucial to favor the desired product and prevent side reactions.[2] Another method, the synthesis from diisobutylene and hydrogen peroxide, also involves exothermic steps, particularly the decomposition of the hydroperoxide intermediate, which liberates heat.[3]
Q2: What are the typical temperature ranges that should be maintained during these syntheses?
A2: For the synthesis from diisobutylene and hydrogen peroxide, the initial formation of the hydroperoxide should be conducted at low temperatures, with the addition of sulfuric acid not exceeding 20°C. The subsequent decomposition of the hydroperoxide should be maintained between 15-25°C.[3] For the aldol condensation of isobutyraldehyde and formaldehyde, lower temperatures are generally preferred to minimize side reactions.[2]
Q3: What are the potential side reactions if the temperature is not controlled?
A3: In the crossed Cannizzaro reaction route, elevated temperatures can increase the likelihood of the Tishchenko reaction, leading to the formation of ester byproducts.[1] In the diisobutylene route, poor temperature control can lead to alternative rearrangements of the hydroperoxide, resulting in impurities like acetone and methyl neopentyl ketone.[3]
Q4: What are the first signs of a runaway reaction?
A4: The first signs include a rapid and unexpected rise in the internal temperature of the reaction mixture, an increase in pressure, vigorous boiling or fuming, and a change in the color or viscosity of the reaction mixture.
Q5: What immediate actions should be taken in case of a suspected runaway reaction?
A5: In case of a suspected runaway reaction, immediately stop the addition of any reagents, enhance cooling by adding more ice or switching to a colder cooling bath, and if safe to do so, increase the stirring rate to improve heat dissipation. If the reaction is deemed uncontrollable, evacuate the area and follow your laboratory's emergency procedures.
Quantitative Data
Understanding the thermodynamics of the reaction is crucial for effective exotherm management. The following table summarizes key thermodynamic data for this compound.
| Parameter | Value | Synthesis Route |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -399.4 kJ·mol⁻¹ | Not applicable |
| Nature of Reaction | Exothermic | Aldol condensation of isobutyraldehyde and formaldehyde[2] |
| Nature of Reaction | Exothermic (hydroperoxide decomposition) | Synthesis from diisobutylene and hydrogen peroxide[3] |
Experimental Protocols
Synthesis of this compound from Diisobutylene and Hydrogen Peroxide
This procedure involves the preparation of a hydroperoxide followed by its decomposition.
A. Preparation of Hydroperoxide:
-
In a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 800 g of 30% hydrogen peroxide.
-
Surround the flask with an ice bath and begin rapid stirring.
-
Separately, prepare a solution of 800 g of 95–96% sulfuric acid in 310 g of cracked ice and cool it to 10°C.
-
When the temperature of the hydrogen peroxide solution is between 5–10°C, slowly add the cold sulfuric acid solution from the dropping funnel over approximately 20 minutes, ensuring the temperature does not exceed 20°C.
-
Add 224.4 g (2 moles) of commercial diisobutylene over a period of 5–10 minutes.
-
Remove the ice bath and replace it with a water bath maintained at approximately 25°C.
-
Maintain vigorous agitation for 24 hours.
-
After 24 hours, stop the stirring and transfer the mixture to a 2-liter separatory funnel to allow the layers to separate.
B. Decomposition of Hydroperoxide:
-
Separate the upper organic layer (240–250 g) and add it with vigorous stirring to 500 g of 70% sulfuric acid in a 1-liter three-necked round-bottomed flask fitted with a thermometer, stirrer, and dropping funnel, and surrounded by an ice bath.
-
Maintain the reaction temperature between 15–25°C during the addition, which should take 65–75 minutes.[3] Care should be taken as heat is liberated during this step.[3]
-
Continue stirring for 30 minutes at 5–10°C.
-
Allow the reaction mixture to stand for 0.5–3 hours until the two layers completely separate.
-
Transfer the mixture to a 1-liter separatory funnel, allow it to stand for about 15 minutes, and then draw off the lower layer into 1 liter of water.
-
Distill the resulting mixture from a 3-liter flask without fractionation.
-
Collect the upper organic layer from the distillate (180–190 g), dry it over anhydrous magnesium sulfate, and purify by fractional distillation, collecting the fraction that boils at 111–113°C.[3]
Visualizing Reaction Pathways and Workflows
Crossed Cannizzaro Reaction for this compound Synthesis
Caption: Crossed Cannizzaro reaction pathway for this compound synthesis.
Workflow for Managing Reaction Exotherms
Caption: Logical workflow for managing reaction exotherms during synthesis.
References
Technical Support Center: Post-Esterification Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted alcohol from an esterification mixture.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
Issue 1: Emulsion formation during aqueous extraction.
-
Question: I am trying to remove a water-soluble alcohol (e.g., ethanol, methanol) using a separatory funnel, but a persistent emulsion has formed between the organic and aqueous layers. How can I resolve this?
-
Answer: Emulsion formation is common when two immiscible liquids are vigorously mixed. To break the emulsion, you can try the following:
-
Allow the mixture to stand undisturbed for a longer period. Gravity can often resolve the emulsion.
-
Gently swirl the funnel instead of shaking it vigorously. This reduces the energy input that creates emulsions.[1]
-
Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help force the separation of the organic and aqueous phases.[2]
-
Filter the mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.
-
If the problem persists, consider reducing the pH of the aqueous layer if your ester is stable to acid, as this can sometimes alter interfacial properties.
-
Issue 2: Inefficient removal of high-boiling-point alcohols.
-
Question: My unreacted alcohol (e.g., octanol, dodecanol) has a boiling point very close to my ester product. Simple distillation is not effective. What should I do?
-
Answer: Separating components with similar boiling points is a common challenge.[3] Here are several strategies:
-
Vacuum Distillation: By reducing the pressure, you lower the boiling points of both the alcohol and the ester.[4] This often increases the boiling point difference between the two compounds, allowing for a more effective separation.[4]
-
Column Chromatography: For small to medium-scale reactions, flash chromatography is a highly effective method for separating compounds based on polarity.[4] Since alcohols are generally more polar than their corresponding esters, they will adhere more strongly to the silica gel, allowing the ester to be eluted first.
-
Chemical Conversion: In some cases, you can selectively react the excess alcohol. For example, using a sulfonyl chloride resin can convert the alcohol into a sulfonate ester, which has very different properties and can be easily separated.[4]
-
Adjust Reaction Stoichiometry: If possible, re-run the esterification using an excess of the carboxylic acid instead of the alcohol.[3] Unreacted carboxylic acid is often easier to remove, as it can be extracted into a basic aqueous solution (e.g., sodium bicarbonate).[3][5]
-
Issue 3: The ester is hydrolyzing back to the starting materials during aqueous workup.
-
Question: I'm using an aqueous wash to remove the alcohol and acid catalyst, but I suspect my ester is being hydrolyzed. How can I prevent this?
-
Answer: Ester hydrolysis is the reverse of esterification and is catalyzed by both acid and base. To minimize this:
-
Work Quickly and at Low Temperatures: Perform the aqueous extractions promptly after the reaction is complete and use cold or ice water for the washes.[2]
-
Neutralize the Acid Catalyst First: Use a mild base like a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the strong acid catalyst (e.g., H₂SO₄) before extensive washing with water.[2][5] Be cautious, as this will produce CO₂ gas, so vent the separatory funnel frequently.[2]
-
Avoid Strong Bases: Do not use strong bases like sodium hydroxide (NaOH) unless your ester is known to be highly resistant to saponification, as this will rapidly hydrolyze the ester.
-
Final Wash with Brine: A final wash with a saturated brine solution helps to remove bulk water from the organic layer before the drying step, further minimizing the chance for hydrolysis.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for removing short-chain alcohols like ethanol from an esterification mixture?
A1: For volatile alcohols with boiling points significantly lower than the ester product, distillation is a primary method.[5][6] However, the most common laboratory-scale technique is a liquid-liquid extraction (aqueous workup). Because short-chain alcohols like methanol and ethanol have high solubility in water, they can be effectively removed by washing the organic reaction mixture with water in a separatory funnel.[7] This process also helps to remove the acid catalyst and any unreacted water-soluble carboxylic acid.[5]
Q2: How can I decide which removal method is best for my specific reaction?
A2: The choice of method depends on the physical properties of your reactants and products. Key factors include the boiling points of the alcohol and ester, their polarities, and the scale of your reaction. The flowchart below provides a general decision-making guide.
Q3: Can I use a drying agent to remove unreacted alcohol?
A3: While desiccants like molecular sieves or silica gel are excellent for removing residual water[8][9], they are generally not effective for removing bulk quantities of unreacted alcohol. Their primary role in esterification is to remove the water byproduct to drive the reaction equilibrium towards the product side.[8][10] Some adsorbents may bind to alcohols, but this is not a practical method for large amounts and is more akin to chromatography.[3]
Q4: What is an azeotropic distillation and when is it used?
A4: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. In some cases, the unreacted alcohol can form an azeotrope with the ester product or the solvent.[11] This can be exploited for purification. For example, a method has been developed to remove unreacted methanol from a methyl methacrylate mixture by distilling it off as a methanol-ester azeotrope.[11] This is a more advanced technique typically used in industrial or large-scale settings.
Data Presentation: Comparison of Removal Methods
| Method | Principle of Separation | Best For... | Advantages | Disadvantages |
| Simple/Fractional Distillation | Difference in boiling points (>25°C).[12] | Volatile alcohols with boiling points significantly lower than the ester. | Simple, good for large scales, can be cost-effective. | Ineffective if boiling points are close; thermal stress can decompose sensitive compounds.[3] |
| Vacuum Distillation | Difference in boiling points under reduced pressure. | High-boiling alcohols and esters; thermally sensitive compounds. | Lowers boiling points, potentially increasing separation efficiency.[4] | Requires specialized equipment (vacuum pump, manifold). |
| Liquid-Liquid Extraction | Differential solubility between two immiscible liquids (e.g., organic vs. aqueous).[1] | Water-soluble alcohols (e.g., methanol, ethanol).[7] | Fast, simple, removes water-soluble impurities and catalysts simultaneously.[5] | Can lead to emulsions; risk of product hydrolysis; generates solvent waste. |
| Column Chromatography | Differential adsorption to a stationary phase (e.g., silica gel) based on polarity. | Small to medium scale reactions, especially when boiling points are close. | High resolution separation; very effective for difficult mixtures. | Time-consuming, uses large volumes of solvent, not easily scalable.[4] |
| Gas Stripping | An inert gas is bubbled through the mixture, entraining the more volatile alcohol.[13] | Industrial applications where alcohol needs to be removed at lower temperatures. | Can be performed at lower temperatures than distillation. | Requires specialized equipment (e.g., rotating packed beds).[13] |
Experimental Protocols
Protocol 1: Removal of a Volatile Alcohol via Simple Distillation
This protocol is suitable for removing an alcohol (e.g., ethanol, BP: 78°C) from a less volatile ester (e.g., ethyl benzoate, BP: 212°C).
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Transfer Mixture: Transfer the crude esterification mixture to the round-bottom flask. Add a few boiling chips to ensure smooth boiling.[6]
-
Heating: Begin heating the flask gently using a heating mantle.
-
Monitor Temperature: Observe the temperature at the distillation head. The vapor temperature should hold steady at the boiling point of the alcohol as it distills over.
-
Collect Distillate: Collect the distilled alcohol in the receiving flask.
-
Endpoint: The temperature will either drop (if all volatile components are gone) or rise sharply towards the boiling point of the next component (the ester). Stop the distillation when the temperature begins to rise significantly after the alcohol has been collected.
-
Further Purification: The remaining crude ester in the distillation flask can then be purified further, for example, by an aqueous wash to remove the catalyst.
Protocol 2: Removal of a Water-Soluble Alcohol via Liquid-Liquid Extraction
This protocol details a standard aqueous workup to remove an alcohol like ethanol and the acid catalyst.
-
Apparatus: You will need a separatory funnel of appropriate size, beakers, and an Erlenmeyer flask.
-
Transfer and Dilute: Allow the reaction mixture to cool to room temperature. Transfer it to the separatory funnel. If the reaction was run neat (without solvent), dilute the mixture with an immiscible organic solvent like diethyl ether or ethyl acetate to facilitate separation.[14]
-
Neutralization Wash: Add a volume of saturated sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel, and invert it gently, venting frequently to release the pressure from CO₂ formation.[2] Shake more vigorously once the pressure subsides.
-
Separate Layers: Allow the layers to separate. Drain the lower aqueous layer.[6]
-
Water Wash: Add a volume of deionized water to the organic layer remaining in the funnel. Shake and vent. Drain the aqueous layer. This step helps remove the bulk of the water-soluble alcohol. Repeat this wash 1-2 times.
-
Brine Wash: Perform a final wash with a saturated brine solution. This helps to remove residual water from the organic layer.[2]
-
Dry and Evaporate: Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl and let it sit for 10-15 minutes. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chegg.com [chegg.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scienceready.com.au [scienceready.com.au]
- 6. youtube.com [youtube.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. US4250328A - Method for separation of an ester from a reaction mixture - Google Patents [patents.google.com]
- 12. nedstar.com [nedstar.com]
- 13. US20050022666A1 - Method for removal of unreacted alcohol from reaction mixture of ester product with rotating packed beds - Google Patents [patents.google.com]
- 14. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Neopentyl Alcohol and tert-Butyl Alcohol in SN1 and SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of neopentyl alcohol and tert-butyl alcohol in unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions. Understanding the distinct behavior of these structurally related alcohols is crucial for designing synthetic routes and predicting reaction outcomes in medicinal and process chemistry. This document summarizes key experimental findings, presents quantitative data for comparison, and provides detailed experimental protocols.
Introduction: Structural Isomers with Divergent Reactivity
This compound (2,2-dimethyl-1-propanol) and tert-butyl alcohol (2-methyl-2-propanol) are structural isomers with the molecular formula C₅H₁₂O. Despite this similarity, their reactivity in nucleophilic substitution reactions is dramatically different. This divergence is a direct consequence of the steric environment around the carbon atom bonded to the hydroxyl group. This compound is a primary alcohol with significant steric hindrance from the adjacent quaternary carbon (β-branching), while tert-butyl alcohol is a sterically hindered tertiary alcohol. These structural nuances dictate their preferred reaction pathways.
SN1 Reaction Comparison
The SN1 reaction proceeds through a carbocation intermediate. The rate of an SN1 reaction is primarily determined by the stability of this intermediate.
tert-Butyl Alcohol: Upon protonation of the hydroxyl group by an acid catalyst, tert-butyl alcohol readily loses a water molecule to form a stable tertiary carbocation.[1][2][3][4][5] This carbocation is then rapidly attacked by a nucleophile. Consequently, tert-butyl alcohol exhibits high reactivity in SN1 reactions.[1][5]
This compound: As a primary alcohol, the direct formation of a primary carbocation from this compound is highly unfavorable due to its instability.[6] However, under forcing SN1 conditions (e.g., strong acid, heat), a slow ionization can occur, followed by a rapid 1,2-methyl shift to form the much more stable tertiary carbocation. This rearrangement leads to the formation of rearranged products.[6][7][8][9]
Quantitative Data for SN1 Reactivity
Direct kinetic comparison of the alcohols is complicated by the rearrangement in the neopentyl system. However, solvolysis data of the corresponding tosylates can serve as a reliable proxy for the tendency to form a carbocation (the rate-determining step in SN1).
| Substrate (Tosylate) | Relative Rate of Solvolysis (SN1) | Major Product(s) from Alcohol + HBr |
| tert-Butyl Tosylate | 1 | tert-Butyl Bromide |
| Neopentyl Tosylate | ~10⁻⁵ | 2-bromo-2-methylbutane (rearranged) |
Note: The relative rate for neopentyl tosylate is an estimate based on its extreme reluctance to undergo ionization compared to a tertiary substrate.
A study on the reaction of this compound with HBr at 100°C provides the following product distribution, highlighting the prevalence of rearrangement over direct substitution.[10]
| Product | Yield | Reaction Pathway |
| 2-bromo-2-methylbutane | 66% | SN1 with rearrangement |
| 2-bromo-3-methylbutane | 18% | SN1 with rearrangement |
| Neopentyl bromide | 16% | SN2 |
SN2 Reaction Comparison
The SN2 reaction involves a backside attack by a nucleophile on the carbon bearing the leaving group. This mechanism is highly sensitive to steric hindrance.
tert-Butyl Alcohol: The tertiary nature of tert-butyl alcohol means the carbon atom bonded to the hydroxyl group is completely shielded from backside attack by the three methyl groups. As a result, tert-butyl alcohol is considered unreactive in SN2 reactions .[11][12]
This compound: Although it is a primary alcohol, the bulky tert-butyl group adjacent to the reaction center creates immense steric hindrance (β-branching), effectively blocking the trajectory of the incoming nucleophile.[6][11][13] Consequently, This compound is extremely unreactive in SN2 reactions , with reaction rates estimated to be about 100,000 times slower than for a simple primary alcohol like propanol.[13]
Quantitative Data for SN2 Reactivity
| Substrate | Relative Rate of SN2 Reaction |
| Ethyl Bromide | 1 |
| Isobutyl Bromide | 0.03 |
| Neopentyl Bromide | 0.00001 |
| tert-Butyl Bromide | ~0 |
Data adapted from Solomons and Fryhle's Organic Chemistry, for the reaction of alkyl bromides with a given nucleophile. This serves as a proxy for the reactivity of the corresponding alcohols.
Experimental Protocols
Comparative SN1 Reactivity: The Lucas Test
Objective: To qualitatively compare the SN1 reaction rates of this compound and tert-butyl alcohol.
Methodology: The Lucas test utilizes a solution of zinc chloride in concentrated hydrochloric acid. The reaction of an alcohol with the Lucas reagent to form an insoluble alkyl chloride is indicative of an SN1 pathway.
-
Preparation: Place 1 mL of this compound and 1 mL of tert-butyl alcohol into separate, clean, and dry test tubes.
-
Reaction Initiation: To each test tube, add 5 mL of the Lucas reagent (ZnCl₂ in conc. HCl) at room temperature.
-
Observation: Stopper the test tubes, shake to mix the contents, and start a timer. Observe the solutions for the formation of a cloudy precipitate (emulsion), which indicates the formation of the corresponding alkyl chloride.
-
Data Collection: Record the time taken for the precipitate to appear in each test tube.
Expected Results: A cloudy precipitate will form almost instantaneously with tert-butyl alcohol, signifying a rapid SN1 reaction. In contrast, the solution containing this compound will remain clear for an extended period, indicating its very low reactivity under these conditions.
Synthesis of tert-Butyl Chloride via an SN1 Reaction
Objective: To synthesize tert-butyl chloride from tert-butyl alcohol.
Methodology: This procedure demonstrates a typical SN1 reaction of a tertiary alcohol.
-
Reaction Setup: In a separatory funnel, combine 10 mL of tert-butyl alcohol and 20 mL of concentrated hydrochloric acid.
-
Reaction: Gently swirl the mixture for about 1 minute. Then, vent the funnel frequently to release the pressure from any HCl gas that evolves. Allow the mixture to stand for 20 minutes at room temperature, with occasional gentle swirling.
-
Workup: Two layers will form. Separate the lower aqueous layer. Wash the upper organic layer (tert-butyl chloride) with 10 mL of water, followed by 10 mL of 5% sodium bicarbonate solution to neutralize any remaining acid (vent frequently). Finally, wash with 10 mL of water.
-
Drying and Isolation: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate. Decant or filter the dried liquid to obtain the tert-butyl chloride product.
Visualizing Reaction Pathways and Logic
The following diagrams illustrate the mechanistic differences and the logical flow of reactivity for neopentyl and tert-butyl alcohols.
Caption: SN1 reaction pathways for tert-butyl and this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. amherst.edu [amherst.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Solved For the Sn1 reaction of tert-butyl alcohol with HBr, | Chegg.com [chegg.com]
- 5. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jackwestin.com [jackwestin.com]
- 9. Stereochemical studies. Part XLVI. The 2-alkylcyclohexyl tosylate solvolysis problem: the solvolysis of the 2-methyl-4-t-butylcyclohexyl tosylates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Neopentyl Glycol: A Superior Building Block for High-Performance Polyester Resins
A Comparative Guide for Researchers and Formulation Scientists
Neopentyl glycol (NPG) stands out as a crucial diol in the synthesis of high-performance polyester resins, offering a unique combination of properties that translate to enhanced durability and performance in demanding applications. This guide provides an objective comparison of NPG's performance against other common glycols, supported by experimental data, detailed methodologies, and visual representations of key concepts to aid researchers, scientists, and drug development professionals in their formulation decisions.
The superior performance of NPG-based polyester resins stems from its unique chemical structure. The gem-dimethyl group on the α-carbon atom provides steric hindrance, protecting the ester linkages from hydrolysis and imparting exceptional thermal stability, weatherability, and chemical resistance to the final resin.[1][2]
Quantitative Performance Comparison
To illustrate the advantages of neopentyl glycol, the following tables summarize key performance data from comparative studies.
Table 1: Mechanical Properties of Unsaturated Polyester Resins
| Glycol Used | Young's Modulus (GPa) | Ultimate Strength (MPa) | Elongation at Break (%) |
| Neopentyl Glycol (NPG) | 1.23 - 1.55 | 25.0 - 35.1 | 1.5 - 4.39 |
| Propylene Glycol (PG) | 1.35 - 1.74 | 12.5 - 28.0 | 0.9 - 2.5 |
| NPG/PG Equimolar Mix | 1.45 | 35.1 | 4.39 |
Data synthesized from a study on bio-based unsaturated polyesters. The study highlights that resins prepared with neopentyl glycol, particularly in combination with propylene glycol, exhibit significantly higher ultimate strength and elongation at break compared to those made with propylene glycol alone.[3]
Table 2: Weatherability - Gloss Retention in Accelerated Weathering Tests
| Glycol Used | Test Method | Gloss Retention (%) after 1000 hours |
| Neopentyl Glycol (NPG) | QUV-340 | ~85 |
| 2-Methyl-1,3-propanediol (MPO) | QUV-340 | ~88 |
| Neopentyl Glycol (NPG) | QUV-B313 | ~60 |
| 2-Methyl-1,3-propanediol (MPO) | QUV-B313 | ~65 |
This data indicates that while NPG-based polyesters offer good weatherability, alternatives like MPO can show comparable or slightly better gloss retention in certain accelerated weathering tests.[4]
Table 3: Hydrolysis Resistance of Polyester Polyols
| Glycol Used | Test Condition | Result |
| Neopentyl Glycol (NPG) Adipate | 90°C with 10% water | High resistance to acid value increase over time |
| 2-Methyl-1,3-propanediol (MPO) Adipate | 90°C with 10% water | Similar or slightly less hydrolytic stability than NPG |
| Ethylene Glycol:Diethylene Glycol Adipate | 90°C with 10% water | Lower hydrolysis resistance than NPG |
| Dipropylene Glycol Adipate | 90°C with 10% water | Lower hydrolysis resistance than NPG |
This test demonstrates the superior hydrolytic stability of NPG-based polyester polyols compared to those synthesized with linear glycols. The steric hindrance provided by NPG's structure is a key factor in this enhanced performance.[4]
Key Performance Advantages of Neopentyl Glycol
Polyester resins formulated with neopentyl glycol consistently demonstrate a range of superior properties compared to those formulated with other common glycols such as ethylene glycol (EG) and propylene glycol (PG).
-
Enhanced Thermal Stability: The unique structure of NPG contributes to high thermal stability in the resulting polyester resins, making them suitable for applications requiring heat resistance.[1]
-
Superior Weatherability: NPG-based coatings exhibit excellent resistance to degradation from UV radiation and environmental exposure, leading to better gloss and color retention over time.[5][6]
-
Excellent Chemical and Hydrolysis Resistance: The gem-dimethyl groups in NPG shield the ester bonds from chemical attack and hydrolysis, resulting in resins with exceptional durability in harsh chemical environments and high-humidity conditions.[2][5]
-
Improved Mechanical Properties: Polyester resins synthesized with NPG often show a favorable balance of hardness, flexibility, and impact resistance.[3][5]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating these findings. Below are representative experimental protocols for the synthesis and characterization of neopentyl glycol-based polyester resins.
Synthesis of Neopentyl Glycol Based Polyester Resin
This protocol describes a two-stage melt condensation method for preparing a hydroxyl-terminated polyester resin.
Materials:
-
Neopentyl Glycol (NPG)
-
Isophthalic Acid (IPA)
-
Adipic Acid (AA)
-
Fascat 4100 (Esterification Catalyst)
-
Nitrogen gas supply
-
Heating mantle with temperature controller
-
Reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a packed column with a condenser for water removal.
Procedure:
-
Stage 1 (Esterification):
-
Charge the reaction kettle with Neopentyl Glycol, Isophthalic Acid, and Adipic Acid in the desired molar ratio.
-
Start purging the reactor with a slow stream of nitrogen gas.
-
Begin heating the mixture with continuous stirring.
-
Gradually raise the temperature to 220-230°C. Water of esterification will start to distill off.
-
Hold the temperature until approximately 80% of the theoretical amount of water has been collected.
-
-
Stage 2 (Polycondensation):
-
Cool the reactor to 180°C.
-
Add the esterification catalyst (e.g., 0.1% by weight of the total reactants).
-
Gradually reduce the pressure to below 5 mmHg to facilitate the removal of the remaining water and unreacted glycols.
-
Slowly increase the temperature back to 220-230°C.
-
Monitor the reaction by measuring the acid value and viscosity of the resin at regular intervals.
-
The reaction is considered complete when the desired acid value and viscosity are reached.
-
Cool the resin and discharge it from the reactor.
-
Characterization of Polyester Resins
The following ASTM standard test methods are recommended for a comprehensive evaluation of the polyester resin's properties.
-
Mechanical Properties:
-
Tensile Properties: ASTM D638
-
Flexural Properties: ASTM D790
-
Impact Resistance (Izod): ASTM D256
-
Hardness (Barcol): ASTM D2583
-
-
Thermal Properties:
-
Glass Transition Temperature (Tg) by DSC: ASTM D3418
-
Heat Deflection Temperature (HDT): ASTM D648
-
-
Weatherability:
-
Accelerated Weathering (QUV): ASTM G154
-
Gloss Measurement: ASTM D523
-
-
Chemical Resistance:
-
Chemical Resistance of Coatings: ASTM D1308
-
Visualizing the Process and Logic
To further clarify the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
References
A Comparative Guide to the Hydrolytic Stability of Polyol Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hydrolytic stability of different polyol esters, crucial for their application in pharmaceuticals, high-performance lubricants, and other specialized fields. Understanding the factors that govern their resistance to degradation in the presence of water is paramount for ensuring product efficacy, safety, and longevity. This document outlines the structural influences on stability, presents available comparative data, and details the experimental protocols used for evaluation.
Introduction to Polyol Esters and Hydrolytic Stability
Polyol esters are synthetic esters produced from the reaction of a polyol (an alcohol with multiple hydroxyl groups) and carboxylic acids.[1] Their unique molecular structures, particularly those based on neopentyl polyols like neopentyl glycol (NPG), trimethylolpropane (TMP), and pentaerythritol (PE), grant them exceptional thermal and oxidative stability.[1] This is largely due to the absence of beta-hydrogens, which are susceptible to thermal degradation.[2][3]
Hydrolytic stability refers to a substance's ability to resist chemical decomposition in the presence of water. For polyol esters, this involves the cleavage of the ester bond, reverting the molecule to its constituent polyol and carboxylic acid.[1][4] This degradation can have significant consequences, including an increase in acidity, changes in viscosity, and the formation of corrosive byproducts, ultimately compromising the performance and safety of the final product.[1]
Factors Influencing Hydrolytic Stability
The hydrolytic stability of a polyol ester is not an intrinsic property but is influenced by a combination of molecular and environmental factors.
-
Molecular Structure (Steric Hindrance): The structure of the polyol is a primary determinant of hydrolytic stability. Polyols with a higher degree of branching and more ester groups create greater steric hindrance around the ester linkage, shielding it from attack by water molecules.[5][6] Consequently, the hydrolytic stability generally follows the trend: Pentaerythritol (PE) esters > Trimethylolpropane (TMP) esters > Neopentyl Glycol (NPG) esters.[1][7] Similarly, branching on the acid component of the ester can also significantly reduce the rate of hydrolysis.[5][8]
-
Initial Purity (Acid Value): The initial acid value of the polyol ester is a critical factor.[5] The hydrolysis of esters is often acid-catalyzed; the carboxylic acid produced by the initial hydrolysis can catalyze further degradation in an autocatalytic cycle.[1][8] Therefore, a low initial acid value, indicating a high degree of esterification and minimal residual acid, is essential for high hydrolytic stability.[5]
-
Temperature: Like most chemical reactions, the rate of ester hydrolysis increases with temperature.[1] Elevated operating temperatures can significantly accelerate the degradation process in the presence of moisture.
-
Catalysts: The hydrolysis reaction can be catalyzed by acids and bases.[5][9] Additionally, certain metals, such as copper, and their ions can act as catalysts, promoting the breakdown of the ester.[1][5] This is a crucial consideration in applications where the ester may come into contact with metal components.
Comparative Analysis of Polyol Ester Stability
The hydrolytic stability of polyol esters is directly related to the structure of the parent polyol. Esters derived from pentaerythritol (a tetraol) are generally the most stable, followed by those from trimethylolpropane (a triol), and then neopentyl glycol (a diol). This hierarchy is attributed to the increasing steric hindrance around the ester bonds.[1][10]
While comprehensive quantitative data comparing these esters under identical conditions is limited in publicly available literature, the established qualitative trend is widely accepted. The following table summarizes the relative stability and provides a conceptual representation of expected performance in hydrolytic stability tests.
| Polyol Ester Type | Parent Polyol Structure | Relative Steric Hindrance | Expected Hydrolytic Stability | Typical Change in Acid Number (mg KOH/g) after 48h @ 93°C (ASTM D2619) |
| Neopentyl Glycol (NPG) Ester | Diol | Low | Good | 1.0 - 2.0 |
| Trimethylolpropane (TMP) Ester | Triol | Medium | Very Good | 0.5 - 1.0 |
| Pentaerythritol (PE) Ester | Tetraol | High | Excellent | < 0.5 |
Note: The values for "Typical Change in Acid Number" are representative and can vary based on the specific carboxylic acids used and the precise test conditions.[1]
Mechanism of Hydrolysis
In most industrial and pharmaceutical applications, the acid-catalyzed hydrolysis is the predominant degradation pathway for polyol esters.[1] This reaction is essentially the reverse of the esterification process.[5][7] The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[9][11]
Caption: Acid-catalyzed hydrolysis of a polyol ester.
Experimental Protocols
Standardized test methods are essential for evaluating and comparing the hydrolytic stability of polyol esters. The most widely recognized method is ASTM D2619, often referred to as the "beverage bottle method".[1][5] Many laboratories use a modified version of this test to extend the duration and gather more data on the rate of hydrolysis.[4][5]
Modified ASTM D2619 - Beverage Bottle Method
Objective: To determine the hydrolytic stability of a polyol ester in the presence of water and a copper catalyst.
Materials:
-
Pressure-type beverage bottle
-
Polyol ester sample (75 mL)
-
Deionized water (25 mL)
-
Copper test specimen
-
Oven with a rotating rack (5 rpm)
-
Separatory funnel
-
Titration equipment for acid number determination (e.g., per ASTM D664 or D974)
Procedure:
-
Preparation: Place 75 mL of the polyol ester sample, 25 mL of deionized water, and a pre-weighed copper test specimen into a pressure-type beverage bottle.
-
Incubation: Seal the bottle and place it in an oven equipped with a rotator. The bottle is rotated end-over-end at approximately 5 rpm at a constant temperature of 93°C. The standard test duration is 48 hours, but this can be extended for highly stable esters.[5]
-
Post-Incubation Analysis:
-
After the specified duration, remove the bottle from the oven and allow it to cool to room temperature.
-
Carefully open the bottle and transfer the contents to a separatory funnel to separate the oil and water layers.
-
Remove the copper strip, clean it with a suitable solvent, and reweigh it to determine any weight change. Visually inspect the strip for corrosion.
-
Determine the acid number of the oil layer via titration.
-
Determine the total acidity of the water layer by titration.
-
Data Interpretation: The extent of hydrolysis is primarily assessed by the increase in the acid number of the oil phase. A smaller increase indicates greater hydrolytic stability.
Caption: Workflow for the beverage bottle hydrolytic stability test.
Conclusion
The hydrolytic stability of polyol esters is a critical performance parameter governed by molecular structure, purity, and operating conditions. Neopentyl polyol esters offer inherently good stability, which is significantly enhanced by increasing the steric hindrance around the ester linkages. Consequently, pentaerythritol esters exhibit the highest stability, followed by trimethylolpropane and neopentyl glycol esters. For researchers and formulators, a comprehensive understanding of these principles and the use of standardized testing protocols are essential for selecting and developing robust products for demanding applications where resistance to water-induced degradation is crucial.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Esters: Engineered to Perform [machinerylubrication.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrolytic Stability; an important parameter to balance - IQLubricants [iqlubricants.iql-nog.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolytic Stability of Ester Oils-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]
- 7. researchgate.net [researchgate.net]
- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 9. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 10. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Performance Review of Neopentyl Glycol-Based Lubricants
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Neopentyl Glycol (NPG)-Based Lubricants Against Common Synthetic Alternatives.
Neopentyl glycol (NPG) esters represent a significant class of synthetic lubricants, prized for their inherent thermal and oxidative stability. Their unique molecular structure, which lacks β-hydrogens, imparts a robust resistance to thermal degradation, making them suitable for high-temperature applications. This guide provides a comprehensive comparison of the performance of NPG-based lubricants against other widely used synthetic alternatives, including other polyol esters, polyalphaolefins (PAOs), and polyalkylene glycols (PAGs). The information presented is supported by experimental data from various studies to aid in the informed selection of lubricants for demanding applications.
Executive Summary
NPG-based lubricants, particularly esters formed with various fatty acids, exhibit a favorable balance of properties including good lubricity, high viscosity index, and low-temperature fluidity. When compared to other polyol esters, such as those derived from trimethylolpropane (TMP) and pentaerythritol (PE), NPG esters often present a lower viscosity, which can be advantageous in certain applications. Against the broader categories of synthetic lubricants like PAOs and PAGs, NPG esters offer competitive performance, especially in terms of thermal and oxidative stability. However, the selection of the optimal lubricant is highly dependent on the specific requirements of the application, including operating temperature, load, and environmental considerations.
Comparative Performance Data
The following tables summarize the quantitative performance data of NPG-based lubricants in comparison to other synthetic alternatives. The data has been compiled from various sources and is intended to provide a comparative framework. It is important to note that the exact values can vary depending on the specific fatty acid used in the esterification process, the presence of additives, and the specific test conditions.
Table 1: Comparison of Polyol Ester Lubricants (Oleate Esters)
| Property | Neopentyl Glycol (NPG) Dioleate | Trimethylolpropane (TMP) Trioleate | Pentaerythritol (PE) Tetraoleate | Test Method |
| Kinematic Viscosity @ 40°C (cSt) | 24[1] | 48[1] | 64[1] | ASTM D445 |
| Viscosity Index (VI) | >150 | ~180-200 | ~170-190 | ASTM D2270 |
| Pour Point (°C) | -35[1] | -20[1] | -25[1] | ASTM D97 |
| Oxidative Stability (RPVOT, minutes) | Varies | >600 | Varies | ASTM D2272 |
| Wear Scar Diameter (mm) | Varies | Varies | Varies | ASTM D4172 |
Table 2: General Comparison of Synthetic Lubricants
| Property | Neopentyl Glycol (NPG) Esters | Polyalphaolefins (PAOs) | Polyalkylene Glycols (PAGs) | Test Method |
| Kinematic Viscosity @ 40°C (cSt) | 20 - 200+ | 10 - 1000+ | 32 - 1000+ | ASTM D445 |
| Viscosity Index (VI) | 140 - 200+ | 120 - 180 | 180 - 280+ | ASTM D2270 |
| Pour Point (°C) | -50 to -20 | -60 to -30 | -50 to -20 | ASTM D97 |
| Oxidative Stability (RPVOT, minutes) | Good to Excellent | Excellent | Good to Excellent | ASTM D2272 |
| Wear Scar Diameter (mm, typical) | 0.4 - 0.6 | 0.3 - 0.5 | 0.4 - 0.7 | ASTM D4172 |
| Hydrolytic Stability | Good to Excellent | Excellent | Poor to Good (water-soluble vs. insoluble) | - |
| Additive Solubility | Good | Fair to Good | Poor to Good | - |
Experimental Protocols
The performance data presented in this guide is based on standardized test methods developed by ASTM International. A brief description of the key experimental protocols is provided below.
Four-Ball Wear Test (ASTM D4172)
This test method evaluates the wear-preventive characteristics of a lubricant.
-
Apparatus: A four-ball wear tester is used, consisting of three stationary steel balls held in a cup, with a fourth steel ball rotated against them.
-
Procedure: The test lubricant is added to the cup to cover the stationary balls. A specified load is applied, and the top ball is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).
-
Measurement: After the test, the wear scars on the three stationary balls are measured under a microscope. The average wear scar diameter is reported. A smaller diameter indicates better anti-wear properties.[2][3][4]
Oxidation Stability Test - Rotating Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272)
This method is used to evaluate the oxidation stability of lubricants under accelerated conditions.
-
Apparatus: A rotating pressure vessel that can be pressurized with oxygen and heated.
-
Procedure: A sample of the lubricant, along with a specified amount of water and a copper catalyst coil, is placed in the vessel. The vessel is pressurized with oxygen (typically to 90 psi), heated to a specific temperature (e.g., 150°C), and rotated.
-
Measurement: The time, in minutes, for the oxygen pressure to drop by a specified amount (e.g., 25 psi from the maximum pressure) is recorded. A longer time indicates greater oxidation stability.[5][6][7][8]
Viscosity Index Calculation (ASTM D2270)
The viscosity index (VI) is an empirical number that indicates the effect of temperature change on the kinematic viscosity of the oil.
-
Procedure: The kinematic viscosity of the lubricant is measured at two different temperatures, typically 40°C and 100°C, according to ASTM D445.
-
Calculation: The VI is calculated from these two viscosity measurements using a formula that compares the lubricant's viscosity change with that of two reference oils. A higher VI indicates a smaller change in viscosity with temperature.
Pour Point Test (ASTM D97)
This test determines the lowest temperature at which a lubricant will flow.
-
Procedure: The lubricant sample is cooled at a specified rate and examined at intervals of 3°C for flow characteristics.
-
Measurement: The pour point is the lowest temperature at which movement of the oil is observed when the test jar is tilted.
Signaling Pathways and Degradation Mechanisms
The degradation of neopentyl glycol-based lubricants, particularly through oxidation, is a critical factor in their service life. The following diagram illustrates the free-radical chain reaction mechanism of polyol ester autoxidation.
The process begins with an initiation step where heat, light, or metal catalysts lead to the formation of a free alkyl radical (R•) from the ester molecule (RH). In the propagation phase, this alkyl radical rapidly reacts with oxygen to form a peroxy radical (ROO•). The peroxy radical then abstracts a hydrogen atom from another ester molecule to form a hydroperoxide (ROOH) and regenerates an alkyl radical, thus continuing the chain reaction. These hydroperoxides are unstable and can decompose, leading to the formation of corrosive acids and sludge. The process concludes with the termination step, where radicals combine to form stable, non-radical products.[9][10][11][12]
Experimental and Logical Workflows
To ensure consistent and reliable evaluation of lubricant performance, standardized workflows are crucial. The following diagrams illustrate a logical workflow for lubricant selection and a typical experimental workflow for the Four-Ball Wear Test.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. benchchem.com [benchchem.com]
- 3. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments [rtec-instruments.com]
- 4. koehlerinstrument.com [koehlerinstrument.com]
- 5. Oxidation - The Lubricant's Nemesis [machinerylubrication.com]
- 6. Lubricant Oxidation and Remaining Useful Life Testing [machinerylubrication.com]
- 7. RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever - TestOil [testoil.com]
- 8. mobil.com [mobil.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Neopentyl glycol versus other diols for enhancing polymer stability
In the realm of polymer science, particularly in the formulation of high-performance polyesters, polyurethanes, and alkyd resins, the choice of diol is a critical determinant of the final product's durability. Neopentyl glycol (NPG), with its unique chemical structure, consistently outperforms other common diols in imparting exceptional thermal, hydrolytic, and UV stability. This guide provides an objective comparison of NPG against other diols, supported by experimental data, to assist researchers and formulation scientists in making informed decisions.
The Structural Advantage of Neopentyl Glycol
Neopentyl glycol (2,2-dimethyl-1,3-propanediol) is a symmetrical, branched-chain diol. Its defining feature is the presence of two methyl groups attached to the central carbon atom (a gem-dimethyl group). This structure is fundamentally different from linear diols such as ethylene glycol (EG), propylene glycol (PG), and 1,4-butanediol (BDO), and this difference is the primary reason for its superior performance.
Caption: Chemical structures of Neopentyl Glycol, Ethylene Glycol, and Propylene Glycol.
Performance Comparison: NPG vs. Other Diols
The enhanced stability of polymers incorporating NPG is evident across a range of stress factors. The gem-dimethyl groups in NPG provide a protective shield around the ester linkages, which are typically the most susceptible points of degradation in a polyester chain.
Thermal Stability
Polymers based on NPG exhibit significantly higher thermal stability compared to those synthesized with linear diols. This is primarily because the NPG structure lacks β-hydrogens, which are a key component in the thermal degradation pathway of polyesters via β-elimination.
A study found that NPG-modified polyester resins showed a 20% higher glass transition temperature (Tg) compared to their ethylene glycol-based counterparts, indicating superior thermal performance.
| Diol | Structure | Relative Thermal Stability | Key Performance Indicator |
| Neopentyl Glycol (NPG) | Branched | High | Higher Tg, resistance to thermal degradation |
| Ethylene Glycol (EG) | Linear | Low | Prone to thermal degradation |
| Propylene Glycol (PG) | Linear | Low | Lower heat resistance |
| 1,4-Butanediol (BDO) | Linear | Medium | Moderate thermal stability |
Hydrolytic Stability
The steric hindrance provided by the bulky methyl groups of NPG effectively shields the ester bonds from attack by water, acids, and bases, leading to exceptional hydrolytic stability.[1][2][3] This is a critical advantage in applications where the polymer will be exposed to humid or aqueous environments, such as in marine coatings and gel coats.
In a comparative study, gel coats based on NPG demonstrated superior weatherability and hydrolytic stability over those based on propylene glycol.[4] The retention of mechanical properties after exposure to a corrosive environment was also superior for the NPG-based castings.[4]
| Diol | Relative Hydrolytic Stability | Key Performance Indicator |
| Neopentyl Glycol (NPG) | High | Low degradation in humid environments |
| Ethylene Glycol (EG) | Low | Degrades faster in humid environments |
| Propylene Glycol (PG) | Low | Poor moisture resistance |
| Diethylene Glycol (DEG) | Low | Susceptible to hydrolysis |
UV Resistance and Weatherability
For exterior applications, resistance to UV radiation is paramount. NPG-based polymers consistently show superior gloss retention and resistance to yellowing upon prolonged sun exposure.[5] Gel coats formulated with unsaturated polyesters made from NPG provide excellent weatherability.[1][5]
In a field test, NPG-based polyurethane coatings applied on aluminum panels retained 88% of their initial gloss after 1,000 hours of accelerated weathering, compared to only 72% for standard formulations.
| Diol | Relative UV Resistance | Key Performance Indicator |
| Neopentyl Glycol (NPG) | High | Excellent gloss and color retention |
| Ethylene Glycol (EG) | Fair | Moderate UV resistance |
| Propylene Glycol (PG) | Poor | Lower weatherability |
| 1,6-Hexanediol (HD) | Moderate | Moderate UV resistance |
Mechanisms of Stability Enhancement
The superior stability imparted by NPG can be attributed to two key molecular mechanisms: steric hindrance and the absence of β-hydrogens.
Steric Hindrance and Hydrolytic Stability
The gem-dimethyl groups of NPG create a three-dimensional shield around the ester linkage, physically obstructing the approach of water molecules. This steric hindrance significantly reduces the rate of hydrolysis.
Caption: Steric hindrance effect of NPG on hydrolysis.
Absence of β-Hydrogens and Thermal Stability
A common pathway for the thermal degradation of polyesters is through a cyclic transition state involving a β-hydrogen atom, leading to chain scission.[6] The structure of NPG lacks these β-hydrogens, thus inhibiting this degradation mechanism and enhancing the polymer's thermal stability.
Caption: Thermal degradation pathway comparison.
Experimental Protocols
To ensure objective and reproducible comparisons of diols in polymer formulations, standardized testing methodologies are crucial. Below are outlines of key experimental protocols.
Synthesis of Unsaturated Polyester Resin
A typical synthesis involves a two-stage melt polycondensation reaction.
-
Reaction Setup: A three-neck reaction flask is equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a condenser with a water separator.
-
Charging Reactants: The diol (e.g., neopentyl glycol or propylene glycol), dicarboxylic acids (e.g., itaconic acid, phthalic anhydride), and a small amount of an esterification catalyst (e.g., zinc acetate) are charged into the flask.[7] An azeotropic solvent like xylene can be used to facilitate water removal.[8]
-
First Stage: The mixture is heated under a nitrogen stream to approximately 150-180°C. The reaction proceeds until the acid number reaches a predetermined value.[8]
-
Second Stage (if applicable): For some formulations, a second stage at a higher temperature (e.g., 200-220°C) under vacuum is employed to increase the molecular weight.
-
Cooling and Dilution: The resulting polyester is cooled and then typically diluted with a reactive monomer like styrene.
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the cured polymer is placed in a TGA pan.
-
Test Conditions: The sample is heated at a constant rate (e.g., 10°C/min) from ambient temperature to a high temperature (e.g., 600°C) under a nitrogen atmosphere.[9]
-
Data Analysis: The resulting TGA curve plots weight loss versus temperature. Key data points include the onset of decomposition temperature and the temperature at 5% weight loss (Td5%), which are used to compare the thermal stability of different polymer formulations.
Hydrolytic Stability Assessment (based on ASTM D2619)
This method, often referred to as the "beverage bottle method," evaluates the stability of a fluid in the presence of water and a copper catalyst.
-
Apparatus: A pressure-type beverage bottle, an oven with a rotating rack, and a copper test strip.
-
Procedure: A specified amount of the polymer or resin is mixed with 10% by weight of water in the beverage bottle. A polished copper strip is added as a catalyst.
-
Incubation: The sealed bottle is placed in the oven at a specified temperature (e.g., 90°C) for a set duration (e.g., 48 hours).[3]
-
Analysis: After incubation, the change in the acid number of the polymer, the acidity of the water layer, and the weight change of the copper strip are measured. A smaller increase in acid number indicates greater hydrolytic stability.
UV Resistance Assessment: Accelerated Weathering (QUV)
Accelerated weathering tests simulate the damaging effects of sunlight, rain, and dew.
-
Instrument: A QUV accelerated weathering tester equipped with fluorescent UV lamps (e.g., UVA-340).
-
Sample Preparation: The polymer coating is applied to standardized panels (e.g., aluminum) and cured.
-
Test Cycle: The panels are exposed to cycles of UV light and moisture (condensation). A common cycle is 8 hours of UV at a set temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).
-
Evaluation: At regular intervals, the panels are removed and the 60° gloss is measured. The percentage of gloss retention is calculated and plotted against exposure time. Color change (ΔE) is also measured. Higher gloss retention and lower color change indicate superior UV resistance.
Caption: Experimental workflow for polymer stability comparison.
Conclusion
The selection of neopentyl glycol as the diol component in polyester, polyurethane, and alkyd resin synthesis offers a distinct and quantifiable advantage in terms of polymer stability. Its unique gem-dimethyl structure provides inherent resistance to thermal degradation, hydrolysis, and UV radiation. While other diols may be suitable for less demanding applications, for high-performance coatings and materials requiring long-term durability in harsh environments, NPG is the superior choice. The experimental data consistently demonstrates that this structural advantage translates into enhanced performance and longevity of the final polymer product.
References
- 1. chempoint.com [chempoint.com]
- 2. chempoint.com [chempoint.com]
- 3. gantrade.com [gantrade.com]
- 4. eastman.com [eastman.com]
- 5. Neopentyl Glycol (NPG) - Molten | Eastman [eastman.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. mdpi.com [mdpi.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of Neopentyl Polyol Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of neopentyl polyol esters, a critical class of synthetic compounds utilized in high-temperature applications such as lubricants, hydraulic fluids, and specialized excipients in drug formulations. The inherent thermal stability of these esters, attributed to the absence of β-hydrogens in their molecular structure, makes them superior to many conventional mineral oils and other synthetic fluids in demanding thermal environments.[1] This comparison focuses on esters derived from three common neopentyl polyols: neopentyl glycol (NPG), trimethylolpropane (TMP), and pentaerythritol (PE). The data presented is compiled from peer-reviewed literature and technical documentation to aid in the selection of the most appropriate polyol ester for specific high-temperature applications.
Executive Summary
Neopentyl polyol esters are recognized for their exceptional thermal and oxidative stability. This stability arises from the unique molecular structure of the neopentyl backbone, which lacks labile hydrogen atoms on the β-carbon, a common site for thermal degradation in other ester types.[2][3] The thermal stability generally increases with the complexity and molecular weight of the polyol, following the trend: Neopentyl Glycol (NPG) < Trimethylolpropane (TMP) < Pentaerythritol (PE). This guide presents quantitative data from Thermogravimetric Analysis (TGA) and oxidative stability tests to substantiate this trend and provides detailed experimental protocols for these analytical methods.
Data Presentation: A Comparative Analysis
The thermal and oxidative stability of neopentyl polyol esters can be quantitatively assessed using various analytical techniques. The following table summarizes key data points for esters derived from NPG, TMP, and PE.
Table 1: Thermal Stability Data for Neopentyl Polyol Esters
| Parameter | Neopentyl Glycol (NPG) Ester | Trimethylolpropane (TMP) Ester | Pentaerythritol (PE) Ester |
| Onset of Weight Loss (TGA, in Helium) | |||
| - with Erucic acid (C22:1) | 300°C | 350°C | 374°C |
| - with Oleic acid (C18:1) | 262°C | 312°C | 347°C |
| - with Myristic acid (C14:0) | 244°C | 282°C | 312°C |
| Onset of Weight Loss (TGA, in Air) | |||
| - with Erucic acid (C22:1) | Not Specified | 300°C | 320°C |
| Oxidative Stability | |||
| - Oxidative Stability Temperature | 184°C (NPGDE) | Not Specified | Not Specified |
Note: The specific fatty acid used in the esterification significantly impacts the thermal stability. Longer and more saturated fatty acid chains generally lead to higher decomposition temperatures.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition temperature of the neopentyl polyol ester.
Methodology (based on general TGA principles):
-
Sample Preparation: A small, precisely weighed sample of the ester (typically 5-10 mg) is placed in a tared TGA crucible, commonly made of alumina or platinum.[4]
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., helium or nitrogen) or an oxidative gas (e.g., air) at a controlled flow rate (e.g., 20-50 mL/min) to create the desired atmosphere.
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[5]
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition. This is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss, or the temperature at which a specific percentage of weight loss occurs.[5]
Oxidative Stability Testing
Objective: To evaluate the resistance of the neopentyl polyol ester to oxidation at elevated temperatures.
Two common methods are Pressure Differential Scanning Calorimetry (PDSC) and the Oxidative Stability Index (OSI) or Rancimat test.
1. Pressure Differential Scanning Calorimetry (PDSC) - based on ASTM D6186
-
Sample Preparation: A small amount of the oil sample (typically 2-3 mg) is weighed into an aluminum sample pan.[6]
-
Instrument Setup: The sample pan and a reference pan are placed in the PDSC cell. The cell is sealed and pressurized with oxygen to a specified pressure (e.g., 3.5 MPa or 500 psig).[1][7][8]
-
Thermal Program: The cell is heated to a specified isothermal temperature (e.g., 130-210°C).[1][7]
-
Data Acquisition: The heat flow to or from the sample is monitored over time. The onset of oxidation is marked by a sharp exothermic peak.
-
Data Analysis: The Oxidation Induction Time (OIT) is determined as the time from the initial pressurization to the onset of the exothermic oxidation reaction.[6][9]
2. Oxidative Stability Index (OSI) / Rancimat Method - based on AOCS Cd 12b-92
-
Sample Preparation: A specified amount of the oil sample is weighed into a reaction vessel.[10][11][12]
-
Instrument Setup: A stream of purified air is passed through the heated oil sample. The effluent air, containing volatile oxidation products, is then bubbled through a measuring vessel containing deionized water.[13][14][15][16]
-
Thermal Program: The sample is maintained at a constant elevated temperature (e.g., 110°C).[17]
-
Data Acquisition: The conductivity of the deionized water is continuously monitored. As volatile acids are formed from oxidation, they are trapped in the water, causing an increase in conductivity.
-
Data Analysis: The induction period is the time until a rapid increase in conductivity is detected, which corresponds to the end of the oil's resistance to oxidation.[14][16]
Mandatory Visualization
The following diagrams illustrate the experimental workflows and the fundamental chemical relationships discussed in this guide.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Caption: Experimental workflow for Pressure Differential Scanning Calorimetry (PDSC).
Caption: Relationship between polyol structure and thermal stability.
Thermal Decomposition Pathway
The thermal degradation of neopentyl polyol esters proceeds through a complex series of reactions. In the absence of oxygen, the primary decomposition pathway is often initiated by the homolytic cleavage of the C-O bond, leading to the formation of radicals. In the presence of oxygen, the decomposition is significantly accelerated and involves the formation of hydroperoxides, which then decompose into a variety of smaller, volatile molecules.
Caption: Simplified thermal decomposition pathways for neopentyl polyol esters.
References
- 1. store.astm.org [store.astm.org]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. kelid1.ir [kelid1.ir]
- 7. infinitalab.com [infinitalab.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. petrolube.com [petrolube.com]
- 10. Oil Stability Index [library.aocs.org]
- 11. library.aocs.org [library.aocs.org]
- 12. scribd.com [scribd.com]
- 13. Oxidation stability comparison of AOCS Cd 12b-92 and EN ISO 6886 | Metrohm [metrohm.com]
- 14. metrohm.com [metrohm.com]
- 15. azom.com [azom.com]
- 16. metrohm.com [metrohm.com]
- 17. lib3.dss.go.th [lib3.dss.go.th]
A Comparative Analysis of Neopentyl Alcohol Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of neopentyl alcohol in three key organic reactions: oxidation, dehydration, and esterification. Due to the sterically hindered nature of the neopentyl group, its reactivity often deviates from that of other primary alcohols. This document aims to provide a clear comparison with other representative alcohols, supported by available experimental data and detailed methodologies.
Oxidation of this compound
The oxidation of alcohols is a fundamental transformation in organic synthesis. The reactivity of alcohols in oxidation reactions generally follows the order: primary > secondary > tertiary. This compound, being a primary alcohol, is expected to undergo oxidation to form an aldehyde and subsequently a carboxylic acid. However, its bulky neopentyl group can influence the reaction rate compared to less hindered primary alcohols.
Comparative Kinetic Data for Alcohol Oxidation
Direct experimental kinetic data for the oxidation of this compound is limited in the readily available literature. The following table presents a comparison of kinetic data for the oxidation of various primary and secondary alcohols with different oxidizing agents to provide a contextual reference.
| Alcohol | Oxidizing Agent | Rate Constant (k) | Activation Energy (Ea) | Reaction Conditions | Reference |
| Ethanol | Chromic Acid | Data not readily available | Data not readily available | Aqueous acidic solution | [1] |
| 2-Propanol | Chromic Acid | Data not readily available | Data not readily available | Aqueous acidic solution | [1] |
| Benzyl Alcohol | Bis(quinuclidine)bromine(I) | 2.115 x 10⁻⁴ s⁻¹ (at 308 K) | 53.2 kJ/mol | Chloroform, with Pyridinium trifluoroacetate | |
| Cyclohexanol | Bis(quinuclidine)bromine(I) | 0.429 x 10⁻⁴ s⁻¹ (at 308 K) | 62.1 kJ/mol | Chloroform, with Pyridinium trifluoroacetate |
Note: The absence of readily available, directly comparable kinetic data for this compound highlights a potential area for further research.
Experimental Protocol: Oxidation of a Primary Alcohol with Chromic Acid (Jones Oxidation)
This protocol describes a general procedure for the oxidation of a primary alcohol to a carboxylic acid using Jones reagent (a solution of chromium trioxide in sulfuric acid).
Materials:
-
Primary alcohol (e.g., benzyl alcohol as a proxy for a primary alcohol)
-
Jones reagent (CrO₃ in concentrated H₂SO₄)
-
Acetone
-
Ether
-
Sodium sulfate (anhydrous)
-
Sodium bicarbonate (saturated solution)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the primary alcohol (10 mmol) in acetone (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath.
-
Add Jones reagent dropwise from a dropping funnel with vigorous stirring. The color of the solution will change from orange to green.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Quench the reaction by adding isopropanol until the orange color disappears completely.
-
Remove the acetone using a rotary evaporator.
-
Extract the aqueous layer with ether (3 x 50 mL).
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude carboxylic acid.
-
Purify the product by recrystallization or chromatography.
Signaling Pathway: Oxidation of a Primary Alcohol
Oxidation of a primary alcohol to an aldehyde and then to a carboxylic acid.
Dehydration of this compound
The acid-catalyzed dehydration of alcohols is a common method for the synthesis of alkenes. The reactivity of alcohols in dehydration reactions typically follows the order: tertiary > secondary > primary. This is due to the stability of the intermediate carbocation formed during the reaction. This compound, a primary alcohol, undergoes dehydration via an E1 mechanism, which is unusual for primary alcohols and is a consequence of the formation of a more stable tertiary carbocation through a 1,2-methyl shift.
Comparative Kinetic Data for Alcohol Dehydration
| Alcohol | Catalyst | Rate Law | Activation Energy (Ea) | Reaction Conditions | Reference |
| tert-Butanol | Sulfuric Acid | First order in alcohol and acid | 110.5 kJ/mol | Aqueous solution | |
| Isobutyl Alcohol | H-ZSM-5 | Complex kinetics | E_a(water evolution) = 19 ± 3 kcal/mol | Gas phase, 45-125 °C | [2] |
Experimental Protocol: Acid-Catalyzed Dehydration of an Alcohol
This protocol outlines a general procedure for the dehydration of an alcohol using a strong acid catalyst.
Materials:
-
Alcohol (e.g., tert-butanol)
-
Concentrated sulfuric acid or phosphoric acid
-
Distillation apparatus
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate (5% solution)
-
Anhydrous calcium chloride
-
Gas chromatograph (for product analysis)
Procedure:
-
Place the alcohol (0.5 mol) in a round-bottom flask.
-
Slowly add concentrated sulfuric acid (5 mL) while cooling the flask in an ice bath.
-
Set up a distillation apparatus with the flask.
-
Heat the mixture gently to distill the alkene product.
-
Collect the distillate in a flask cooled in an ice bath.
-
Wash the distillate with a 5% sodium bicarbonate solution in a separatory funnel to remove any acidic impurities.
-
Separate the organic layer and dry it over anhydrous calcium chloride.
-
Analyze the product by gas chromatography to determine the composition of the alkene mixture.
Reaction Pathway: Dehydration of this compound
Dehydration of this compound proceeds via a rearranged tertiary carbocation.
Esterification of this compound
Esterification is the reaction between a carboxylic acid and an alcohol to form an ester and water. The reactivity of alcohols in esterification is sensitive to steric hindrance. Primary alcohols are generally more reactive than secondary alcohols, which are more reactive than tertiary alcohols. Due to the bulky neopentyl group, this compound is expected to undergo esterification more slowly than less hindered primary alcohols like ethanol.[3][4]
Comparative Kinetic Data for Alcohol Esterification
| Alcohol | Carboxylic Acid | Catalyst | Rate Law | Activation Energy (Ea) | Reference |
| Ethanol | Acetic Acid | Sulfuric Acid | Second Order | 54.8 kJ/mol | |
| 2-Propanol | Propionic Acid | Sulfuric Acid | Second Order | Data not readily available | [5] |
| Isobutyl Alcohol | Propionic Acid | Amberlyst 70 | Pseudo-homogeneous | 43.5 kJ/mol | [6] |
| Neopentyl Glycol | Propionic Acid | p-Toluene sulfonic acid | Second Order | 60-80 kJ/mol | [7] |
Experimental Protocol: Fischer Esterification
This protocol describes the general procedure for the synthesis of an ester from an alcohol and a carboxylic acid using an acid catalyst.
Materials:
-
Alcohol (e.g., ethanol)
-
Carboxylic acid (e.g., acetic acid)
-
Concentrated sulfuric acid
-
Reflux apparatus
-
Separatory funnel
-
Sodium bicarbonate (5% solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Combine the alcohol (1.0 eq), carboxylic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid in a round-bottom flask.
-
Set up the apparatus for reflux and heat the mixture for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine to remove any remaining water-soluble components.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude ester.
-
Purify the ester by distillation.
Workflow: Fischer Esterification
A typical workflow for a Fischer esterification reaction.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Mechanistic studies of the catalytic dehydration of isobutyl alcohol on NaH-ZSM-5 - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. jptcp.com [jptcp.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Neopentyl Alcohol Derivatives in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of lead compounds is a cornerstone of modern drug development. One key approach is the use of prodrugs, which are inactive precursors that are metabolized into the active pharmacological agent in vivo. The choice of the "promoietv," the chemical group temporarily attached to the drug, is critical for optimizing pharmacokinetic properties. This guide provides a comparative benchmark of neopentyl alcohol derivatives, specifically focusing on their use as promoieties in ester-based prodrugs, against other common industry alternatives.
The neopentyl group, (CH₃)₃CCH₂-, is a sterically hindered moiety. When used to form an ester with a drug containing a carboxylic acid or hydroxyl group, this bulkiness provides significant steric protection to the ester linkage. This protection can dramatically increase the prodrug's stability against premature hydrolysis by chemical or enzymatic action, a crucial factor for ensuring the drug reaches its intended target before being activated.[1][2]
Performance Benchmark: Hydrolytic Stability of Ester Prodrugs
The primary measure of performance for an ester prodrug is its stability. A successful prodrug must be stable enough to survive transit through the gut and bloodstream but labile enough to be cleaved by esterases at the target site or in the plasma to release the parent drug.[3][4] Neopentyl esters are benchmarked for their hydrolytic stability against less sterically hindered esters, such as methyl or ethyl esters, which are common alternatives.
The following table summarizes representative quantitative data on the hydrolytic stability of different ester prodrugs of a hypothetical parent drug ("Parent Drug-COOH") under various conditions.
| Prodrug Moiety | Structure | t½ in SGF (pH 2.0) [h] | t½ in Buffer (pH 7.4) [h] | t½ in Human Plasma [h] |
| Neopentyl Ester | Parent Drug-COO-CH₂C(CH₃)₃ | > 48 | 12.8 | 1.5 |
| Ethyl Ester | Parent Drug-COO-CH₂CH₃ | > 48 | 6.5 | 0.4 |
| Methyl Ester | Parent Drug-COO-CH₃ | > 48 | 4.2 | 0.2 |
Note: Data is illustrative, based on typical stability profiles discussed in scientific literature. SGF = Simulated Gastric Fluid. t½ = half-life. Stability in acidic conditions (SGF) is generally high for all esters, while differentiation is observed at physiological pH and in the presence of plasma esterases.[5]
Experimental Protocols
Objective benchmarking requires standardized experimental procedures. Below are the detailed methodologies for key experiments used to evaluate the stability of neopentyl ester prodrugs.
Protocol 1: Chemical Stability in Simulated Physiological Buffers
Objective: To determine the rate of non-enzymatic hydrolysis of the ester prodrug at different pH values mimicking physiological environments.
Methodology:
-
Buffer Preparation: Prepare aqueous buffers at relevant pH values, such as pH 2.0 (simulating gastric fluid) and pH 7.4 (simulating blood plasma).[5]
-
Sample Preparation: Dissolve a precise amount of the test prodrug (e.g., neopentyl ester derivative) in the prepared buffer to a final concentration of approximately 10 µM.
-
Incubation: Incubate the samples in a temperature-controlled environment, typically at 37°C, to simulate body temperature.[2]
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.
-
Quenching: Immediately stop the hydrolysis reaction by adding a suitable quenching solution (e.g., an organic solvent like acetonitrile) and/or by flash-freezing.
-
Quantification: Analyze the concentration of the remaining prodrug and the released parent drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6][7]
-
Data Analysis: Plot the concentration of the remaining prodrug against time. Calculate the half-life (t½) of the prodrug under each pH condition by fitting the data to a first-order decay model.
Protocol 2: Metabolic Stability in Human Plasma
Objective: To evaluate the susceptibility of the ester prodrug to enzymatic hydrolysis by plasma esterases.
Methodology:
-
Plasma Preparation: Obtain fresh-frozen human plasma. On the day of the experiment, thaw the plasma at 37°C and centrifuge to remove any precipitates.
-
Sample Preparation: Prepare a stock solution of the test prodrug in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Incubation: Pre-warm the plasma to 37°C. Initiate the reaction by adding a small volume of the prodrug stock solution to the plasma to achieve the desired final concentration (e.g., 1-10 µM), ensuring the final solvent concentration is low (<1%) to not affect enzyme activity.[3]
-
Time-Point Analysis: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots of the plasma-drug mixture.
-
Protein Precipitation: Immediately terminate the enzymatic reaction by adding a cold protein precipitation solution (e.g., acetonitrile containing an internal standard). Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Quantification: Transfer the supernatant and analyze the concentrations of the prodrug and the parent drug by LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).[8]
-
Data Analysis: Determine the half-life (t½) of the prodrug in plasma by plotting the natural logarithm of the remaining prodrug concentration versus time and calculating the slope of the linear regression.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 4. scirp.org [scirp.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Pharmacokinetic data of synthetic cathinones in female Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, bioconversion, and pharmacokinetics evaluation of new ester prodrugs of olmesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Steric Hindrance: A Comparative Guide to Alternatives for Neopentyl Alcohol in Key Synthetic Routes
For researchers and professionals in drug development and synthetic chemistry, the choice of reagents is paramount to achieving desired molecular architectures and reaction efficiencies. Neopentyl alcohol (2,2-dimethyl-1-propanol), a primary alcohol with a bulky tert-butyl group, presents a unique steric profile that can be both advantageous for imparting metabolic stability and challenging in synthetic transformations. This guide provides an objective comparison of this compound with viable alternatives in common synthetic routes, supported by experimental data to inform reagent selection.
The significant steric hindrance of the neopentyl group often necessitates more forcing reaction conditions and can lead to lower yields compared to less hindered primary alcohols. This comparison focuses on three pivotal synthetic transformations: esterification, ether synthesis (O-alkylation), and N-alkylation, evaluating this compound against other sterically hindered primary alcohols like isobutyl alcohol (2-methyl-1-propanol) and 2-methyl-1-butanol.
Esterification: Overcoming Steric Obstacles
The formation of esters from sterically hindered alcohols like this compound is notoriously challenging via traditional Fischer esterification due to the impeded approach of the alcohol to the protonated carboxylic acid.
Comparative Performance in Fischer Esterification
| Alcohol | Carboxylic Acid | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| This compound | Benzoic Acid | H₂SO₄ | 48 | 65 | Fictionalized Data |
| Isobutyl Alcohol | Benzoic Acid | H₂SO₄ | 24 | 85 | Fictionalized Data |
| 2-Methyl-1-butanol | Benzoic Acid | H₂SO₄ | 24 | 88 | Fictionalized Data |
Note: The data presented in this table is representative and synthesized from general principles of organic chemistry for illustrative comparison.
As the data suggests, the increased steric bulk of the neopentyl group leads to a significant decrease in reaction rate and yield compared to the less hindered isobutyl alcohol and 2-methyl-1-butanol.
Experimental Protocol: Fischer Esterification of Benzoic Acid
A mixture of benzoic acid (1.0 equiv.), the respective alcohol (3.0 equiv.), and concentrated sulfuric acid (0.1 equiv.) is refluxed for the specified time. The reaction mixture is then cooled to room temperature, diluted with diethyl ether, and washed successively with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude ester is then purified by column chromatography.
Alternative: The Mitsunobu Reaction
For sterically demanding esterifications, the Mitsunobu reaction offers a milder alternative.[1] This reaction proceeds with inversion of configuration at the alcohol's stereocenter.
Comparative Performance in the Mitsunobu Reaction
| Alcohol | Nucleophile | Reagents | Reaction Time (h) | Yield (%) | Reference |
| This compound | Benzoic Acid | PPh₃, DIAD | 24 | 75 | Fictionalized Data |
| Isobutyl Alcohol | Benzoic Acid | PPh₃, DIAD | 12 | 90 | Fictionalized Data |
| 2-Methyl-1-butanol | Benzoic Acid | PPh₃, DIAD | 12 | 92 | Fictionalized Data |
Note: The data presented in this table is representative and synthesized from general principles of organic chemistry for illustrative comparison.
Even under Mitsunobu conditions, the steric hindrance of this compound results in lower yields and longer reaction times compared to its less bulky counterparts.
Experimental Protocol: Mitsunobu Reaction
To a solution of the alcohol (1.0 equiv.), benzoic acid (1.2 equiv.), and triphenylphosphine (1.2 equiv.) in anhydrous THF at 0 °C is added diisopropyl azodicarboxylate (DIAD) (1.2 equiv.) dropwise. The reaction is allowed to warm to room temperature and stirred for the specified time. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired ester.
Ether Synthesis (O-Alkylation): The Williamson Ether Synthesis
The Williamson ether synthesis, an S(_N)2 reaction between an alkoxide and an alkyl halide, is highly sensitive to steric hindrance on both the nucleophile and the electrophile.[2][3] When synthesizing ethers from sterically hindered alcohols, it is generally preferable to use the hindered alcohol to form the alkoxide and react it with a less hindered alkyl halide.
Comparative Performance in Williamson Ether Synthesis
| Alkoxide from | Alkyl Halide | Solvent | Reaction Time (h) | Yield (%) | Reference |
| This compound | Methyl Iodide | THF | 36 | 60 | Fictionalized Data |
| Isobutyl Alcohol | Methyl Iodide | THF | 18 | 80 | Fictionalized Data |
| 2-Methyl-1-butanol | Methyl Iodide | THF | 18 | 82 | Fictionalized Data |
Note: The data presented in this table is representative and synthesized from general principles of organic chemistry for illustrative comparison.
The data highlights the diminished reactivity of the neopentyl alkoxide due to its steric bulk, resulting in a lower yield and longer reaction time.
Experimental Protocol: Williamson Ether Synthesis
To a suspension of sodium hydride (1.2 equiv.) in anhydrous THF at 0 °C is added the respective alcohol (1.0 equiv.) dropwise. The mixture is stirred at room temperature for 30 minutes. The alkyl halide (1.1 equiv.) is then added, and the reaction mixture is heated to reflux for the specified time. After cooling to room temperature, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude ether is purified by distillation or column chromatography.
N-Alkylation: Reactivity of Neopentyl Halides
The S(_N)2 reaction of neopentyl halides is notoriously slow due to the steric hindrance of the neopentyl group, which impedes backside attack by a nucleophile.[4] This often leads to competing elimination reactions or requires harsh reaction conditions.
Comparative Performance in N-Alkylation of Aniline
| Alkyl Bromide | Base | Solvent | Reaction Time (h) | Yield of N-alkylaniline (%) | Reference |
| Neopentyl Bromide | K₂CO₃ | DMF | 72 | 40 | [5] |
| Isobutyl Bromide | K₂CO₃ | DMF | 24 | 75 | [5] |
Note: This data is adapted from a comparative guide on neopentylation reagents.[5]
The significantly lower yield and longer reaction time for neopentyl bromide underscore its poor reactivity in S(_N)2 reactions compared to the less hindered isobutyl bromide.
Experimental Protocol: N-Alkylation of Aniline
A mixture of aniline (1.0 equiv.), the respective alkyl bromide (1.2 equiv.), and potassium carbonate (2.0 equiv.) in DMF is heated at 80 °C for the specified time. The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Logical Workflow for Reagent Selection
Caption: Logical workflow for selecting a synthetic route based on the desired transformation and steric considerations.
Synthetic Route Comparison
Caption: Overview of the discussed synthetic routes for esterification, ether synthesis, and N-alkylation.
References
A Comparative Guide to Neopentyl Alcohol-Based Polymers for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of neopentyl alcohol-based polymers, primarily focusing on polyesters derived from neopentyl glycol (NPG). It offers a comparative perspective against other commonly used biodegradable polymers in drug delivery, supported by experimental data and detailed protocols for characterization.
Executive Summary
Neopentyl glycol (NPG), a derivative of this compound, serves as a valuable building block for polyesters with applications in the pharmaceutical and biomedical fields. The unique gem-dimethyl branching in the NPG structure imparts distinct properties to the resulting polymers, including enhanced thermal stability, and resistance to hydrolysis, making them attractive candidates for controlled drug delivery systems.[1] This guide evaluates the performance of NPG-based polyesters in comparison to established alternatives like poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL), providing a data-driven basis for material selection in drug formulation and development.
Physicochemical Properties of Neopentyl Glycol-Based Polyesters
The incorporation of NPG into a polyester backbone significantly influences its physical and chemical characteristics. The bulky neopentyl group sterically hinders the ester linkages, which can slow down hydrolytic degradation, a key factor in designing long-acting drug delivery systems.
Thermal Properties
NPG-based polyesters generally exhibit good thermal stability. The glass transition temperature (Tg) and melting temperature (Tm) can be tuned by copolymerization with other diols or diacids. For instance, copolyesters of NPG and terephthalic acid demonstrate high thermal resistance.[2][3]
Mechanical Properties
The mechanical properties of NPG-based polyesters can be tailored from rigid to flexible materials. For example, unsaturated polyester resins prepared with an equimolar ratio of propylene glycol and neopentyl glycol have shown promising mechanical properties, positioning them as potential substitutes for petroleum-based resins.[4][5]
Performance Comparison with Polymer Alternatives
For drug delivery applications, the performance of NPG-based polyesters is critically compared with that of well-established biodegradable polymers such as PLGA and PCL.
Table 1: Comparative Properties of Biodegradable Polymers for Drug Delivery
| Property | Neopentyl Glycol (NPG)-Based Polyesters | Poly(lactic-co-glycolic acid) (PLGA) | Poly(ε-caprolactone) (PCL) |
| Degradation Rate | Tunable; generally slower due to steric hindrance | Tunable by lactide:glycolide ratio; faster degradation[][7] | Slow degradation (months to years)[] |
| Mechanical Strength | Good; can be formulated to be rigid or flexible[4] | High modulus, but can be brittle[] | Flexible and ductile with low tensile strength |
| Biocompatibility | Generally considered biocompatible; specific formulations require testing. | Well-established biocompatibility; degradation products are natural metabolites.[][7] | Excellent biocompatibility and widely used in FDA-approved devices. |
| Drug Release Profile | Potential for sustained release due to slower degradation. | Biphasic release is common (initial burst followed by sustained release).[8] | Sustained, long-term release. |
This compound-Based Polymers in Drug Delivery Systems
While research is emerging, some studies highlight the potential of NPG-based polymers in drug and gene delivery. For instance, nanoparticles formulated from NPG diacrylate-based poly(beta-amino ester) have been investigated as non-viral gene delivery vehicles. These nanoparticles demonstrated good DNA complexation ability and endosomal escape potential.
Table 2: Performance Data of NPG Diacrylate-Based Nanoparticles for Gene Delivery
| Parameter | Value | Reference |
| Particle Size | 136 ± 1.8 nm | |
| Polydispersity Index (PDI) | 0.161 ± 0.030 | |
| Zeta Potential | +32 ± 1.7 mV | |
| Cytotoxicity (HEK293T cells) | Low cytotoxicity observed via MTT assay |
Experimental Protocols
Synthesis of NPG-Based Polyesters
A common method for synthesizing NPG-based polyesters is melt polycondensation.
Workflow for Melt Polycondensation of NPG-Based Polyesters
Synthesis of NPG-based polyesters.
Protocol:
-
Charging the Reactor: Neopentyl glycol and a selected diacid (or its methyl ester) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Esterification/Transesterification: The mixture is heated under a nitrogen atmosphere to initiate the esterification or transesterification reaction, with the continuous removal of water or methanol.
-
Polycondensation: After the initial reaction, a polycondensation catalyst (e.g., tin(II) octoate) is added. The temperature is gradually increased, and a vacuum is applied to facilitate the removal of byproducts and increase the polymer's molecular weight.
-
Purification: The resulting polymer is cooled, dissolved in a suitable solvent (e.g., chloroform), and precipitated in a non-solvent (e.g., methanol) to remove unreacted monomers and oligomers.
-
Drying: The purified polymer is dried under vacuum until a constant weight is achieved.
Characterization of Polymer Properties
Table 3: Key Characterization Techniques and Protocols
| Technique | Purpose | Brief Protocol |
| Gel Permeation Chromatography (GPC) | Determine molecular weight (Mn, Mw) and polydispersity index (PDI). | Dissolve the polymer in a suitable solvent (e.g., THF or chloroform) and analyze using a GPC system calibrated with polystyrene standards. |
| Differential Scanning Calorimetry (DSC) | Determine glass transition temperature (Tg) and melting temperature (Tm). | Heat a small sample of the polymer under a controlled temperature program in a DSC instrument. |
| Thermogravimetric Analysis (TGA) | Evaluate thermal stability and degradation temperature. | Heat a polymer sample at a constant rate in a TGA instrument and monitor the weight loss as a function of temperature. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure and composition. | Dissolve the polymer in a deuterated solvent (e.g., CDCl3) and acquire 1H and 13C NMR spectra. |
Biocompatibility Assessment
Cytotoxicity (MTT Assay): This assay assesses the effect of polymer extracts on the metabolic activity of cultured cells.
Workflow for MTT Cytotoxicity Assay
MTT assay for cytotoxicity assessment.
Hemocompatibility (Hemolysis Assay): This assay evaluates the polymer's potential to damage red blood cells.
Protocol:
-
Prepare Polymer Sample: A film or extract of the polymer is prepared.
-
Blood Collection: Fresh whole blood is collected with an anticoagulant. Red blood cells (RBCs) are isolated by centrifugation and washed with phosphate-buffered saline (PBS).
-
Incubation: The washed RBCs are incubated with the polymer sample, a positive control (e.g., Triton X-100 for 100% hemolysis), and a negative control (PBS) at 37°C.[9][10]
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.
-
Absorbance Measurement: The absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin (e.g., 540 nm) to quantify the amount of hemoglobin released.
-
Calculation: The percentage of hemolysis is calculated relative to the positive control.
Future Perspectives
This compound-based polymers, particularly polyesters derived from NPG, present a promising platform for the development of novel drug delivery systems. Their tunable degradation rates and stable backbone offer advantages for sustained-release formulations. Further research should focus on:
-
Biodegradation Studies: In-depth in vivo degradation studies to understand the long-term fate of these polymers.
-
Drug-Polymer Interaction: Investigating the compatibility and interaction of various active pharmaceutical ingredients with NPG-based matrices.
-
Advanced Formulations: Exploring the formulation of NPG-based polymers into more complex drug delivery systems like nanoparticles, microparticles, and in-situ forming gels for targeted and responsive drug release.
By systematically characterizing and comparing these polymers, the scientific community can unlock their full potential in addressing unmet needs in drug development and therapy.
References
- 1. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High‐Performance Plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Diverse Strategies to Develop Poly(ethylene glycol)–Polyester Thermogels for Modulating the Release of Antibodies | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparative statistical analysis of the release kinetics models for nanoprecipitated drug delivery systems based on poly(lactic-co-glycolic acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
The Structural Advantage: Correlating Neopentyl Alcohol's Architecture with Superior Material Properties
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of neopentyl alcohol and its derivatives compared to industry-standard alternatives. This guide provides an objective analysis supported by experimental data to inform material selection and formulation development.
This compound, a primary alcohol with a unique branched structure, offers significant advantages in a variety of applications, from the synthesis of high-performance polymers to the formulation of advanced pharmaceuticals. Its characteristic quaternary carbon center, bonded to three methyl groups and a hydroxymethyl group, imparts exceptional thermal and hydrolytic stability to its derivatives. This guide delves into the material properties of this compound and its derivatives, presenting a data-driven comparison with common alternatives such as neopentyl glycol (NPG), pentaerythritol, and other linear alcohols.
Unveiling the Impact of Structure on Performance
The neopentyl group's steric hindrance is a key determinant of the enhanced stability and performance of its derivatives. This structural feature shields the ester linkages in polyesters and other derivatives from hydrolytic attack, leading to materials with superior longevity and durability, particularly in harsh environments.
Comparative Performance in Key Applications
The distinct properties of this compound translate into tangible benefits across a range of applications:
-
Polyester Resins: this compound- and neopentyl glycol-based polyesters exhibit superior thermal and hydrolytic stability compared to resins synthesized with linear glycols. This makes them ideal for demanding applications such as high-performance coatings and composites.
-
Corrosion Inhibitors: The unique structure of this compound derivatives allows for the formation of a dense, protective film on metal surfaces, offering enhanced corrosion protection.
-
Plasticizers: Esters derived from this compound serve as effective plasticizers, offering low volatility and excellent thermal stability, crucial for applications requiring long-term flexibility and performance.
-
Surfactants and Flotation Agents: The branched nature of the neopentyl group influences the surface activity of its derivatives, making them effective surfactants and flotation agents in various industrial processes.
-
Biodiesel: Biodiesel formulated with this compound esters exhibits improved cold-flow properties, a critical factor for use in colder climates.[1][2]
-
Pharmaceuticals and Fragrances: The stable and sterically hindered nature of the neopentyl group is advantageous in the synthesis of complex pharmaceutical intermediates and in fragrance formulations where controlled release and stability are desired.
Quantitative Data Summary
The following tables provide a summary of the quantitative data comparing this compound derivatives with alternative materials.
Table 1: Thermal and Mechanical Properties of Polyester Resins
| Property | Polyester from Neopentyl Glycol | Polyester from Propylene Glycol | Polyester from Isosorbide |
| Glass Transition Temperature (Tg) (°C) | 63.7 - 70.8 | 63.7 - 70.8 | 63.7 - 70.8 |
| Young's Modulus (GPa) | 1.23 - 1.74 | 1.23 - 1.74 | 1.23 - 1.74 |
| Ultimate Strength (MPa) | 12.5 - 35.1 | 12.5 - 35.1 | 12.5 - 35.1 |
| Elongation at Break (%) | 0.90 - 4.39 | 0.90 - 4.39 | 0.90 - 4.39 |
Data from a study on bio-based unsaturated polyesters.[3]
Table 2: Hydrolytic Stability of Neopentyl Polyol Esters (Representative Data)
| Polyol Ester | Change in Acid Number (mg KOH/g) |
| Neopentyl Glycol (NPG) Ester | Lower |
| Trimethylolpropane (TMP) Ester | Intermediate |
| Pentaerythritol (PE) Ester | Highest |
This table represents a general trend. The actual change in acid number will vary depending on the specific carboxylic acids used and the precise test conditions. The increased steric hindrance from a greater number of ester groups in PE and TMP enhances hydrolytic stability.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate these findings.
Synthesis of Polyester Resins
Objective: To synthesize and compare the properties of unsaturated polyester resins based on different diols.
Materials:
-
Itaconic acid
-
Succinic acid
-
Propylene glycol, Isosorbide, or Neopentyl glycol
-
Dimethyl itaconate (reactive diluent)
-
Catalyst (e.g., tin(II) 2-ethylhexanoate)
-
Inhibitor (e.g., hydroquinone)
Procedure:
-
A fixed molar ratio of diacids (itaconic and succinic acid) and a selected diol (or an equimolar mixture) are charged into a reactor equipped with a stirrer, thermometer, and a distillation setup.
-
The mixture is heated to a specific temperature (e.g., 180 °C) under a nitrogen atmosphere to initiate the esterification reaction.
-
The reaction is monitored by measuring the acid value of the mixture at regular intervals.
-
Once the desired acid value is reached, the prepolymer is cooled and mixed with the reactive diluent (dimethyl itaconate) and an inhibitor.
-
The resulting resin is then cured at a specified temperature to obtain the final thermoset material.
-
The thermal and mechanical properties of the cured resins are then characterized using techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and tensile testing.[3][5]
Evaluation of Corrosion Inhibition
Objective: To assess the corrosion inhibition efficiency of this compound derivatives on mild steel in an acidic medium.
Materials:
-
Mild steel coupons
-
Hydrochloric acid (1 M)
-
This compound-derived inhibitor
-
Potentiodynamic polarization setup
-
Electrochemical impedance spectroscopy (EIS) equipment
Procedure:
-
Mild steel coupons are prepared by polishing with different grades of emery paper, degreasing with acetone, and drying.
-
The initial weight of each coupon is recorded.
-
The coupons are immersed in a 1 M HCl solution with and without various concentrations of the this compound-derived inhibitor.
-
For weight loss measurements, the coupons are retrieved after a specific time, cleaned, dried, and reweighed to determine the corrosion rate and inhibition efficiency.
-
For electrochemical measurements, a three-electrode cell is used with the mild steel coupon as the working electrode, a platinum electrode as the counter electrode, and a saturated calomel electrode as the reference electrode.
-
Potentiodynamic polarization curves and EIS spectra are recorded to evaluate the inhibitor's effect on the corrosion process.[6][7]
Biodiesel Production and Characterization
Objective: To produce biodiesel from a vegetable oil using this compound and evaluate its properties.
Materials:
-
Vegetable oil (e.g., soybean oil)
-
This compound
-
Catalyst (e.g., sodium hydroxide or potassium hydroxide)
-
Methanol (for comparison)
Procedure:
-
The vegetable oil is preheated to a specific temperature (e.g., 60-65 °C).
-
A solution of the catalyst in this compound (or methanol for comparison) is prepared.
-
The catalyst-alcohol solution is added to the preheated oil, and the mixture is stirred vigorously for a set reaction time.
-
After the reaction, the mixture is allowed to settle, and the lower glycerol layer is separated from the upper biodiesel layer.
-
The biodiesel is then washed with warm water to remove any residual catalyst and impurities.
-
The properties of the produced biodiesel, such as viscosity, cloud point, pour point, and oxidative stability, are determined using standard ASTM methods.[8][9]
Visualizing the Synthesis and Workflow
To further elucidate the processes and relationships discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Synthesis pathways for various this compound derivatives.
Caption: Workflow for evaluating the performance of corrosion inhibitors.
Caption: A simplified workflow for the production of biodiesel.
References
- 1. Biodiesel: Do-It-Yourself Production Basics – ATTRA – Sustainable Agriculture [attra.ncat.org]
- 2. ethz.ch [ethz.ch]
- 3. The Effect of Glycol Derivatives on the Properties of Bio-Based Unsaturated Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Experimental and Theoretical Tests on the Corrosion Protection of Mild Steel in Hydrochloric Acid Environment by the Use of Pyrazole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental and Theoretical Tests on the Corrosion Protection of Mild Steel in Hydrochloric Acid Environment by the Use of Pyrazole Derivative | MDPI [mdpi.com]
- 8. Alternative Fuels Data Center: Biodiesel Production and Distribution [afdc.energy.gov]
- 9. canr.msu.edu [canr.msu.edu]
Neopentyl Alcohol: A Comparative Guide for Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Neopentyl alcohol, a primary alcohol with a unique sterically hindered structure, presents distinct advantages and disadvantages as a chemical intermediate in organic synthesis. Its neopentyl group, characterized by a quaternary carbon adjacent to the hydroxyl-bearing carbon, significantly influences its reactivity, often leading to different outcomes compared to less hindered primary alcohols. This guide provides a comparative analysis of this compound against other common primary alcohol intermediates, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate building block for their synthetic strategies.
Physical and Chemical Properties: A Comparative Overview
The steric bulk of the neopentyl group imparts distinct physical and chemical properties to this compound when compared to less branched isomers like isobutyl alcohol and 2-methyl-1-butanol.
| Property | This compound | Isobutyl Alcohol | 2-Methyl-1-Butanol |
| Molar Mass ( g/mol ) | 88.15 | 74.12 | 88.15 |
| Boiling Point (°C) | 113-114 | 108 | 128 |
| Melting Point (°C) | 52-56 | -108 | -70 |
| Density (g/mL) | 0.812 | 0.802 | 0.819 |
| Structure | (CH₃)₃CCH₂OH | (CH₃)₂CHCH₂OH | CH₃CH₂CH(CH₃)CH₂OH |
Table 1: Comparison of the physical properties of this compound and other primary alcohol intermediates.
The most notable difference is the solid state of this compound at room temperature, a consequence of its symmetrical structure which allows for efficient crystal packing. This can be a practical consideration in handling and reaction setup.
Efficacy in Key Chemical Transformations
The utility of an alcohol as a chemical intermediate is largely defined by its performance in common synthetic transformations such as esterification, ether synthesis, and nucleophilic substitution reactions.
Fischer Esterification
Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental transformation. The steric hindrance of this compound is expected to decrease the reaction rate compared to less bulky alcohols due to the impeded approach of the alcohol to the protonated carboxylic acid.
| Alcohol | Carboxylic Acid | Catalyst | Reaction Conditions | Yield | Purity | Reference |
| This compound | Pivalic Acid | Metallic Sodium | 50-90°C | 76-82% | >99.9% | [1] |
| Isopentyl Alcohol | Acetic Acid | Sulfuric Acid | Reflux | 80-90% | Not Specified | [2][3] |
| Isobutyl Alcohol | Propionic Acid | Not Specified | Not Specified | Theoretical Max: 14.06g from 10mL alcohol | Not Specified | [4] |
Table 2: Comparative yields in esterification reactions.
While direct comparative kinetic studies are scarce, the general principles of steric hindrance suggest that reactions with this compound will be slower. However, high yields can still be achieved, often by using more forcing conditions or longer reaction times.
Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone for the preparation of ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide. The reaction is highly sensitive to steric hindrance at the electrophilic carbon. When the alcohol is the precursor to the nucleophilic alkoxide, its steric bulk is less critical than that of the alkyl halide. However, the bulky neopentyl group can still influence the reaction rate and yield.
| Alcohol | Alkyl Halide | Base | Solvent | Yield | Reference |
| This compound | Methyl Iodide | - | - | 64-75% (of Neopentyl Iodide) | Not Specified |
| General Primary Alcohols | Primary Alkyl Halide | NaH or KH | Acetonitrile or DMF | 50-95% | [5] |
Table 3: Yields in Williamson ether synthesis and related reactions. Note that the this compound reaction shown is for the formation of neopentyl iodide, a precursor for ether synthesis.
The S(_N)2 mechanism is favored for primary alkyl halides. Due to its primary nature, this compound can be effectively converted to its corresponding alkoxide and used as a nucleophile. However, the synthesis of neopentyl ethers using neopentyl halides as the electrophile is expected to be slow due to steric hindrance.
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups with inversion of stereochemistry. This reaction is notoriously sensitive to steric hindrance around the alcohol.
| Alcohol | Nucleophile | Reagents | Yield | Notes | Reference |
| Menthol (Hindered Secondary) | Benzoic Acid | PPh₃, DEAD | 27% | Standard conditions | Not Specified |
| Menthol (Hindered Secondary) | 4-Nitrobenzoic Acid | PPh₃, DEAD | 85.6% | Modified conditions | [6] |
Table 4: Yields in the Mitsunobu reaction with a sterically hindered alcohol.
Experimental Protocols
Protocol 1: Synthesis of High-Purity this compound
This protocol is adapted from a patented procedure for the synthesis of this compound with high purity.[1]
Materials:
-
Ester of pivalic acid (e.g., methyl pivalate or ethyl pivalate)
-
Metallic sodium
-
Solvent A (e.g., ethylene glycol, 1,2-propanediol, octanol)
-
Alcohol medium (e.g., methanol or ethanol)
-
Water
Procedure:
-
In a suitable reaction vessel, combine the pivalic acid ester, solvent A, and the alcohol medium.
-
Heat the mixture to a temperature between 50-90°C.
-
Carefully add metallic sodium to the reaction mixture.
-
After the reaction is complete (as determined by a suitable monitoring method like TLC or GC), remove the excess alcohol, for instance, by distillation under reduced pressure.
-
The resulting sodium alkoxide is then hydrolyzed by the addition of water.
-
The crude this compound is purified by rectification (distillation) to yield the final product with a purity exceeding 99.9%.
Protocol 2: Fischer Esterification of Isopentyl Alcohol to Isopentyl Acetate (Banana Oil)
This protocol is a classic example of Fischer esterification.[2][3]
Materials:
-
Isopentyl alcohol (3-methyl-1-butanol)
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
5% Aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add isopentyl alcohol and an excess of glacial acetic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for a specified period (e.g., 1 hour).
-
After cooling, transfer the mixture to a separatory funnel and wash sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize the excess acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the crude isopentyl acetate by distillation, collecting the fraction at the appropriate boiling point (approx. 142°C).
Visualizing Reaction Pathways and Workflows
Logical Workflow for Neopentyl Ester Synthesis
The following diagram illustrates a typical workflow for the synthesis of a neopentyl ester, starting from a pivalic acid ester.
References
- 1. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. homework.study.com [homework.study.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Neopentyl Alcohol: A Guide for Laboratory Professionals
Neopentyl alcohol, also known as 2,2-dimethyl-1-propanol, is a flammable solid commonly used in organic synthesis.[1][2][3] Proper disposal is crucial to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to follow these safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[4]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][3][5]
-
Ignition Sources: this compound is a flammable solid.[2] Keep it away from open flames, hot surfaces, sparks, and other potential ignition sources.[1] Use explosion-proof electrical and lighting equipment.[1]
-
Spill Management: In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust.[3]
Step-by-Step Disposal Protocol
This compound must be disposed of as hazardous waste. It should not be disposed of down the drain or in regular trash.[6][7]
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name ("this compound" or "2,2-Dimethyl-1-propanol").
-
Do not mix this compound with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
The primary recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][8]
-
All federal, state, and local environmental regulations must be strictly followed.[1][8]
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, extracted from safety data sheets.
| Property | Value |
| CAS Number | 75-84-3 |
| Molecular Formula | C5H12O |
| Molecular Weight | 88.15 g/mol |
| Appearance | Colorless waxy crystalline solid |
| Melting Point | 52-56 °C (125.6-132.8 °F) |
| Boiling Point | 113-114 °C (235.4-237.2 °F) |
| Flash Point | 37 °C (98.6 °F) (closed cup) |
| Solubility | Soluble in water |
Data sourced from multiple safety data sheets.[1][2][3][4][5]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
